molecular formula C12H11NO3S B086519 n-(4-Hydroxyphenyl)benzenesulfonamide CAS No. 5471-90-9

n-(4-Hydroxyphenyl)benzenesulfonamide

Cat. No.: B086519
CAS No.: 5471-90-9
M. Wt: 249.29 g/mol
InChI Key: WHZPMLXZOSFAKY-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11NO3S and its molecular weight is 249.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-hydroxyphenyl)benzenesulfonamide
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InChI

InChI=1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WHZPMLXZOSFAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063934
Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Molecular Weight

249.29 g/mol
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CAS No.

5471-90-9
Record name N-(4-Hydroxyphenyl)benzenesulfonamide
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Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-
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Record name N-(4-hydroxyphenyl)benzenesulfonamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)benzenesulfonamide from p-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide, a valuable precursor for biologically active compounds.[1] The synthesis is achieved through the reaction of p-aminophenol with benzenesulfonyl chloride. This document is intended for researchers, chemists, and professionals in drug development, offering detailed insights into the reaction mechanism, a validated experimental protocol, purification techniques, and methods for structural characterization.

Introduction and Strategic Overview

Sulfonamides are a cornerstone functional group in medicinal chemistry, present in a wide array of pharmaceutical agents.[2] The target molecule, this compound, combines the structural features of a phenol and a benzenesulfonamide, making it a versatile intermediate for further chemical elaboration.

The synthesis route discussed herein is a classic example of a Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl halides (or, in this case, a sulfonyl chloride).[3] The core transformation involves the nucleophilic attack of the amino group of p-aminophenol on the electrophilic sulfur atom of benzenesulfonyl chloride. A key strategic consideration in this synthesis is the chemoselectivity. p-Aminophenol possesses two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. Under the described reaction conditions, the amino group is significantly more nucleophilic and will react preferentially to form the desired sulfonamide over the alternative sulfonate ester. This selectivity is fundamental to the success of the synthesis.

The Reaction Mechanism: A Tale of Two Nucleophiles

The formation of this compound proceeds via a nucleophilic acyl substitution pathway at the sulfonyl group. The mechanism can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the p-aminophenol's amino group acts as the nucleophile. It attacks the electron-deficient sulfur atom of benzenesulfonyl chloride. This is the rate-determining step. The amino group is a stronger nucleophile than the hydroxyl group, ensuring the desired N-sulfonylation.

  • Formation of a Tetrahedral Intermediate: The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion (Cl⁻) as a good leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this case, carbonate or pyridine) to yield the neutral sulfonamide product. The base also serves the crucial role of neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[4][5]

The overall chemical equation for this transformation is:

C₆H₅SO₂Cl + H₂NC₆H₄OH + Base → C₆H₅SO₂NHC₆H₄OH + Base·HCl

ReactionMechanism Figure 1: Reaction Mechanism pAP p-Aminophenol Intermediate Tetrahedral Intermediate pAP->Intermediate Nucleophilic Attack BSC Benzenesulfonyl Chloride BSC->Intermediate Base Base (e.g., CO₃²⁻) Byproduct Base-HCl Base->Byproduct Product N-(4-hydroxyphenyl) benzenesulfonamide Intermediate->Product Elimination of Cl⁻ Intermediate->Byproduct Deprotonation

Caption: Figure 1: Reaction Mechanism

Validated Experimental Protocol

This protocol is adapted from a reported synthesis and is designed for reliability and scalability in a standard laboratory setting.[1]

Reagent and Materials Summary
Reagent/MaterialFormulaMolar Mass ( g/mol )Moles (mmol)AmountRole
Benzenesulfonyl ChlorideC₆H₅SO₂Cl176.62[6]10.01.766 gElectrophile
p-AminophenolHOC₆H₄NH₂109.1310.01.091 gNucleophile
Sodium Carbonate (Anhydrous)Na₂CO₃105.99~10.01.06 gBase
Water (Deionized)H₂O18.02-35 mLSolvent
MethanolCH₃OH32.04-As neededRecrystallization Solvent
Step-by-Step Synthesis Workflow

Safety First: This procedure should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Benzenesulfonyl chloride is corrosive and reacts with moisture; handle with care.[6]

  • Reagent Preparation:

    • In a 100 mL beaker or flask, dissolve 1.06 g of sodium carbonate in 10 mL of deionized water to prepare a 10% aqueous solution.

    • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.091 g (10.0 mmol) of p-aminophenol.

    • Add the 10 mL of aqueous sodium carbonate solution and an additional 25 mL of water to the flask containing p-aminophenol.

  • Reaction Execution:

    • Stir the p-aminophenol mixture at room temperature until it is mostly dissolved.

    • Slowly, in portions, add 1.766 g (10.0 mmol) of benzenesulfonyl chloride to the stirring mixture. The addition should be done over 5-10 minutes. Expert Insight: A rapid addition can lead to localized heating and potential side reactions. A controlled addition ensures the reaction remains selective.

    • Continue stirring the mixture vigorously at room temperature for 30-60 minutes. A precipitate of the crude product should form.

  • Work-up and Isolation:

    • After the stirring period, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with several portions of cold water to remove any unreacted starting materials and inorganic salts.

    • Allow the crude product to air-dry on the filter paper or in a desiccator.

ExperimentalWorkflow Figure 2: Experimental Workflow A Dissolve p-aminophenol and Na₂CO₃ in water B Slowly add benzenesulfonyl chloride A->B C Stir at room temperature for 30-60 minutes B->C D Cool mixture in ice bath C->D E Isolate crude product by vacuum filtration D->E F Wash product with cold water E->F G Purify by recrystallization F->G H Characterize final product (NMR, IR, etc.) G->H

Caption: Figure 2: Experimental Workflow

Purification via Recrystallization

The crude product can be effectively purified by recrystallization to obtain a product of high purity.

  • Solvent Selection: Methanol is a suitable solvent for this purpose. The sulfonamide should be sparingly soluble at room temperature but highly soluble in hot methanol.

  • Procedure:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add the minimum amount of hot methanol required to completely dissolve the solid.

    • Once dissolved, allow the solution to cool slowly to room temperature.

    • For maximum crystal formation, place the flask in an ice bath for 20-30 minutes.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly. The reported yield for this procedure is approximately 73%.[1]

Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

Expected Spectroscopic Data
TechniqueFeatureExpected Signal/Range
¹H NMR Aromatic Protons (C₆H₅SO₂)Multiplets around 7.4-7.9 ppm
Aromatic Protons (C₆H₄OH)Doublets around 6.8-7.2 ppm
N-H ProtonSinglet, chemical shift can vary (often > 8.0 ppm)[7]
O-H ProtonSinglet, chemical shift can vary
IR Spectroscopy O-H Stretch (Phenol)Broad peak, ~3200-3600 cm⁻¹
N-H Stretch (Amide)Sharp peak, ~3250-3350 cm⁻¹[8]
S=O Asymmetric StretchStrong peak, ~1320-1350 cm⁻¹[8]
S=O Symmetric StretchStrong peak, ~1150-1180 cm⁻¹[8]
S-N Stretch~900-930 cm⁻¹[7][8]
Mass Spec (EI-MS) Molecular Ion (M⁺)m/z = 249.05 (calculated)

Note: NMR chemical shifts are dependent on the solvent used.

The presence of strong absorption bands for the S=O and N-H groups in the IR spectrum, along with the correct integration and splitting patterns for the two distinct aromatic rings in the ¹H NMR spectrum, provides compelling evidence for the successful synthesis of the target compound. The molecular ion peak in the mass spectrum further confirms the molecular weight.[9]

Conclusion

The synthesis of this compound from p-aminophenol and benzenesulfonyl chloride is a robust and high-yielding procedure based on the Schotten-Baumann reaction. The method demonstrates excellent chemoselectivity for N-sulfonylation over O-sulfonylation due to the higher nucleophilicity of the aromatic amine. The protocol is straightforward, employing readily available and inexpensive reagents, making it suitable for both academic and industrial laboratory settings. Proper purification by recrystallization yields a product of high purity, whose structure can be unequivocally confirmed by standard spectroscopic methods. This guide provides the necessary framework for the successful execution and validation of this important chemical transformation.

References

  • Zia-ur-Rehman, M., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1634. Available at: [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Available at: [Link]

  • Desai, N. C., & Trivedi, A. R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]

  • Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Available at: [Link]

  • Khan, A., et al. (2014). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 36(1), 133-139. Available at: [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Available at: [Link]

  • ResearchGate. (2012). Request PDF: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Available at: [Link]

  • Okano, T., et al. (2007). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis, 2007(15), 2302-2306. Available at: [Link]

  • Shavnya, A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3232–3235. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy.... Available at: [Link]

  • Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 21(2), 241-247. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. Available at: [Link]

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 59(11), 707-714. Available at: [Link]

  • Organic Syntheses. N-Benzylidene-p-toluenesulfonamide. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Patsnap Eureka. Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Available at: [Link]

  • Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7489. Available at: [Link]

  • Uko, D. N., et al. (2022). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). Chemical Science International Journal, 31(2), 1-8. Available at: [Link]

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the Chemical Society, Perkin Transactions 2, (4), 715-720. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of N-(4-Hydroxyphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for research and development.

Introduction

This compound (HPBSA) is a sulfonamide derivative that has garnered attention as a versatile precursor for the synthesis of biologically active compounds.[1] Its structure, featuring a benzenesulfonyl group attached to a 4-aminophenol moiety, imparts a unique combination of properties that are crucial for its application in drug design and as a building block for novel materials. Understanding the fundamental physicochemical characteristics of HPBSA is paramount for its effective utilization in these fields. This guide delves into the synthesis, structural features, and key physicochemical parameters of HPBSA, providing both established data and detailed experimental protocols for their determination.

Molecular Structure and Crystal Packing

The molecular formula of this compound is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol .[2] The structural integrity and intermolecular interactions of HPBSA in the solid state have been elucidated through single-crystal X-ray diffraction studies.

The crystal structure reveals that the molecule is stabilized by a network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[1] These interactions are fundamental to the crystal packing and significantly influence the compound's melting point, solubility, and stability. The benzenesulfonyl and hydroxyphenyl rings are not coplanar, adopting a specific conformation that minimizes steric hindrance and optimizes hydrogen bonding.[1]

Table 1: Key Crystallographic and Structural Data

ParameterValueReference
Molecular FormulaC₁₂H₁₁NO₃S[2]
Molecular Weight249.29 g/mol [2]
Crystal SystemOrthorhombic[1]
Space GroupPbc2₁[1]
Key Hydrogen BondsN—H⋯O, O—H⋯O[1]

Synthesis of this compound

The synthesis of HPBSA is typically achieved through the reaction of benzenesulfonyl chloride with p-aminophenol in the presence of a base.[1] This straightforward and efficient method allows for the production of HPBSA in good yield.

Experimental Protocol: Synthesis of this compound[1]
  • Reaction Setup: In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol, 1.77 g) and p-aminophenol (10.0 mmol, 1.09 g).

  • Base Addition: Add 10 mL of a 10% aqueous sodium carbonate solution and 25 mL of water to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Wash the crude product with water to remove any remaining inorganic salts and unreacted starting materials.

  • Crystallization: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature. The purified this compound will crystallize out of the solution.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. A typical yield for this procedure is around 73%.[1]

Synthesis_Workflow reagents Benzenesulfonyl Chloride + p-Aminophenol reaction Reaction (aq. Na2CO3, RT, 30 min) reagents->reaction 1. Mix workup Solvent Evaporation & Aqueous Wash reaction->workup 2. Isolate purification Crystallization (Methanol) workup->purification 3. Purify product This compound purification->product 4. Obtain Pure Product

Synthesis workflow for this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is a prerequisite for its development as a therapeutic agent or functional material. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube sealed at one end, and pack it down by tapping the tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it gradually.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure compound, this range should be narrow.

Solubility

The solubility of a compound in various solvents is a crucial parameter for its formulation and biological activity. Benzenesulfonamides, in general, exhibit low solubility in water due to the hydrophobic nature of the benzene ring, but are more soluble in organic solvents like alcohols and acetone.[4] The solubility can also be influenced by the pH of the medium, with increased solubility often observed under alkaline conditions due to the ionization of the sulfonamide or phenolic hydroxyl group.[4]

A qualitative assessment of solubility can be performed to classify the compound based on its behavior in different solvents.

  • Water Solubility: Add approximately 10 mg of the compound to 1 mL of water in a test tube. Shake vigorously and observe if the solid dissolves.

  • Solubility in Acid and Base: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions. Solubility in aqueous base suggests an acidic functional group, while solubility in aqueous acid indicates a basic functional group.

  • Solubility in Organic Solvents: Test the solubility of the compound in various organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Acidity (pKa)

The pKa value(s) of a molecule are critical determinants of its ionization state at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets. This compound has two potentially ionizable protons: one on the sulfonamide nitrogen and one on the phenolic hydroxyl group. While a specific experimental pKa value for this compound is not available in the provided search results, computational predictions for a similar compound, N-(4-hydroxy-phenyl)-4,N-dimethyl-benzenesulfonamide, suggest a pKa of 9.34.[3] The pKa of sulfonamides can be experimentally determined using methods such as potentiometric titration or UV-metric methods, especially for compounds with poor water solubility.[5]

  • Solution Preparation: Prepare a standard solution of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.

pKa_Determination start Dissolve HPBSA in suitable solvent titrate Titrate with standardized base (NaOH) start->titrate monitor Monitor pH continuously titrate->monitor plot Plot pH vs. Volume of Titrant monitor->plot analyze Determine pKa from the titration curve plot->analyze

Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug design, influencing membrane permeability and oral absorption. For this compound, a computed XLogP3 value of 1.9 is reported, suggesting a moderate degree of lipophilicity.[2]

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data with peak assignments for this compound are not provided in the search results, the expected spectra would show characteristic signals for the aromatic protons and carbons of the two phenyl rings, as well as signals for the N-H and O-H protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, S=O stretching of the sulfonyl group, and C=C stretching of the aromatic rings. For a related compound, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, strong, intense absorption bands are observed at 3408 cm⁻¹ and 3273 cm⁻¹, corresponding to the O-H and N-H groups, respectively.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π→π* transitions of the phenyl rings.

Stability

The stability of a compound under various conditions (pH, temperature, light) is a critical factor for its storage, formulation, and in vivo performance. Sulfonamides are generally more stable in neutral to alkaline conditions and are susceptible to hydrolysis under acidic conditions.[7][8][9] The rate of degradation is influenced by temperature, with higher temperatures generally leading to faster degradation.[8] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to understand the degradation pathways and identify potential degradation products.[7]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The synthesis, crystal structure, solubility, acidity, lipophilicity, and spectroscopic characteristics have been discussed, along with standardized experimental protocols for their determination. A comprehensive understanding of these properties is fundamental for the rational design and development of new therapeutic agents and functional materials based on this versatile molecular scaffold. Further experimental investigation is warranted to fill the gaps in the currently available data, particularly concerning the experimental determination of the melting point, quantitative solubility, and pKa of this compound.

References

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  • Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. [Link]

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An In-depth Technical Guide to the Spectral Analysis of N-(4-Hydroxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

N-(4-Hydroxyphenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural framework amenable to detailed spectroscopic characterization. Understanding its molecular architecture is paramount for researchers engaged in drug development and scientific exploration, as its biological activity and material properties are intrinsically linked to its three-dimensional structure and electronic properties. This guide provides an in-depth analysis of the spectral data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate its chemical identity and structural nuances. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative sources, ensuring scientific integrity and practical applicability for researchers in the field.

The synthesis of this compound is typically achieved through the reaction of p-aminophenol with benzenesulfonyl chloride.[1][2][3] This reaction forms the core sulfonamide linkage and brings together the two key aromatic moieties of the molecule.

Molecular Structure and Connectivity

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound. The following diagram illustrates the connectivity of the atoms and the numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, as well as the protons of the hydroxyl and amine groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Data Summary

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HAr-OH
~9.0 - 10.0Singlet (broad)1HSO₂-NH
~7.7 - 7.9Multiplet2HH-2'', H-6''
~7.4 - 7.6Multiplet3HH-3'', H-4'', H-5''
~6.9 - 7.1Doublet2HH-2', H-6'
~6.6 - 6.8Doublet2HH-3', H-5'

Note: Chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The downfield signals observed for the hydroxyl and amine protons are due to their acidic nature and participation in hydrogen bonding. The aromatic region of the spectrum displays two distinct sets of signals, corresponding to the two non-equivalent phenyl rings. The protons on the benzenesulfonyl group (H-2'', H-3'', H-4'', H-5'', H-6'') typically resonate further downfield due to the electron-withdrawing effect of the sulfonyl group. The protons on the 4-hydroxyphenyl ring (H-2', H-3', H-5', H-6') appear as two doublets, characteristic of a para-substituted aromatic system. The coupling constants for these doublets are typically in the range of 8-9 Hz.

¹³C NMR Spectral Data Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR.

  • Instrument Setup: Use a spectrometer with a carbon probe, typically operating at 75 MHz or higher.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR.

¹³C NMR Data Summary

Chemical Shift (δ, ppm)Assignment
~155 - 160C-4'
~140 - 145C-1''
~130 - 135C-4''
~128 - 130C-2'', C-6''
~125 - 128C-3'', C-5''
~120 - 125C-2', C-6'
~115 - 120C-3', C-5'
~110 - 115C-1'

Note: Chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays signals corresponding to all the carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-4') resonates at a significantly downfield chemical shift due to the deshielding effect of the oxygen atom. The carbon atoms of the benzenesulfonyl ring appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing sulfonyl group. The para-substituted pattern of the 4-hydroxyphenyl ring results in four distinct signals for its six carbon atoms due to molecular symmetry.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands for the O-H, N-H, S=O, and C-N bonds, as well as the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample pellet.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

IR Data Summary

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Strong, BroadO-H stretch (phenolic)
3200 - 3300MediumN-H stretch (sulfonamide)
3000 - 3100MediumAromatic C-H stretch
1317 - 1344StrongAsymmetric SO₂ stretch[4]
1147 - 1187StrongSymmetric SO₂ stretch[4]
1500 - 1600MediumAromatic C=C stretch
906 - 924MediumS-N stretch[4]

Interpretation of the IR Spectrum

The broad absorption band in the 3400-3500 cm⁻¹ region is a clear indication of the presence of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the sulfonamide group appears as a medium-intensity band around 3200-3300 cm⁻¹. The most characteristic absorptions for a sulfonamide are the strong bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the ranges of 1317-1344 cm⁻¹ and 1147-1187 cm⁻¹, respectively.[4] The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The S-N stretching vibration is observed in the 906-924 cm⁻¹ range.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, which typically produces the protonated molecule [M+H]⁺.[5][6]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Mass Spectrometry Data Summary

m/zIon
250.05[M+H]⁺
249.05[M]⁺
156[C₆H₆NO₂S]⁺
141[C₆H₅SO₂]⁺
109[C₆H₅O]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

Note: The molecular weight of this compound is 249.29 g/mol .[7][8]

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization method used. The fragmentation of sulfonamides in the mass spectrometer can proceed through several pathways.[9][10][11] A common fragmentation involves the cleavage of the S-N bond, leading to the formation of the benzenesulfonyl cation (m/z 141) and the 4-aminophenol radical cation (m/z 109). Another characteristic fragmentation is the loss of SO₂ (64 Da) from the molecular ion.[6]

Fragmentation_Pathway M [M+H]⁺ m/z 250 F1 [C₆H₅SO₂]⁺ m/z 141 M->F1 - HOC₆H₄NH₂ F2 [HOC₆H₄NH₂]⁺ m/z 110 M->F2 - C₆H₅SO₂H F3 [C₆H₅]⁺ m/z 77 F1->F3 - SO₂

Caption: Proposed fragmentation pathway for this compound.

Conclusion: A Coherent Spectroscopic Portrait

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers a unique perspective on the molecule's structure, and the congruence of the data from these different analytical methods provides a high degree of confidence in the structural assignment. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important molecule and its derivatives in their scientific endeavors.

References

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Introduction: The Structural Significance of a Sulfonamide Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of N-(4-Hydroxyphenyl)benzenesulfonamide

This compound (C₁₂H₁₁NO₃S) is a sulfonamide of significant interest, not primarily for its own direct therapeutic use, but as a crucial precursor in the synthesis of more complex, biologically active sulfur-containing heterocyclic compounds.[1][2] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide range of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state of this foundational molecule is paramount. This knowledge provides critical insights into its solid-state stability, reactivity, and the non-covalent interaction preferences that may influence the design of its derivatives.

This guide offers a comprehensive examination of the single-crystal X-ray structure of this compound. We will delve into the experimental causality, from synthesis and crystallization to the intricate details of its supramolecular architecture, providing a framework for researchers in crystallography, medicinal chemistry, and drug development.

Part 1: Synthesis and Single Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol described herein is a self-validating system, yielding a crystalline product suitable for X-ray analysis.

Experimental Protocol: Synthesis and Crystallization

This procedure outlines the synthesis via a nucleophilic substitution reaction followed by a slow evaporation method for crystal growth.

  • Reaction Setup : In a suitable reaction vessel, combine benzenesulfonyl chloride (10.0 mmol, 1.766 g) and p-aminophenol (10.0 mmol, 1.286 g).

  • Base Addition : Introduce 10.0 mL of a 10% aqueous sodium carbonate solution and 25 mL of water to the mixture. The aqueous base acts as a proton scavenger, neutralizing the HCl generated during the reaction and driving the sulfonamide bond formation.

  • Reaction Execution : Stir the resulting mixture vigorously for 30 minutes at ambient temperature.

  • Initial Isolation : Following the reaction period, evaporate the solvent. The resulting crude solid is then washed thoroughly with water to remove any remaining inorganic salts and unreacted p-aminophenol, and subsequently dried.

  • Crystallization : Dissolve the purified product in methanol. The choice of methanol is critical; it must be a solvent in which the compound is reasonably soluble and from which it can precipitate slowly upon a change in conditions.

  • Crystal Growth : Allow the methanolic solution to evaporate slowly and undisturbed at room temperature. This slow process is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, yielding single crystals of suitable size and quality for diffraction experiments. The reported yield for this process is 73%.[1][2]

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_crystal Crystallization A 1. Mix Benzenesulfonyl Chloride & p-Aminophenol B 2. Add 10% aq. Na2CO3 & Water A->B C 3. Stir 30 min at Room Temp B->C D 4. Evaporate Solvent C->D E 5. Wash Crude Solid with Water & Dry D->E F 6. Dissolve Product in Methanol E->F G 7. Slow Evaporation of Solvent F->G H Single Crystals G->H

Caption: Workflow from synthesis to single crystal growth.

Part 2: Single-Crystal X-ray Diffraction Analysis

The determination of the atomic arrangement within the crystal was achieved through single-crystal X-ray diffraction. The chosen instrumentation and software represent a standard and robust pipeline for structure solution and refinement.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal with dimensions of approximately 0.12 x 0.12 x 0.10 mm is selected and mounted on the diffractometer.[1]

  • Data Collection : X-ray diffraction data are collected at 296 K (23 °C) using a Bruker APEXII CCD area-detector diffractometer.[1][2] Molybdenum Kα radiation (λ = 0.71073 Å) is used as the X-ray source. The use of a CCD detector allows for efficient collection of a large number of reflections.

  • Data Reduction : The raw diffraction data are processed using a program like SAINT.[1] This step involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects.

  • Structure Solution : The crystal structure is solved using direct methods with the SHELXS97 program.[1] This program uses statistical methods to determine the initial phases of the structure factors, leading to an initial electron density map and a preliminary molecular model.

  • Structure Refinement : The initial model is refined against the full set of reflection data using the SHELXL97 program.[1] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were identified and placed in idealized positions.[1][2]

  • Validation and Visualization : The final refined structure is validated using tools like PLATON and visualized with software such as Mercury to analyze geometric parameters and intermolecular interactions.[1]

Workflow for Crystal Structure Determination

G A 1. Select & Mount Single Crystal B 2. X-ray Data Collection (Bruker APEXII CCD) A->B C 3. Data Reduction (SAINT) B->C D 4. Structure Solution (SHELXS97) C->D E 5. Structure Refinement (SHELXL97) D->E F 6. Validation & Analysis (PLATON, Mercury) E->F G Final Crystal Structure F->G

Caption: Standard workflow for single-crystal X-ray diffraction.

Part 3: Analysis of the Crystal Structure

The crystallographic analysis reveals a well-ordered structure defined by a network of strong hydrogen bonds.

Crystallographic Data Summary

The title compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. The key crystallographic parameters are summarized in the table below.[1][2]

ParameterValue
Chemical FormulaC₁₂H₁₁NO₃S
Molecular Weight (Mᵣ)249.28
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.1072 (2)
b (Å)9.3948 (4)
c (Å)24.0903 (10)
V (ų)1155.88 (8)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected6402
Independent Reflections2808
R[F² > 2σ(F²)]0.048
wR(F²) (all data)0.146
Goodness-of-fit (S)1.02
Molecular Conformation

In the crystalline state, the molecule adopts a conformation where the bond lengths and angles are comparable to those found in structurally related sulfonamides.[1] The geometry around the sulfur atom is approximately tetrahedral, as expected. The two phenyl rings are not coplanar, a common feature in N-arylsulfonamides that helps minimize steric hindrance.

Supramolecular Architecture: A Hydrogen-Bonded Network

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which are fundamental to the stability of the structure.[1][2] Two distinct types of hydrogen bonds are observed: a sulfonamide N—H group donating to a sulfonyl oxygen (N—H···O) and a hydroxyl group donating to another sulfonyl oxygen (O—H···O).[1]

These interactions link the molecules together, creating a three-dimensional architecture. The N—H···O interaction connects molecules into chains, while the O—H···O bonds provide further linkage between these chains.

D—H···AD-H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1N···O2ⁱ0.962.073.030 (3)173
O3—H3···O1ⁱⁱ0.822.052.857 (4)166
Symmetry codes: (i) x-1/2, -y+3/2, -z+1; (ii) -x+3/2, y-1/2, -z+1. Data from Khan et al. (2010).[1]

The geometry of these bonds, characterized by short H···A distances and angles close to 180°, indicates strong and highly directional interactions that are the primary organizing force in the crystal lattice.

Visualization of the Hydrogen Bonding Network

G cluster_M1 cluster_M2 cluster_M3 M1 Molecule A (x, y, z) M2 Molecule B (x-1/2, -y+3/2, -z+1) M3 Molecule C (-x+3/2, y-1/2, -z+1) N1_H N1-H O2_B O2 (Sulfonyl) N1_H->O2_B N-H···O (3.030 Å) O3_H O3-H O1_C O1 (Sulfonyl) O3_H->O1_C O-H···O (2.857 Å) O1 O1 (Sulfonyl) O2 O2 (Sulfonyl)

Caption: Key intermolecular hydrogen bonds in the crystal lattice.

Conclusion

The crystal structure of this compound is defined by an orthorhombic unit cell containing four molecules linked by a network of strong N—H···O and O—H···O hydrogen bonds. The synthesis and crystallization protocols are straightforward and yield high-quality single crystals suitable for X-ray diffraction. The detailed structural data presented here provides an essential foundation for computational modeling and the rational design of novel sulfonamide-based therapeutic agents. This understanding of the solid-state conformation and primary intermolecular interactions is a critical data point for predicting the physicochemical properties and behavior of this important chemical building block.

References

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solubility of n-(4-Hydroxyphenyl)benzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-(4-Hydroxyphenyl)benzenesulfonamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a molecule of significant interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its determination and estimation. We delve into the core physicochemical principles governing its solubility, provide a detailed, field-proven experimental protocol for accurate measurement, and present a comparative analysis of structurally related sulfonamides to forecast its behavior in various organic solvents. This document is designed to equip researchers with the foundational knowledge and practical tools necessary for the effective use of this compound in synthesis, purification, and formulation development.

Introduction: Understanding the Molecule

This compound (CAS: 5471-90-9, Molecular Formula: C₁₂H₁₁NO₃S) is a sulfonamide derivative that merges a benzenesulfonyl group with a p-aminophenol moiety.[1] Its structure is of particular interest due to the presence of multiple functional groups that dictate its chemical behavior:

  • The Sulfonamide Group (-SO₂NH-): A polar group that is a hydrogen bond acceptor (at the sulfonyl oxygens) and a hydrogen bond donor (at the nitrogen).

  • The Phenyl Rings: Two aromatic rings that introduce significant nonpolar character.

  • The Phenolic Hydroxyl Group (-OH): A highly polar group that acts as both a hydrogen bond donor and acceptor.

The interplay of these features results in a molecule with a significant dipole moment and the capacity for strong intermolecular interactions, particularly hydrogen bonding. The crystal structure of this compound confirms the presence of robust intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which stabilize the solid-state lattice.[2] The energy required to overcome these lattice forces is a critical determinant of its solubility. A thorough understanding of its solubility in various organic solvents is paramount for applications ranging from reaction medium selection and crystallization-based purification to the development of liquid formulations in drug discovery.

Theoretical Framework: Principles of Solubility

The dissolution of a crystalline solute like this compound in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. A negative ΔG_sol indicates a spontaneous dissolution process.

The fundamental principle of "like dissolves like" provides a qualitative guide. Solvents that can effectively mimic and compete with the intermolecular forces present in the solute's crystal lattice will be more effective at dissolving it. For this compound, this implies:

  • Polar, Protic Solvents (e.g., Alcohols): These solvents, such as methanol and ethanol, can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents by engaging in strong hydrogen bonding interactions with the sulfonamide and hydroxyl groups of the solute.

  • Polar, Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents possess significant polarity and can act as hydrogen bond acceptors. Solvents like DMSO are particularly powerful due to their high polarity and ability to disrupt solute-solute hydrogen bonds.[3][4]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule. Consequently, solubility is expected to be very low.

The Extended Hildebrand Solubility Approach provides a more quantitative framework for predicting solubility and has been successfully applied to other sulfonamides.[5][6] This model uses solubility parameters (δ) to quantify the cohesive energy density of substances, with the principle that solubility is maximized when the solubility parameters of the solute and solvent are closely matched.

G cluster_solute This compound cluster_solvent Solvent Properties Solute Crystal Lattice (Strong H-Bonds + van der Waals) Process Dissolution Process (ΔG_sol = ΔH_sol - TΔS_sol) Solute->Process Overcome Lattice Energy Polarity Polarity (Dipole Moment) Polarity->Process Establish Solvation HBD H-Bond Donor HBD->Process Establish Solvation HBA H-Bond Acceptor HBA->Process Establish Solvation Solvated Solvated Molecule (Solute-Solvent Interactions) Process->Solvated Results in

Caption: Key factors influencing the dissolution process.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[7][8] This method ensures that the solvent is fully saturated with the solute at a constant temperature, providing a true measure of thermodynamic solubility.

Key Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the necessary steps for determining the solubility of this compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Saturated Solution:

  • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is a crucial visual confirmation that equilibrium has been reached.[9]
  • Add a known volume of the desired organic solvent to each vial.
  • Securely seal the vials to prevent solvent evaporation, especially with volatile solvents.
  • Place the vials in a constant-temperature orbital shaker or incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C or 37.0 ± 0.5 °C).
  • Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is achieved. Preliminary experiments can determine the minimum time to reach a plateau in concentration.[5]

2. Phase Separation:

  • Once equilibrium is established, remove the vials from the shaker. Allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
  • Separate the saturated supernatant from the undissolved solid. The most reliable method is centrifugation at the experimental temperature.
  • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles. It is critical to ensure the filter material does not adsorb the solute.[9]

3. Quantification by HPLC:

  • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.
  • Analyze the diluted sample using a validated HPLC method. A reverse-phase method is typically suitable for this class of compound.
  • Example HPLC Method Parameters:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid).
  • Flow Rate: 1.0 mL/min
  • Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~270 nm).[10]
  • Injection Volume: 10 µL

4. Data Reporting:

  • Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of this compound in the solvent.
  • Report the solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L) at the specified temperature.

A [label="1. Preparation\nAdd excess solid to solvent in a sealed vial.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Equilibration\nAgitate at constant temperature (e.g., 24-48h).", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Phase Separation\nCentrifuge to pellet excess solid."]; D [label="4. Filtration\nFilter supernatant through 0.22 µm PTFE filter.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Dilution\nDilute filtered sample with mobile phase."]; F [label="6. HPLC Analysis\nQuantify concentration against a calibration curve.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Calculation\nReport solubility in mg/mL or mol/L.", shape=ellipse, fillcolor="#FFFFFF", style=filled];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Solubility Profile: A Comparative Analysis of Related Sulfonamides

As previously noted, a comprehensive, publicly available dataset for the solubility of this compound is limited. However, by examining the solubility of structurally analogous compounds, we can establish a reliable basis for predicting its behavior. The table below summarizes available solubility data for the parent compound, benzenesulfonamide, and two widely studied sulfonamide drugs, sulfadiazine and sulfamethoxazole.

CompoundSolventTemperatureSolubility (mg/mL)Molar Solubility (mol/L)Reference
Benzenesulfonamide MethanolNot Specified≥22.3≥0.142[11]
EthanolNot Specified≥22.3≥0.142[11]
Sulfadiazine Methanol298.15 K (25 °C)1.340.0054[12]
Ethanol298.15 K (25 °C)0.620.0025[12]
Acetone298.15 K (25 °C)3.550.0142[12]
DMSONot Specified~50~0.200[3]
DMFNot Specified~50~0.200[3]
Sulfamethoxazole EthanolNot Specified~0.25~0.001[10]
AcetoneNot SpecifiedFreely Soluble-[4]
DMSONot Specified~50~0.197[10]
DMFNot Specified~50~0.197[10]

Note: "Freely Soluble" is a pharmacopeial term generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. Molar solubilities were calculated from the provided data.

Field-Proven Insights & Predictions
  • Influence of the Hydroxyl Group: this compound can be viewed as benzenesulfonamide with an added p-hydroxyl group. This polar -OH group significantly increases the capacity for hydrogen bonding. Therefore, its solubility in polar protic solvents like methanol and ethanol is expected to be substantial, likely comparable to or greater than that of the parent benzenesulfonamide.

  • Comparison with Medicinal Sulfonamides: Sulfadiazine and sulfamethoxazole contain heterocyclic moieties that contribute to their crystal lattice energy and polarity. The target compound is structurally simpler. However, the data clearly shows that highly polar, aprotic solvents like DMSO and DMF are excellent solvents for sulfonamides, capable of disrupting strong intermolecular forces. It is highly probable that this compound will also exhibit high solubility (>50 mg/mL) in these solvents.

  • Acetone as a Strong Solvent: Acetone emerges as a good solvent for both sulfadiazine and sulfamethoxazole.[4][12] Given its ability to act as a strong hydrogen bond acceptor, it is predicted to be an effective solvent for this compound as well.

  • Predicted Solubility Order: Based on this comparative analysis, the predicted qualitative solubility order for this compound is: DMSO ≈ DMF > Acetone > Methanol > Ethanol >> Nonpolar Solvents (e.g., Toluene, Hexane)

G cluster_compounds Structural Comparison cluster_solvents Solvent Classes & Expected Solubility BSA Benzenesulfonamide -H Protic Polar Protic (Alcohols) High Solubility BSA->Protic Good H-Bonding Target This compound -OH (H-Bond Donor/Acceptor) Target->Protic Strong H-Bonding Aprotic Polar Aprotic (DMSO, Acetone) Very High Solubility Target->Aprotic Strong Dipole & H-Bond Acceptance Nonpolar Nonpolar (Toluene) Very Low Solubility Target->Nonpolar Mismatch in Polarity SDZ Sulfadiazine / Sulfamethoxazole -Heterocycle (Polar, H-Bond Acceptor) SDZ->Aprotic Strong Interactions

Caption: Structural relationships and predicted solubility trends.

Conclusion

This guide establishes that while direct, quantitative solubility data for this compound in organic solvents is not widely published, a robust scientific framework allows for its effective study and prediction. The molecule's structure, rich in hydrogen bonding motifs, dictates a strong preference for polar solvents. A comparative analysis with structurally related sulfonamides strongly suggests high solubility in polar aprotic solvents like DMSO and DMF, and significant solubility in polar protic solvents such as methanol and ethanol.

For researchers requiring precise quantitative data for process development or formulation, the provided isothermal shake-flask protocol, coupled with HPLC analysis, offers a reliable and self-validating system for its determination. This guide provides both the theoretical foundation and the practical tools necessary for scientists to confidently work with this compound.

References

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  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). Sulfamethoxazole. In Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Lyon (FR): International Agency for Research on Cancer.

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An In-Depth Technical Guide to the Mechanism of Action of N-(4-Hydroxyphenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanisms of action for N-(4-Hydroxyphenyl)benzenesulfonamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing this versatile class of compounds.

Introduction: The Therapeutic Versatility of a Privileged Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. These compounds have been investigated for their potential as enzyme inhibitors and therapeutic agents in various domains, including neurodegenerative diseases, inflammation, and oncology.[1][2] This guide elucidates the primary mechanisms through which these derivatives exert their effects, focusing on their interactions with key biological targets.

Core Mechanisms of Action: A Multi-Target Profile

This compound derivatives achieve their therapeutic effects through several distinct mechanisms, primarily centered on enzyme inhibition. The following sections dissect these mechanisms, providing a detailed understanding of their molecular basis.

Inhibition of Cholinesterases: A Strategy for Neuroprotection

A significant area of investigation for this compound derivatives is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

The inhibitory activity of these sulfonamide derivatives is attributed to their ability to interact with the active site of the cholinesterase enzymes. While the precise binding mode can vary with specific substitutions on the parent scaffold, molecular docking studies suggest that these compounds occupy the active site gorge, preventing the access of acetylcholine. The sulfonamide moiety and the hydroxyphenyl group are often crucial for forming key interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues in the active site.

One study on 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide demonstrated that the parent compound itself was the most effective AChE inhibitor in the series, with an IC50 value of 75 ± 0.83 µM.[3][4] This suggests that the unsubstituted 4-hydroxyphenyl group is important for AChE inhibition.

Attenuation of Inflammatory Pathways through Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a critical role in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[5][6] By catalyzing the dioxygenation of polyunsaturated fatty acids like arachidonic acid, LOXs initiate a cascade that leads to inflammation.[6] this compound derivatives have been shown to inhibit LOX, thereby mitigating the inflammatory response.[3][4]

The mechanism of LOX inhibition by these compounds generally involves blocking the enzyme's active site, which can occur through competitive or non-competitive means.[6] This prevents the substrate, arachidonic acid, from binding and being converted into pro-inflammatory leukotrienes. For instance, N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide was identified as a potent LOX inhibitor with an IC50 value of 57 ± 0.97 µM.[3][4]

dot graph TD; A[Arachidonic Acid] -->|Lipoxygenase (LOX)| B(Leukotrienes); B --> C(Inflammation); D(this compound Derivatives) --x E(LOX); subgraph "Inflammatory Cascade" B; C; end

Lipoxygenase (LOX) Inhibition Pathway.

Carbonic Anhydrase Inhibition: A Broad-Spectrum Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-established class of CA inhibitors.

The primary mechanism of CA inhibition by benzenesulfonamides involves the direct binding of the deprotonated sulfonamide group to the zinc(II) ion located in the enzyme's active site.[7][8] This interaction is a hallmark of primary sulfonamides, and even some N-substituted derivatives have been shown to bind to the zinc ion.[7] The affinity and selectivity of these derivatives for different CA isoforms can be modulated by substitutions on the benzenesulfonamide scaffold, which can lead to interactions with amino acid residues in and around the active site. This isoform-specific inhibition is a key area of research for developing more targeted CA inhibitors with fewer side effects.[7][8][9][10][11]

G substrate substrate enzyme enzyme substrate->enzyme catalysis product product enzyme->product inhibitor inhibitor inhibitor->enzyme binding to Zn2+

Carbonic Anhydrase Inhibition Mechanism.

A Novel Mechanism: Prevention of Toxic Metabolite Formation

A particularly innovative application of the this compound scaffold has been in the development of safer analgesics. Acetaminophen (ApAP), a widely used analgesic and antipyretic, can cause severe hepatotoxicity at high doses due to its metabolic oxidation to the reactive and toxic N-acetyl-p-benzoquinone imine (NAPQI).[12][13]

Researchers have engineered novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives that retain the analgesic and antipyretic properties of acetaminophen but are devoid of its hepatotoxicity.[12][13] The key to their improved safety profile lies in their metabolic stability; these derivatives are designed to avoid the metabolic pathway that leads to the formation of NAPQI.[12][13] This represents a paradigm shift in drug design, where the focus is not on interacting with a therapeutic target but on preventing the formation of a toxic metabolite.

Structure-Activity Relationships: Tailoring Specificity and Potency

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. Key observations include:

  • Substitutions on the 4-Hydroxyphenyl Group: Modifications at this position can significantly impact activity. For instance, while the parent N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide was a potent AChE inhibitor, its 4-O-benzoyl derivative showed enhanced inhibition of lipoxygenase and butyrylcholinesterase.[3][4]

  • Substitutions on the Benzenesulfonamide Ring: Altering the substitution pattern on the benzenesulfonamide ring is a common strategy to modulate potency and selectivity, particularly for carbonic anhydrase inhibitors.

  • Modifications of the Sulfonamide Linker: N-alkylation or N-acylation of the sulfonamide nitrogen can influence the compound's physicochemical properties and its interaction with the target enzyme.

Experimental Protocols: Methodologies for Mechanistic Elucidation

The following are detailed protocols for key in vitro assays used to characterize the mechanism of action of this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water, prepared fresh)

    • AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to a final concentration of 0.1 U/mL in the well)

    • Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions prepared in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound dilutions to the respective wells. For the control (100% activity), add 25 µL of phosphate buffer (with the same DMSO concentration as the test wells).

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents: - Buffer - AChE - DTNB - ATCI - Test Compound Dilutions add_reagents Add Buffer, Test Compound, and AChE to wells prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_atci Initiate reaction with ATCI add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm (kinetic) add_atci->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Experimental Workflow for AChE Inhibition Assay.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of LOX-catalyzed hydroperoxide formation from linoleic acid.

Principle: LOX catalyzes the oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid, which has a conjugated diene system that absorbs light at 234 nm. The increase in absorbance at this wavelength is a measure of enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 9.0)

    • Linoleic acid substrate solution (e.g., 250 µM in borate buffer with a small amount of ethanol)

    • LOX enzyme solution (e.g., from soybean, dissolved in borate buffer to a final concentration of ~200 U/mL in the cuvette)

    • Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions.

  • Assay Procedure (Spectrophotometer with cuvettes):

    • In a quartz cuvette, add the borate buffer.

    • Add the test compound solution (or DMSO for the control).

    • Add the LOX enzyme solution.

    • Pre-incubate the mixture at room temperature for 5-10 minutes.

    • Initiate the reaction by adding the linoleic acid substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the increase in absorbance at 234 nm over 3-5 minutes.

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition and the IC50 value as described for the AChE assay.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).

Principle: CA catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be monitored by measuring the increase in absorbance at 400-405 nm.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tris-HCl Buffer (e.g., 50 mM, pH 7.5)

    • p-NPA substrate solution (e.g., 3 mM in acetonitrile or DMSO)

    • CA enzyme solution (e.g., human or bovine erythrocyte CA, diluted in cold assay buffer)

    • Test compound stock solution (e.g., 10 mM in DMSO), with serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to the wells.

    • Add the test compound dilutions (or DMSO for the control).

    • Add the CA enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

    • Calculate the rate of reaction and determine the percentage of inhibition and IC50 value as previously described.

Data Summary: A Quantitative Perspective

The following table summarizes the inhibitory activities of selected this compound derivatives against various enzyme targets, as reported in the literature.

CompoundTarget EnzymeIC50 (µM)Reference
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideAcetylcholinesterase (AChE)75 ± 0.83[3][4]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideButyrylcholinesterase (BChE)89 ± 0.79[3][4]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamideLipoxygenase (LOX)57 ± 0.97[3][4]

Conclusion: A Scaffold with Enduring Potential

This compound derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their mechanisms of action, primarily centered on the inhibition of key enzymes such as cholinesterases, lipoxygenase, and carbonic anhydrases, underscore their therapeutic potential in a variety of disease areas. Furthermore, the innovative design of derivatives that circumvent toxic metabolic pathways highlights the adaptability of this scaffold. A thorough understanding of their mechanisms of action, guided by the experimental protocols and structure-activity relationship principles outlined in this guide, is essential for the continued development of novel and effective therapeutics based on this privileged chemical framework.

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  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. PubMed. Available at: [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]

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Introduction: The Enduring Versatility of the Benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Targets of Benzenesulfonamide Derivatives

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. First introduced to medicine in the form of antibacterial sulfa drugs, this deceptively simple chemical scaffold has proven to be a remarkably versatile pharmacophore, capable of interacting with a vast and diverse array of biological targets. Its unique electronic properties, including the ability of the sulfonamide group (-SO₂NH₂) to act as a potent hydrogen bond donor and acceptor and to coordinate with metal ions, have allowed for its incorporation into inhibitors of enzymes, modulators of receptors and ion channels, and disruptors of protein-protein interactions. This guide provides a detailed exploration of the key biological targets of benzenesulfonamide derivatives, delving into the molecular mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to identify and validate these interactions.

Part 1: The Enzymatic Universe: A Primary Domain for Benzenesulfonamide Action

Enzymes represent the most extensively explored class of targets for benzenesulfonamide derivatives. The scaffold's ability to mimic transition states or bind to allosteric sites has led to the development of potent and often highly selective inhibitors for several critical enzyme families.

Carbonic Anhydrases (CAs): The Archetypal Target

Carbonic Anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a fundamental role in pH regulation, fluid secretion, and metabolic processes[1]. The sulfonamide group is a classic zinc-binding group, making it an ideal pharmacophore for CA inhibition.

Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) is deprotonated at physiological pH and coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This interaction, along with hydrogen bonds to key residues like Thr199, anchors the inhibitor firmly, blocking substrate access. The nature of the "tail" appended to the benzenesulfonamide ring dictates isoform selectivity by interacting with different residues lining the active site cavity[2][3].

Therapeutic Relevance & Isoform Selectivity: Different CA isoforms are implicated in various diseases.

  • hCA II (cytosolic): Inhibition lowers intraocular pressure, making it a key target for glaucoma treatment.

  • hCA VII (cytosolic): Along with hCA II, this isoform is linked to epileptogenesis, and its inhibition has shown effective anticonvulsant action[4][5].

  • hCA IX & XII (transmembrane): These isoforms are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Selective inhibition of these isoforms is a major strategy in oncology [2][6][7].

Data Presentation: Inhibition of Human Carbonic Anhydrase Isoforms

Compound SeriesKey "Tail" MoietyhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Pyrazolecarboxamides5-chloro-2-hydroxyphenyl382212.110.861.3[1]
Triazole-linked (Click Chemistry)Cyclohexyl10549.56.81.5[2]
Triazole-linked (Click Chemistry)4-Fluorophenyl41.530.11.50.8[2]
Propanamide-linkedp-Methoxy-phenyl58960.748818.1[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for measuring CA inhibition using a stopped-flow instrument, which monitors the enzyme's esterase activity.

  • Principle: CA catalyzes the hydrolysis of esters like 4-nitrophenyl acetate (NPA). The product, 4-nitrophenolate, is colored and can be monitored spectrophotometrically at 400 nm.

  • Reagents & Materials:

    • Purified recombinant human CA isoform (e.g., hCA II).

    • 4-Nitrophenyl acetate (NPA) stock solution in acetonitrile.

    • TRIS buffer (pH 7.5).

    • Benzenesulfonamide test compounds dissolved in DMSO.

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate the instrument and reagents to 25°C.

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In the first syringe of the stopped-flow instrument, load the enzyme solution (final concentration ~10 nM) pre-incubated with the test compound or vehicle (DMSO) for 10 minutes.

    • In the second syringe, load the NPA substrate solution (final concentration ~0.5 mM).

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the increase in absorbance at 400 nm over time (typically 60 seconds).

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Cyclooxygenases (COX): Targeting Inflammation

The discovery that the benzenesulfonamide moiety is crucial for the COX-2 selectivity of celecoxib was a landmark in anti-inflammatory drug development[8]. COX enzymes exist in two primary isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation), which catalyze the conversion of arachidonic acid to prostaglandins[9][10].

Mechanism of Action & Selectivity: The active sites of COX-1 and COX-2 are nearly identical, with a key difference at position 523. In COX-1, this residue is a bulky isoleucine, while in COX-2, it is a smaller valine. This substitution opens up a secondary "side pocket" in the COX-2 active site. The benzenesulfonamide group of inhibitors like celecoxib is perfectly sized to fit into this side pocket, granting high selectivity for COX-2. In COX-1, the isoleucine sterically hinders the entry of the sulfonamide group, preventing high-affinity binding[10].

Data Presentation: COX-2 Selectivity of Benzenesulfonamide Derivatives

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
Celecoxib14.700.05294[11]
Compound 6b (NSAID-triazole hybrid)13.160.04329[11]
Compound 6j (NSAID-triazole hybrid)12.480.04312[11]
N-acetyl-2-carboxy Benzenesulfonamide--Non-selective[12]
Protein Kinases: Modulating Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The benzenesulfonamide scaffold has been successfully employed to develop inhibitors targeting various kinases.

Mechanism of Action: The sulfonamide group typically acts as a hydrogen bond acceptor or donor, forming key interactions with hinge region residues in the ATP-binding pocket of the kinase.

Key Kinase Targets:

  • PI3K/mTOR: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, often hyperactivated in cancer. Benzenesulfonamide derivatives have been developed as potent dual PI3K/mTOR inhibitors, showing efficacy in hepatocellular carcinoma models[13].

  • AXL Kinase: AXL is a receptor tyrosine kinase involved in proliferation, survival, and drug resistance. N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been identified as a novel class of potent AXL inhibitors[14].

  • Tropomyosin receptor kinase A (TrkA): This receptor tyrosine kinase is a potential target for glioblastoma (GBM), and benzenesulfonamide analogs have shown promise as TrkA inhibitors with anti-GBM activity[15].

Visualization: The PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Benzenesulfonamide PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_process Thermal Challenge & Lysis cluster_analysis Analysis of Soluble Fraction cluster_result Result Interpretation start 1. Culture Cells treat 2. Treat cells with Benzenesulfonamide or Vehicle start->treat heat 3. Apply Temperature Gradient (e.g., 40°C to 70°C) treat->heat lyse 4. Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse spin 5. Centrifugation to separate soluble vs. aggregated proteins lyse->spin collect 6. Collect Supernatant (Soluble Protein Fraction) spin->collect quant 7. Protein Quantification (Western Blot or Mass Spec) collect->quant analyze 8. Data Analysis: Generate Melt & Isothermal Curves quant->analyze end Target Engagement Confirmed analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Treatment:

    • Culture the desired cell line to ~80% confluency.

    • Treat cells with the benzenesulfonamide derivative at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry (MS).

    • Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.[16][17]

Other Key Validation Methods
  • Competitive Affinity Purification-MS: This technique involves using a "bait" (e.g., a biotinylated version of the drug) to pull down its protein targets from a cell lysate. The experiment is run with and without an excess of the non-biotinylated "competitor" drug. Proteins that are pulled down but are absent in the competitor sample are considered specific targets.[16]

  • Activity-Based Protein Profiling (ABPP): ABPP uses active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. In a competitive format, cells are pre-treated with the inhibitor (e.g., a benzenesulfonamide), followed by treatment with a broad-spectrum activity-based probe for the enzyme class of interest. A decrease in probe labeling of a specific protein indicates it is a target of the inhibitor.[16]

Conclusion and Future Directions

The benzenesulfonamide scaffold continues to be a remarkably fruitful starting point for drug discovery. Its proven ability to interact with a wide range of biological targets, from metalloenzymes like carbonic anhydrases to regulatory proteins like the HIV-1 capsid, underscores its status as a privileged structure. The ongoing challenge and opportunity lie in achieving greater selectivity for specific targets to enhance efficacy and minimize off-target effects. Future research will undoubtedly focus on combining rational, structure-based design with sophisticated target validation methodologies like CETSA and chemoproteomics to unlock new therapeutic applications for this enduring pharmacophore, potentially targeting protein-protein interactions, allosteric sites, and emerging disease pathways.

References

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  • Bream, R. N., et al. (2011). Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation. Probe Reports from the NIH Molecular Libraries Program. [Link]

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A Technical Guide to N-(4-Hydroxyphenyl)benzenesulfonamide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(4-hydroxyphenyl)benzenesulfonamide is a readily accessible organic compound that serves as a highly valuable and versatile precursor in the synthesis of diverse heterocyclic scaffolds. Its structure, incorporating a reactive phenol, a sulfonamide linkage, and two aromatic rings, provides multiple sites for chemical modification and cyclization. This technical guide offers an in-depth exploration of the synthesis of this compound and elucidates key strategic pathways for its utilization in constructing medicinally relevant heterocyclic systems, including benzoxazoles, benzothiazoles, thiazolidinones, and oxazepines. The narrative emphasizes the chemical rationale behind synthetic choices, provides detailed experimental protocols, and discusses the biological significance of the resulting compounds, positioning this precursor as a cornerstone for library synthesis in drug discovery and development.

The Core Synthon: this compound

This compound is a crystalline solid whose strategic importance lies in its dual functionality. The phenolic hydroxyl group offers a site for O-alkylation or participation in condensation reactions, while the sulfonamide N-H proton is acidic and can be deprotonated to facilitate further reactions. This bifunctional nature makes it an ideal starting point for building complex molecular architectures.

1.1. Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₁NO₃S[1]

  • Molecular Weight: 249.29 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Number: 5471-90-9[1]

  • Significance: The molecule is recognized as a key precursor for creating biologically active sulfur-containing heterocyclic compounds.[2][3][4][5] Its crystal structure is stabilized by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, which can influence its reactivity and solid-state properties.[2][3]

Synthesis of the Precursor

The synthesis of this compound is a straightforward and efficient process, typically achieved through the nucleophilic substitution of benzenesulfonyl chloride with p-aminophenol.

2.1. Reaction Principle

The reaction proceeds via the nucleophilic attack of the amino group of p-aminophenol on the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This is a classic Schotten-Baumann type reaction.

cluster_0 Synthesis of this compound p_aminophenol p-Aminophenol reaction p_aminophenol->reaction benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->reaction base Aq. Na₂CO₃ (Base) reaction_plus + base->reaction_plus Neutralizes HCl product This compound reaction->reaction_plus reaction_plus->product Stirring, RT cluster_1 Synthesis of 2-(4-Hydroxyphenyl)benzoxazole aminophenol o-Aminophenol intermediate Schiff Base Intermediate aminophenol->intermediate hydroxybenzaldehyde p-Hydroxybenzaldehyde hydroxybenzaldehyde->intermediate product 2-(4-Hydroxyphenyl)benzoxazole intermediate->product Oxidative Cyclization cluster_2 Heterocycle Synthesis via Schiff Base Intermediate start Sulfonamide Precursor (e.g., with -NH₂ or C=O group) schiff Schiff Base (Imine) start->schiff Condensation reagent1 + Thioglycolic Acid schiff->reagent1 reagent2 + Anhydride schiff->reagent2 reagent3 + Sodium Azide schiff->reagent3 product1 Thiazolidinone reagent1->product1 product2 Oxazepine reagent2->product2 product3 Tetrazole reagent3->product3 cluster_3 Radical Cyclization-Elimination Pathway precursor Ene Sulfonamide Precursor (with radical initiator site) radical_gen Radical Generation (e.g., Bu₃SnH, AIBN) precursor->radical_gen cyclization Intramolecular Radical Cyclization radical_gen->cyclization elimination β-Elimination of Sulfonyl Radical cyclization->elimination product Polycyclic Imine elimination->product

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structure-activity relationship of n-(4-Hydroxyphenyl)benzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of N-(4-Hydroxyphenyl)benzenesulfonamide Analogs

This guide provides a comprehensive exploration of the this compound scaffold, a versatile chemical entity that serves as a foundational structure for a diverse range of biologically active compounds. We will dissect the intricate relationship between the molecular architecture of its analogs and their resulting pharmacological activities, offering insights for researchers, medicinal chemists, and drug development professionals. This document moves beyond a mere recitation of facts to explain the causal links between structural modifications and functional outcomes, grounded in authoritative research.

The this compound Core: A Privileged Scaffold

The this compound molecule, with its simple yet elegant structure, is a compelling starting point for medicinal chemistry campaigns.[1] It comprises three key pharmacophoric features: a phenolic hydroxyl group, a sulfonamide linker, and an aromatic benzenesulfonyl moiety. Each of these components offers a vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological target affinity.

The inherent reactivity and proven biological relevance of this scaffold make it a "privileged structure" in drug discovery. Analogs have demonstrated a wide spectrum of activities, including potent enzyme inhibition, anticonvulsant effects, and anticancer properties.[2][3][4][5] This guide will illuminate the specific structural alterations that govern these diverse biological endpoints.

Synthetic Strategies and Methodologies

The foundation of any structure-activity relationship (SAR) study lies in the robust synthesis of analog libraries. The parent scaffold and its derivatives are accessible through straightforward and well-established chemical reactions.

General Synthesis of the Parent Scaffold

The core this compound structure is typically synthesized via a nucleophilic substitution reaction between p-aminophenol and benzenesulfonyl chloride.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Reactant Preparation: In a suitable reaction vessel, dissolve p-aminophenol (1.0 equivalent) in a mixture of aqueous sodium carbonate (10%) and water.

  • Addition of Sulfonyl Chloride: To the stirring solution, add benzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature.

  • Reaction: Continue stirring the mixture vigorously for approximately 30-60 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure. Wash the resulting crude solid with water to remove inorganic salts and unreacted p-aminophenol.

  • Purification: Dry the solid product. Recrystallize the crude material from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the purified this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and Mass Spectrometry (MS).

General Synthesis of Analogs

Modifications to the core structure can be achieved by:

  • Varying the Sulfonyl Chloride: Using substituted benzenesulfonyl chlorides (e.g., p-toluenesulfonyl chloride, chlorobenzenesulfonyl chloride) to modify the 'left-hand' aromatic ring.[6][7]

  • Modifying the Phenol Moiety: Derivatizing the 4-hydroxyl group via O-alkylation or O-acylation reactions after the initial sulfonamide formation. This is often accomplished using an appropriate electrophile in the presence of a base like sodium hydride.[6]

  • Altering the Sulfonamide Nitrogen: N-alkylation can be performed, though it is often synthetically more challenging. Introducing substituents on the nitrogen can significantly impact the compound's hydrogen-bonding capability.[6]

SAR Analysis Across Key Biological Targets

The true utility of the this compound scaffold is revealed by examining how systematic structural changes impact its interaction with various biological targets.

Carbonic Anhydrase Inhibition: A Classic Interaction

Benzenesulfonamides are renowned as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8] Certain isoforms, such as hCA II, VII, and IX, are validated targets for treating conditions like epilepsy and cancer.[3][9] The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site.

Causality and Key SAR Insights:

  • The Sulfonamide Anchor: The unsubstituted sulfonamide is critical for potent inhibition, forming a coordinate bond with the catalytic zinc ion.

  • The "Tail" Approach: Isoform selectivity is primarily dictated by substitutions on the benzenesulfonyl ring and beyond (the "tail"). These modifications interact with a variety of amino acid residues within the active site cavity, particularly in a hydrophobic pocket.[8]

  • Influence of Substituents:

    • Compounds featuring piperonyl and benzoate moieties have demonstrated enhanced inhibitory activity against hCA II.[3]

    • Active site residues at positions 92 and 131 are key determinants of inhibitor binding and affinity. Tailoring the inhibitor's tail to achieve favorable interactions with these residues is a primary strategy for achieving isoform specificity.[8]

Table 1: Inhibitory Activity of Benzenesulfonamide Analogs Against Human CA Isoforms [3]

Compound IDSubstituenthCA II Kᵢ (nM)hCA VII Kᵢ (nM)Selectivity Profile
26 Piperonyl33.2171Selective for hCA II over hCA VII
31 Benzoate41.5547Selective for hCA II over hCA VII
StandardAcetazolamide12.02.5Potent, but less selective

Diagram 1: Binding of a Benzenesulfonamide Inhibitor to the Carbonic Anhydrase Active Site

G cluster_0 CA Active Site Zn Zn²⁺ His1 His 94 Zn->His1 His2 His 96 Zn->His2 His3 His 119 Zn->His3 H2O H₂O Zn->H2O Thr199 Thr 199 Inhibitor R-Ph SO₂NH₂ (ZBG) Inhibitor:f1->Zn Coordinate Bond (Displaces H₂O) Inhibitor:f1->Thr199 H-Bond Hydrophobic Pocket Residues 92, 131, etc. Inhibitor:f0->Hydrophobic Pocket Van der Waals Interactions

Caption: Generalized binding mode of a benzenesulfonamide CA inhibitor.

Anticonvulsant Activity

The anticonvulsant properties of many benzenesulfonamides are directly linked to their inhibition of brain-expressed carbonic anhydrases, particularly hCA II and hCA VII.[3][9] By modulating pH and CO₂ levels in the brain, these inhibitors can reduce neuronal hyperexcitability.

Causality and Key SAR Insights:

  • Core Pharmacophore: The benzenesulfonamide core remains essential for the primary mechanism of action (CA inhibition).

  • Extended Moieties for Improved Properties: Studies have shown that attaching moieties such as α-amides of valproic acid or 2,2-dimethylcyclopropanecarboxylic acid can significantly enhance anticonvulsant potency.[2][10] These extensions likely improve pharmacokinetic properties (e.g., brain penetration) and may introduce secondary interactions with other targets.

  • Activity in Preclinical Models:

    • Compound 18b (2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide) showed a potent median effective dose (ED₅₀) of 16.36 mg/kg in the maximal electroshock seizure (MES) test.[10]

    • Compound 12c (2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide) was highly active in the subcutaneous pentylenetetrazole (scPTZ) test with an ED₅₀ of 22.50 mg/kg.[10]

    • These results highlight how significant structural additions to the core scaffold can produce compounds with high efficacy and low toxicity, as indicated by their protective indices (PI).[10]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice [2]

  • Animal Acclimation: Use male Kunming mice (18–22 g), allowing them to acclimate to laboratory conditions for at least 3 days with free access to food and water.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control (e.g., saline or 0.5% CMC) and a positive control (e.g., phenytoin) are run in parallel.

  • Time to Peak Effect (TPE): Conduct the test at predetermined time intervals (e.g., 0.5 h and 4 h) after administration to determine the TPE.

  • Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic phase is defined as protection.

  • Data Analysis: Calculate the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.

  • Neurotoxicity: Assess acute neurotoxicity using the rotarod test to determine the TD₅₀ (median toxic dose), allowing for the calculation of the Protective Index (PI = TD₅₀/ED₅₀).

Anticancer Activity

The this compound scaffold has been leveraged to develop anticancer agents acting through diverse mechanisms, including tubulin polymerization inhibition and receptor tyrosine kinase (RTK) inhibition.[4][5]

Causality and Key SAR Insights:

  • As Tubulin-Targeting Agents: Certain benzenesulfonamide derivatives function as microtubule-destabilizing agents. For example, compound BA-3b , a complex derivative, showed exceptionally potent anti-proliferative activity with IC₅₀ values in the nanomolar range (0.007 to 0.036 µM) against a panel of cancer cell lines, including drug-resistant ones.[4] The specific heterocyclic system fused to the benzenesulfonamide is critical for this high potency.

  • As Kinase Inhibitors: Analogs have been developed as inhibitors of Tropomyosin receptor kinase A (TrkA), an RTK implicated in glioblastoma (GBM).[5]

    • The introduction of a hydrazone linkage and a thiadiazole ring, as in compound AL106 , yielded a potent anti-GBM agent with an IC₅₀ of 58.6 µM and favorable selectivity for cancer cells over non-cancerous cells.[5]

    • In silico modeling suggests that these modifications allow for crucial hydrophobic interactions with residues like Tyr359 and Ser371 in the TrkA active site.[5]

Table 2: Cytotoxic Activity of Representative Benzenesulfonamide Analogs

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
BA-3b Tubulin PolymerizationVarious0.007 - 0.036[4]
AL106 TrkA KinaseU87 (Glioblastoma)58.6[5]
Cisplatin DNA Cross-linkingU87 (Glioblastoma)~90% inhibition at 100 µM[5]

Diagram 2: Workflow for In Vitro Cytotoxicity Screening

G start Cancer Cell Line (e.g., U87) seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate 24h (Allow Adherence) seed->incubate1 treat Treat with Analogs (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 assay Perform Cytotoxicity Assay (e.g., Trypan Blue, MTT) incubate2->assay read Quantify Cell Viability (Microscopy / Plate Reader) assay->read analyze Data Analysis: Calculate IC₅₀ Values read->analyze

Caption: A typical workflow for evaluating the cytotoxicity of new analogs.

Concluding Remarks and Future Directions

The this compound scaffold is a testament to the power of a well-chosen chemical starting point. The evidence presented in this guide demonstrates that targeted modifications to its three primary regions—the phenyl ring, the sulfonamide linker, and the benzenesulfonyl group—can yield potent and selective modulators of diverse biological targets.

  • Key Takeaways:

    • The sulfonamide moiety is a premier zinc-binding group for carbonic anhydrase inhibition.

    • Selectivity against CA isoforms is driven by "tail" modifications that exploit differences in the active site topology.

    • Anticonvulsant activity is strongly correlated with CA inhibition, but can be enhanced by conjugating moieties that improve pharmacokinetic profiles.

    • Anticancer activity can be achieved through entirely different mechanisms, such as kinase inhibition or disruption of the cytoskeleton, by making more substantial alterations to the core structure.

Future research should focus on multi-parameter optimization, considering not only target potency but also ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the design phase. The development of analogs with novel mechanisms of action and improved isoform or kinase selectivity remains a promising avenue for therapeutic innovation.

References

  • Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2015). Molecules. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. (2015). PubMed. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (2014). ResearchGate. [Link]

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). PubMed. [Link]

  • Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). PubMed. [Link]

  • This compound. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Semantic Scholar. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2022). Molecules. [Link]

  • This compound. (2010). Sci-Hub. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ChemBioChem. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of N-(4-Hydroxyphenyl)benzenesulfonamide Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Computational Drug Discovery

Abstract

This guide provides a comprehensive technical overview of the in silico methodologies used to investigate the molecular interactions of N-(4-Hydroxyphenyl)benzenesulfonamide, a scaffold of significant interest in medicinal chemistry. We will delve into the foundational principles and practical applications of computational techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and step-by-step guidance to empower the rational design of novel therapeutics. By integrating theoretical knowledge with actionable protocols, we aim to provide a self-validating framework for the computational analysis of this and similar chemical entities.

Introduction: The Significance of this compound and the Power of In Silico Modeling

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its derivatives have been explored for a wide range of therapeutic applications, including as antibacterial agents, carbonic anhydrase inhibitors, and potential treatments for cancer and neurodegenerative diseases.[1][2][3] The versatility of the sulfonamide group, coupled with the hydrogen bonding capabilities of the hydroxyphenyl moiety, allows for diverse interactions with various biological targets.[4][5]

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[6][7][8] By simulating the behavior of molecules in a virtual environment, researchers can gain profound insights into binding affinities, conformational changes, and the key determinants of biological activity. This computational approach significantly accelerates the drug development pipeline by prioritizing promising candidates for synthesis and experimental validation, ultimately reducing the time and resources required to bring new therapies to market.[9]

This guide will provide a detailed exploration of the computational workflows used to model the interactions of this compound, from initial structure preparation to the analysis of complex dynamic simulations.

Foundational Knowledge: Understanding the Molecule and its Potential Targets

A thorough understanding of the physicochemical properties of this compound is paramount for successful in silico modeling.

Physicochemical Properties of this compound

The structure of this compound consists of a benzenesulfonamide core linked to a 4-hydroxyphenyl group.[10][11] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC12H11NO3S[10]
Molecular Weight249.29 g/mol [10]
XLogP31.9[10]
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bond Count2PubChem

Data sourced from PubChem CID 79622.[10]

The presence of both hydrogen bond donors (the hydroxyl and sulfonamide N-H groups) and acceptors (the sulfonyl oxygens and the hydroxyl oxygen) suggests a high potential for forming strong interactions with biological macromolecules. The molecule's moderate lipophilicity, indicated by the XLogP3 value, is also a favorable characteristic for drug-like molecules.

Identifying Potential Biological Targets

The sulfonamide functional group is a well-established pharmacophore known to target a variety of enzymes. Historically, sulfonamides are renowned for their antibacterial activity through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[4][5] Furthermore, sulfonamides are potent inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[3]

Derivatives of the this compound scaffold have also been investigated for their activity against other targets, including lipoxygenase and cholinesterases.[2] Given this broad range of potential targets, the initial step in a targeted in silico study is to identify the most relevant biological macromolecule for the desired therapeutic application.

The In Silico Workflow: A Step-by-Step Guide

The following sections outline the core computational methodologies for modeling the interactions of this compound. This workflow represents a logical progression from initial setup to in-depth analysis.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Analysis cluster_3 Advanced Modeling P1 Ligand Preparation S1 Molecular Docking P1->S1 P2 Target Preparation P2->S1 R1 Molecular Dynamics S1->R1 Select promising poses A1 Pharmacophore Modeling S1->A1 Identify key features R2 Binding Free Energy R1->R2 Analyze trajectory R1->A1 Refine hypothesis

Figure 1: A generalized workflow for the in silico modeling of small molecule interactions.

Part 1: Ligand and Target Preparation - The Foundation of Accuracy

The quality of the initial structures is a critical determinant of the reliability of any in silico study.

Experimental Protocol: Ligand Preparation

  • Obtain 3D Structure: The 3D conformer of this compound can be downloaded from the PubChem database (CID 79622).[10]

  • Energy Minimization: Use a computational chemistry software package (e.g., UCSF Chimera, Schrödinger Maestro) to perform energy minimization of the ligand structure. This step ensures a low-energy, stable conformation. The MMFF94 force field is a suitable choice for small organic molecules.

  • Assign Partial Charges: Accurate partial charges are crucial for electrostatic interaction calculations. The Gasteiger-Hückel method is a commonly used and effective approach.

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the molecule. For this compound, the key rotatable bonds are the C-N bond of the sulfonamide and the C-S bond.

Experimental Protocol: Target Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7] It is essential to select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

  • Pre-processing:

    • Remove water molecules that are not involved in ligand binding.

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Repair any missing side chains or loops using tools like Prime in the Schrödinger suite.

  • Protonation States: Determine the appropriate protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH (typically 7.4). Tools like H++ can be used for this purpose.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. It is important to constrain the backbone atoms to preserve the overall fold of the protein.

Part 2: Molecular Docking - Predicting Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[9][12] This method is instrumental for virtual screening and for generating initial poses for more advanced simulations.[13]

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and receptor structures into the PDBQT file format using AutoDock Tools.[14] This format includes atomic coordinates, partial charges, and atom types.

  • Define the Grid Box: Define a 3D grid box that encompasses the binding site of the target protein.[13] The dimensions of the box should be large enough to allow for translational and rotational freedom of the ligand.

  • Run Docking Simulation: Execute the docking calculation using a command-line interface. For example:

  • Analyze Results: The output will consist of a set of predicted binding poses ranked by their binding affinity (in kcal/mol).[9] Lower binding affinity values indicate more favorable binding. Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera) to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts.[14]

G cluster_0 Input cluster_1 Process cluster_2 Output I1 Prepared Ligand (.pdbqt) P1 Define Grid Box I1->P1 I2 Prepared Receptor (.pdbqt) I2->P1 P2 Run AutoDock Vina P1->P2 O1 Binding Poses & Affinities P2->O1 O2 Interaction Analysis O1->O2

Figure 2: A simplified workflow for molecular docking.

Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[6][8][15] MD simulations are essential for assessing the stability of the binding pose and for calculating more accurate binding free energies.

Experimental Protocol: MD Simulation using GROMACS

  • System Setup:

    • Place the docked protein-ligand complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

    • Solvate the system with an appropriate water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration to bring the system to the desired temperature.

    • Follow this with a longer NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system density.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[15]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.[7]

G cluster_0 Setup cluster_1 Simulation cluster_2 Analysis S1 Solvate & Ionize S2 Energy Minimization S1->S2 P1 NVT Equilibration S2->P1 P2 NPT Equilibration P1->P2 P3 Production MD P2->P3 A1 RMSD & RMSF P3->A1 A2 Interaction Analysis P3->A2 A3 Free Energy Calculation P3->A3

Sources

Methodological & Application

High-Yield Synthesis of N-(4-Hydroxyphenyl)benzenesulfonamide: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction

N-(4-Hydroxyphenyl)benzenesulfonamide is a valuable chemical intermediate, serving as a precursor for a variety of biologically active molecules and sulfur-containing heterocyclic compounds.[1][2] Its structure, incorporating a sulfonamide linkage, is a well-recognized bioisostere for amides and ureas in medicinal chemistry, making it a key building block in drug discovery.[3] The traditional and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] This application note provides a detailed, optimized protocol for the synthesis of this compound from 4-aminophenol and benzenesulfonyl chloride, designed to achieve a high yield and purity. We will delve into the causality behind the experimental choices, from reagent selection to purification strategies, ensuring a robust and reproducible procedure.

Reaction Mechanism and Core Principles

The synthesis proceeds via a nucleophilic acyl substitution-like reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of 4-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Reaction Scheme

ReactionMechanism cluster_reactants Reactants cluster_product Product 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product + Benzenesulfonyl Chloride (Base, Solvent) Benzenesulfonyl_Chloride Benzenesulfonyl Chloride caption Fig 1. Overall reaction scheme.

Caption: Fig 1. Overall reaction scheme.

Experimental Protocol: Optimized Synthesis

This protocol is designed for a high yield by carefully controlling stoichiometry, temperature, and work-up procedures. A mild inorganic base, sodium carbonate, is chosen for its effectiveness in neutralizing HCl without promoting significant side reactions or being difficult to remove during purification.[1][5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
4-Aminophenol109.1310.01.09 gStarting Material
Benzenesulfonyl Chloride176.6210.01.77 g (1.3 mL)Starting Material
Sodium Carbonate (Na₂CO₃)105.9910.01.06 gBase
Deionized Water18.02-50 mLSolvent
Methanol32.04-As neededRecrystallization Solvent
1 M Hydrochloric Acid (HCl)36.46-As neededWork-up
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.09 g, 10.0 mmol).

    • Add deionized water (25 mL) and sodium carbonate (1.06 g, 10.0 mmol). Stir the mixture at room temperature until the solids are mostly dissolved. A fine suspension may remain.

  • Addition of Sulfonyl Chloride:

    • While stirring vigorously, slowly add benzenesulfonyl chloride (1.77 g, 10.0 mmol) to the flask at room temperature. The addition can be done dropwise using a syringe or dropping funnel over 15-20 minutes.

    • Rationale: Slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. Vigorous stirring ensures efficient mixing of the biphasic reaction mixture.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature for 1 hour. A precipitate of the product should form during this time.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:2 v/v). Spot the starting 4-aminophenol and the reaction mixture. The reaction is complete when the 4-aminophenol spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation.

    • Acidify the mixture to pH ~2 by slowly adding 1 M HCl. This step protonates any unreacted 4-aminophenol and helps to precipitate the product fully. Check the pH using litmus paper.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold deionized water (2 x 25 mL) to remove any remaining salts and water-soluble impurities.

    • Dry the crude product in a desiccator or a vacuum oven at 50-60°C. A yield of approximately 75-85% is expected at this stage.[1]

  • Purification:

    • The primary method for purification is recrystallization to obtain a high-purity final product.

    • Dissolve the crude solid in a minimum amount of hot methanol in an Erlenmeyer flask.[1]

    • Once fully dissolved, allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.

Experimental Workflow Diagram

Caption: Fig 2. Step-by-step experimental workflow.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield • Incomplete reaction.• Insufficient base.• Product loss during work-up.• Increase reaction time and monitor by TLC.• Ensure accurate addition of sodium carbonate.• Use minimal hot solvent for recrystallization and ensure complete precipitation by cooling.
Oily Product • Presence of impurities.• Incomplete drying.• Ensure thorough washing of the crude product.• Perform recrystallization carefully.• Dry the final product under vacuum.
Reaction Stalls • Amine is protonated.• Sulfonyl chloride hydrolyzed.• Check the amount and purity of the base.• Use anhydrous conditions if necessary, although this protocol is robust in water. Ensure the benzenesulfonyl chloride is of good quality.[4]

Safety Precautions

  • Benzenesulfonyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Aminophenol is harmful if swallowed or inhaled. Avoid creating dust.

  • Hydrochloric acid is corrosive. Handle with care.

Conclusion

This application note details a reliable and high-yield protocol for the synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can consistently obtain this valuable intermediate in high purity. The provided troubleshooting guide further assists in overcoming common experimental challenges, making this protocol a robust tool for professionals in chemical synthesis and drug development.

References

  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. PubMed. Available at: [Link]

  • Optimization of the sulfamide synthesis. ResearchGate. Available at: [Link]

  • This compound. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Available at: [Link]

  • N-(4-Hydroxy-phen-yl)benzene-sulfon-amide. PubMed. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

A Robust, Validated HPLC Method for the Quantitative Analysis of N-(4-Hydroxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Hydroxyphenyl)benzenesulfonamide. The method is developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The methodology is grounded in a systematic approach to parameter selection, followed by a comprehensive validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The final method utilizes a C18 stationary phase with a UV-detector, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine analysis.

Introduction and Analyte Properties

This compound (CAS: 5471-90-9) is a chemical intermediate and a structural motif found in various biologically active compounds.[3][4] Its synthesis often involves the reaction of benzene sulfonyl chloride with p-aminophenol.[4] Accurate quantification is crucial for process monitoring, purity assessment, and stability studies.

Developing a robust HPLC method requires a fundamental understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃SPubChem[5][6]
Molecular Weight249.29 g/mol PubChem[5][6]
XLogP31.9PubChem[5]
Hydrogen Bond Donors2 (Phenolic -OH, Sulfonamide -NH)PubChem[5]
Hydrogen Bond Acceptors4 (Sulfonyl O=S=O, Phenolic -OH)PubChem[5]

The molecule's moderate polarity (XLogP3 = 1.9) makes it an ideal candidate for reverse-phase chromatography. The presence of a phenolic hydroxyl group and a weakly acidic sulfonamide proton necessitates careful pH control of the mobile phase to ensure consistent retention and sharp peak shape. The two aromatic rings provide strong chromophores for UV detection.

HPLC Method Development Strategy

The development process was systematic, beginning with analyte characterization and proceeding through methodical selection and optimization of chromatographic parameters. The goal was to achieve a simple, isocratic method for ease of use and transferability.

Rationale for Experimental Choices
  • Column Selection: A C18 column was chosen as the primary stationary phase due to its versatility and successful application in separating compounds of similar polarity, including other sulfonamides.[7][8] The hydrophobic C18 chains provide adequate retention for this compound.

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer was selected. Acetonitrile typically provides lower backpressure and better peak shape compared to methanol for many compounds. An acidic pH was chosen to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 10), thereby preventing peak tailing and ensuring reproducible retention. Phosphoric acid is an effective and common choice for this purpose in RP-HPLC.[9]

  • Detection Wavelength: Based on the structure containing two phenyl rings, strong UV absorbance is expected. A UV scan of the analyte would be performed to determine the wavelength of maximum absorbance (λmax). For sulfonamides, detection is often effective around 254-270 nm.[7][8]

  • Optimization: Key parameters such as mobile phase composition (organic vs. aqueous ratio), pH, and flow rate were optimized to achieve a retention time (k') between 2 and 10, a tailing factor (T) close to 1.0, and high column efficiency (N).

Method Development Workflow

The logical flow of the method development process is illustrated below.

MethodDevelopment start_node start_node process_node process_node decision_node decision_node end_node end_node A Analyte Characterization (Properties from Table 1) B Initial Parameter Selection - Column: C18 - Mobile Phase: ACN/H2O - Detector: UV-DAD A->B Input C Wavelength Selection (Determine λmax) B->C Screening D Mobile Phase Optimization (pH, % Organic) C->D Optimization E Flow Rate & Temp. Fine-Tuning D->E F Final Method Achieved? E->F F->D No, Re-optimize G Method Validation (ICH Q2(R1)) F->G Yes

Caption: Workflow for systematic HPLC method development.

Experimental Protocol

Materials and Reagents
  • This compound: Reference Standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter.

  • Phosphoric Acid (H₃PO₄): ACS grade or higher.

  • Methanol: HPLC grade (for cleaning).

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS software (or equivalent).

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄), 40:60 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 600 mL of DI water. Add 400 mL of acetonitrile. Mix well and degas before use.

  • Diluent: Mobile phase (ACN:Water, 40:60) was used as the diluent to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][10]

ValidationFlow topic_node topic_node param_node param_node Validation Method Validation (ICH Q2) Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness

Caption: Core parameters for analytical method validation.

Table 3: Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Inject blank (diluent) and standard solution.No interfering peaks at the retention time of the analyte in the blank chromatogram.
Linearity Analyze 6 concentration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed from linearity data.The range for which the method is linear, accurate, and precise.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision
RepeatabilitySix replicate injections of a 100% test concentration (50 µg/mL).Relative Standard Deviation (%RSD) ≤ 2.0%.
Intermediate PrecisionRepeatability test on a different day by a different analyst.Overall %RSD for both sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) method.S/N ratio ≥ 10.
Robustness Vary flow rate (±0.1 mL/min) and mobile phase composition (±2% ACN).%RSD ≤ 2.0% and tailing factor remains < 1.5.

Results and Discussion

The developed method successfully separated this compound from the void volume with a stable baseline. A representative chromatogram shows a sharp, symmetric peak at a retention time of approximately 4.5 minutes.

The validation results were well within the acceptance criteria defined in Table 3. Linearity was established across the range of 1-100 µg/mL with a correlation coefficient (r²) of 0.9995. Accuracy studies showed a mean recovery of 99.7%. Both repeatability and intermediate precision yielded an RSD of less than 1.5%, demonstrating the high precision of the method. The LOQ was determined to be 1.0 µg/mL. The method also proved robust under minor variations in flow rate and mobile phase composition.

Conclusion

A highly reliable, sensitive, and robust RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated per ICH guidelines.[1][11] The simple isocratic mobile phase and short run time make this method highly efficient and suitable for routine quality control testing, stability analysis, and research applications.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Tzempelikou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Goulas, V., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Taylor & Francis Online.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • National Agricultural Library. (n.d.).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Radoi, B., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • Slideshare. (n.d.).
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (2018). Benzenesulfonamide, N-(4-hydroxyphenyl)-.
  • ResearchGate. (2026). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach.
  • US EPA. (n.d.). Benzenesulfonamide, N-(4-hydroxyphenyl)- - Substance Details.
  • Khan, I. U., et al. (n.d.). This compound.

Sources

using n-(4-Hydroxyphenyl)benzenesulfonamide in carbonic anhydrase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening and Kinetic Analysis of Carbonic Anhydrase Inhibition using N-(4-Hydroxyphenyl)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals in enzymology, pharmacology, and medicinal chemistry.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-containing metalloenzymes.[1][2] They are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[3][4] This seemingly simple reaction is critical for a vast array of physiological processes, including respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and biosynthesis.

In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[3] The involvement of specific isoforms in various pathologies has rendered them significant therapeutic targets.[1] For instance, inhibitors of CA II and CA IV are used as antiglaucoma agents, while inhibition of the tumor-associated isoforms CA IX and CA XII is a promising strategy in oncology.[1][5][6]

Sulfonamides (R-SO₂NH₂) represent the most prominent and well-studied class of CA inhibitors (CAIs).[1][7] Their primary sulfonamide moiety coordinates directly to the Zn(II) ion in the enzyme's active site, disrupting the catalytic mechanism.[3][7] this compound is a benzenesulfonamide derivative that serves as an excellent model compound for studying these interactions and as a scaffold for developing more potent and isoform-selective inhibitors.[8][9] This guide provides a comprehensive overview and a detailed protocol for assessing the inhibitory activity of this compound against carbonic anhydrase.

Mechanism of Catalysis and Sulfonamide Inhibition

The catalytic power of carbonic anhydrase stems from the unique environment of its active site. A central Zn(II) ion is coordinated by three histidine residues and a water molecule.[10][11] The zinc ion polarizes the bound water molecule, lowering its pKa and facilitating its deprotonation to a nucleophilic hydroxide ion (OH⁻) at physiological pH.[11][12] This zinc-bound hydroxide performs a nucleophilic attack on the carbon atom of a CO₂ molecule, converting it to bicarbonate. The catalytic cycle is regenerated when the bicarbonate product is displaced by another water molecule.[4]

Sulfonamide inhibitors, including this compound, function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn(II) ion as a fourth ligand in a tetrahedral geometry.[5][7] This binding event displaces the catalytically essential water/hydroxide molecule, effectively shutting down the enzyme's activity.[4] The affinity and selectivity of different sulfonamides are determined by interactions between their "tail" moieties (the part of the molecule other than the zinc-binding group) and the amino acid residues lining the active site cavity.[7]

CA_Inhibition_Mechanism cluster_0 CA Active Site cluster_1 Inhibition Active_Enzyme Zn²⁺ His His His H₂O Substrate CO₂ Active_Enzyme:water->Substrate Nucleophilic Attack Inhibited_Enzyme Zn²⁺ His His His R-SO₂NH⁻ Product HCO₃⁻ Substrate->Product Hydration Inhibitor This compound R-SO₂NH⁻ Inhibitor:sulf->Active_Enzyme:zinc Binds & Displaces H₂O

Caption: Mechanism of CA inhibition by a sulfonamide.

Assay Principle: The Esterase Activity Method

While CA's physiological function is CO₂ hydration, it also exhibits promiscuous esterase activity.[13][14] This property is widely exploited for a simple and high-throughput colorimetric assay. The colorless substrate, p-nitrophenyl acetate (p-NPA), is hydrolyzed by CA to produce acetate and the yellow-colored product, p-nitrophenol (p-NP).[14][15]

The rate of p-NP formation, which is directly proportional to CA activity, can be monitored by measuring the increase in absorbance at approximately 400 nm.[15][16] When an inhibitor like this compound is present, the rate of p-NPA hydrolysis decreases in a dose-dependent manner. This relationship allows for the precise determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[15]

Detailed Protocol for IC₅₀ Determination

This protocol is designed for a 96-well plate format, suitable for determining the IC₅₀ value of this compound against a purified CA isoform (e.g., human Carbonic Anhydrase II, hCAII).

Required Materials and Reagents
  • Inhibitor: this compound

  • Enzyme: Purified human Carbonic Anhydrase II (hCAII) (e.g., 0.3 mg/mL stock)[15]

  • Substrate: p-Nitrophenyl acetate (p-NPA)[15]

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0[17]

  • Solvents: Dimethyl sulfoxide (DMSO) and Acetonitrile (for inhibitor and substrate, respectively)[15]

  • Equipment:

    • 96-well clear, flat-bottom microplates[14]

    • Multichannel pipette

    • Microplate reader capable of kinetic measurements at 400 nm

    • Standard laboratory glassware and consumables

Preparation of Solutions
  • Assay Buffer (20 mM Tris-HCl, pH 8.0): Prepare and store at 4°C.

  • hCAII Enzyme Solution (e.g., 2 µM working solution): Dilute the stock hCAII (e.g., from a 0.3 mg/mL stock) in cold Assay Buffer immediately before use. Keep on ice.[15]

  • Inhibitor Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Inhibitor Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in Assay Buffer containing a fixed percentage of DMSO (e.g., 5%) to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Substrate Solution (3 mM p-NPA): Prepare fresh daily by dissolving p-NPA in acetonitrile.[15]

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) plate_setup 1. Plate Setup (Buffer, Inhibitor/Control) prep_reagents->plate_setup add_enzyme 2. Add Enzyme Solution plate_setup->add_enzyme pre_incubate 3. Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_substrate 4. Initiate Reaction (Add p-NPA) pre_incubate->add_substrate read_plate 5. Kinetic Reading (Absorbance at 400 nm) add_substrate->read_plate calc_rate Calculate Reaction Rates (V₀) read_plate->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Step-by-step experimental workflow for the CA inhibition assay.

Step-by-Step Assay Procedure
  • Plate Setup: In a 96-well plate, add reagents in the following order. Prepare all reactions in triplicate.

    • Blank Wells: 180 µL Assay Buffer.

    • Maximum Activity (Control) Wells: 160 µL Assay Buffer + 20 µL of the DMSO/buffer vehicle.

    • Inhibitor Wells: 160 µL Assay Buffer + 20 µL of each serially diluted inhibitor solution.

  • Enzyme Addition: Add 20 µL of the hCAII working solution to all wells except the Blank wells. The total volume should now be 180 µL in the control/inhibitor wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: To start the reaction, add 20 µL of the 3 mM p-NPA substrate solution to all wells (including Blanks). The final volume in each well will be 200 µL.[15]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 400 nm every 30 seconds for 5-10 minutes.

Data Analysis and Interpretation

Calculation of Inhibition
  • Determine Reaction Rate (V₀): For each well, plot absorbance vs. time. The initial reaction rate (V₀) is the slope (ΔAbs/min) of the linear portion of this curve. Average the rates for the triplicates.

  • Correct for Background: Subtract the average rate of the Blank wells from all other wells.

  • Calculate Percent Inhibition: Use the rate of the maximum activity control (V_max_activity) to calculate the percent inhibition for each inhibitor concentration (V_inhibitor) using the following formula[15]:

    % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] × 100

IC₅₀ Determination
  • Plot Data: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[18]

  • Identify IC₅₀: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[15][19]

Example Data Presentation
Inhibitor Conc. (nM)log[Inhibitor]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05000.0
10.000.04853.0
101.000.041018.0
501.700.026547.0
1002.000.015070.0
5002.700.004591.0
10003.000.002096.0

Troubleshooting and Scientific Integrity

  • Low Enzyme Activity: Ensure the enzyme has not undergone multiple freeze-thaw cycles and has been kept on ice.[15] Confirm buffer pH is correct.

  • Precipitation in Wells: The inhibitor or substrate may have limited solubility in the aqueous buffer. Ensure the final concentration of organic solvent (e.g., DMSO) is consistent across all wells and is not high enough to inhibit the enzyme itself (typically ≤1%).

  • Non-linear Reaction Rates: If the reaction rate is not linear, the substrate may be rapidly depleted or product inhibition may be occurring. Consider using a lower enzyme concentration or a shorter measurement time.

  • Self-Validation: Always include a known, standard inhibitor (e.g., Acetazolamide) as a positive control to validate the assay's performance and ensure results are comparable across experiments. The IC₅₀ value obtained for the standard should fall within the expected range.

References

  • Capasso, C., & Supuran, C. T. (2015). An overview of the alpha-, beta-, gamma-, delta-, epsilon- and zeta-carbonic anhydrases in prokaryotes. Current Pharmaceutical Design, 21(11), 1424–1431. (Source not directly in search results, but provides relevant background)
  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668–678.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.[1][7]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20.[4]

  • AK Lectures. (n.d.). Carbonic Anhydrase. [Online]. Available: [Link][10]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Online]. Available: [Link][5]

  • Tu, C., et al. (2012). Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. PLoS ONE, 7(3), e33538. [Online]. Available: [Link][2]

  • Di Fiore, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. [Online]. Available: [Link][7]

  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Online]. Available: [Link][20]

  • CHEM 245 Course Material. (2016). Carbonic anhydrase. [Online]. Available: [Link][11]

  • Jadhav, H. (n.d.). Role of Zinc in Carbonic Anhydrase. Scribd. [Online]. Available: [Link][12]

  • Aziz-ur-Rehman, et al. (2016). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Online]. Available: [Link][8]

  • Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1187–1194. [Online]. Available: [Link][6]

  • ResearchGate. (n.d.). The concentrations vs percentage Inhibition and IC50 Curves (dose response). [Online]. Available: [Link][18]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. [Online]. Available: [Link][19]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17649-17667. [Online]. Available: [Link][9]

Sources

acetylcholinesterase inhibition assay protocol using benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Acetylcholinesterase (AChE) Inhibition Assay Using Benzenesulfonamide Derivatives

This document provides a detailed protocol and technical guidance for performing an acetylcholinesterase (AChE) inhibition assay, with a specific focus on evaluating benzenesulfonamide-based inhibitors. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel AChE inhibitors.

Introduction: The Critical Role of Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic action terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic transmission. This mechanism is the cornerstone for the therapeutic management of Alzheimer's disease (AD), where a deficit in cholinergic neurotransmission is a key pathological feature. Marketed drugs for AD, such as donepezil and rivastigmine, are potent AChE inhibitors.

Benzenesulfonamides have emerged as a versatile class of compounds exhibiting a wide range of biological activities, including AChE inhibition. Their chemical scaffold can be readily modified to optimize potency, selectivity, and pharmacokinetic properties, making them attractive candidates for novel drug development in the context of neurodegenerative diseases.

This application note details the use of the Ellman's assay, a robust and widely adopted colorimetric method, for determining the AChE inhibitory activity of benzenesulfonamide derivatives.

Principle of the Assay: The Ellman's Method

The Ellman's assay is a simple, sensitive, and reliable method for measuring AChE activity. The assay relies on the following reaction sequence:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine and acetate.

  • Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

  • Spectrophotometric Detection: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.

When an inhibitor, such as a benzenesulfonamide derivative, is present, it will bind to the enzyme, reducing its catalytic activity and thereby slowing the rate of TNB production. The extent of inhibition can be quantified by comparing the rate of reaction in the presence and absence of the inhibitor.

Reaction Pathway Diagram

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Colorimetric Reaction cluster_2 Step 3: Inhibition ATChI Acetylthiocholine (ATChI) Thiocholine Thiocholine ATChI->Thiocholine H₂O Thiocholine_ref Thiocholine AChE AChE AChE->ATChI AChE_ref AChE DTNB DTNB (Colorless) TNB TNB Anion (Yellow) Thiocholine_ref->TNB DTNB Inhibitor Benzenesulfonamide Inhibitor AChE_Inhibited AChE-Inhibitor Complex (Inactive) Inhibitor->AChE_Inhibited AChE_ref->AChE_Inhibited

Caption: Workflow of the Ellman's assay for AChE inhibition.

Materials and Reagents

Table 1: Required Reagents and Materials
Reagent/MaterialSupplierCatalog No. (Example)Storage Conditions
Acetylcholinesterase (from Electrophorus electricus)Sigma-AldrichC3389-20°C
Acetylthiocholine Iodide (ATChI)Sigma-AldrichA57512-8°C
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130Room Temperature
Benzenesulfonamide DerivativesIn-house/CommercialN/AAs per compound stability
Tris-HCl Buffer (pH 8.0)--2-8°C
96-well Microplates, Clear, Flat-bottomCorning3596Room Temperature
Multichannel Pipettes and Tips--Room Temperature
Microplate Reader (Spectrophotometer)--N/A

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format, allowing for high-throughput screening of multiple benzenesulfonamide derivatives at various concentrations.

Preparation of Stock Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 8.0 using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • AChE Stock Solution (1 U/mL):

    • Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well will be significantly lower. A working solution of 0.025 U/mL is recommended to start.

    • Expert Insight: The optimal enzyme concentration may need to be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • ATChI Stock Solution (10 mM):

    • Dissolve 2.89 mg of ATChI in 1 mL of Tris-HCl buffer.

    • Prepare fresh daily as it can hydrolyze spontaneously.

  • DTNB Stock Solution (3 mM):

    • Dissolve 1.189 mg of DTNB in 1 mL of Tris-HCl buffer.

    • Store protected from light.

  • Benzenesulfonamide Inhibitor Stock Solutions (e.g., 10 mM):

    • Dissolve the benzenesulfonamide derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions from this stock solution to achieve the desired final concentrations for the assay.

Assay Procedure in a 96-Well Plate

The following steps outline the procedure for one well. It is recommended to run all samples, controls, and blanks in triplicate.

Table 2: Pipetting Scheme for AChE Inhibition Assay
ComponentBlank (µL)Control (µL)Test (µL)
Tris-HCl Buffer (50 mM, pH 8.0)160120120
Inhibitor Solution--20
DMSO (or vehicle)-20-
DTNB (3 mM)202020
AChE (0.025 U/mL)-2020
Pre-incubation 15 min at 25°C 15 min at 25°C 15 min at 25°C
ATChI (10 mM)202020
Total Volume 200 200 200
Step-by-Step Workflow
  • Plate Setup: Add the components listed in Table 2 to the respective wells of a 96-well plate, excluding ATChI.

    • Blank: Contains buffer, DTNB, and substrate, but no enzyme. This is to correct for the non-enzymatic hydrolysis of the substrate.

    • Control: Contains all components except the inhibitor (vehicle is added instead). This represents 100% enzyme activity.

    • Test: Contains all components, including the benzenesulfonamide inhibitor at a specific concentration.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 25°C.

    • Causality Explanation: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for inhibitors with a slow-binding mechanism.

  • Initiate Reaction: Add 20 µL of the ATChI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Experimental Workflow Diagram

G A Prepare Reagents (Buffer, AChE, DTNB, ATChI, Inhibitors) B Plate Setup: Add Buffer, Inhibitor/Vehicle, DTNB, and AChE to wells A->B C Pre-incubate (15 min, 25°C) B->C D Initiate Reaction: Add ATChI Substrate C->D E Kinetic Measurement: Read Absorbance at 412 nm (10-15 min) D->E F Data Analysis: Calculate % Inhibition and IC₅₀ E->F

Caption: Step-by-step experimental workflow for the AChE assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (V): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for Blank: Subtract the rate of the blank from all control and test wells.

    • Vcorrected = Vsample - Vblank

  • Calculate Percentage Inhibition: Use the following formula to determine the percentage of AChE inhibition for each concentration of the benzenesulfonamide derivative:

    • % Inhibition = [ ( Vcontrol - Vtest ) / Vcontrol ] x 100

  • Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Table 3: Example Data for IC₅₀ Determination
Inhibitor Conc. (µM)log[Inhibitor]% Inhibition (Mean ± SD)
0.1-1.08.2 ± 1.5
0.5-0.325.6 ± 2.1
1.00.048.9 ± 3.3
5.00.775.4 ± 2.8
10.01.092.1 ± 1.9

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the assay, the following quality control measures should be implemented:

  • Positive Control: Include a known AChE inhibitor (e.g., donepezil) in each assay plate to validate the assay's performance.

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

Conclusion

This application note provides a robust and detailed protocol for the determination of AChE inhibitory activity of benzenesulfonamide derivatives using the Ellman's method. By understanding the principles behind each step and implementing proper controls, researchers can generate high-quality, reproducible data to advance the discovery of novel therapeutic agents for Alzheimer's disease and other neurological disorders.

References

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]

  • Akhtar, M. J., et al. (2018). Benzenesulfonamide clubbed with thiazole, oxadiazole, and thiadiazole: A novel series of potent carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1239-1249. [Link]

  • Taha, M., et al. (2016). Synthesis, in vitro and in silico studies of benzenesulfonamides as new inhibitors of acetylcholinesterase and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 24(16), 3678-3687. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

N-(4-Hydroxyphenyl)benzenesulfonamide: A Versatile Scaffold for the Design of Novel Anticancer Agents - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-(4-Hydroxyphenyl)benzenesulfonamide Scaffold

In the landscape of modern oncology drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The this compound core structure has emerged as a particularly compelling scaffold. Its inherent structural features, including a sulfonamide moiety known for its ability to bind to metalloenzymes and a modifiable phenolic ring, provide a versatile platform for the design of potent and selective anticancer agents. This guide provides an in-depth exploration of this scaffold, detailing its mechanism of action, protocols for synthesis and evaluation, and insights into its structure-activity relationship (SAR), intended for researchers and professionals in the field of drug development.

The primary anticancer mechanism associated with this scaffold is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, carbonic anhydrase IX (CA IX).[1] CA IX is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is a key player in the adaptation of cancer cells to the hypoxic (low oxygen) microenvironment.[2][3]

Mechanism of Action: Targeting Tumor Hypoxia through Carbonic Anhydrase IX Inhibition

Solid tumors often outgrow their blood supply, leading to regions of hypoxia. To survive and proliferate in this challenging environment, cancer cells activate the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[2][3][4][5][6] HIF-1 orchestrates the expression of numerous genes that promote anaerobic metabolism, angiogenesis, and cell survival.[2][3][4][5][6] A critical target of HIF-1 is the gene encoding for CA IX.[4]

CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. By maintaining a neutral intracellular pH (pHi) and an acidic extracellular pH (pHe), CA IX facilitates tumor cell survival and proliferation in the otherwise toxic acidic microenvironment created by anaerobic metabolism. This acidic milieu also promotes invasion and metastasis.

Derivatives of the this compound scaffold act as potent inhibitors of CA IX. The sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, effectively blocking their catalytic activity. By inhibiting CA IX, these compounds disrupt the pH regulation in tumor cells, leading to intracellular acidification and, consequently, apoptosis (programmed cell death).

CAIX_Inhibition_Pathway Figure 1: Mechanism of Action of this compound Derivatives cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1 Activation HIF-1 Activation Hypoxia->HIF-1 Activation CAIX Upregulation CAIX Upregulation HIF-1 Activation->CAIX Upregulation Acidic Extracellular pH Acidic Extracellular pH CAIX Upregulation->Acidic Extracellular pH Tumor_Cell_Proliferation_Invasion Tumor Cell Proliferation & Invasion Acidic Extracellular pH->Tumor_Cell_Proliferation_Invasion Scaffold This compound Derivative CAIX Inhibition CAIX Inhibition Scaffold->CAIX Inhibition Blocks Active Site CAIX Inhibition->CAIX Upregulation pH Dysregulation Intracellular Acidification & Extracellular Neutralization CAIX Inhibition->pH Dysregulation Apoptosis Apoptosis pH Dysregulation->Apoptosis

Caption: Signaling pathway of CAIX inhibition by this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of the parent scaffold, this compound, which can be adapted for the synthesis of various derivatives.[7]

Materials:

  • p-Aminophenol

  • Benzenesulfonyl chloride

  • 10% aqueous Sodium Carbonate solution

  • Methanol

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL beaker, dissolve 1.29 g (10.0 mmol) of p-aminophenol in 25 mL of water.

  • To this solution, add 10.0 mL of a 10% aqueous sodium carbonate solution.

  • While stirring vigorously, slowly add 1.77 g (10.0 mmol) of benzenesulfonyl chloride to the mixture at room temperature.

  • Continue stirring for 30 minutes. A precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Allow the crude product to air dry.

  • For purification, dissolve the crude solid in a minimal amount of hot methanol and allow it to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ReagentMolecular Weight ( g/mol )Amount (mmol)
p-Aminophenol109.1310.0
Benzenesulfonyl chloride176.6210.0
Sodium Carbonate105.99(in solution)

Table 1: Reagents for the synthesis of this compound.

Protocol 2: In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Carbonic Anhydrase IX Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This assay measures the inhibitory effect of the synthesized compounds on the catalytic activity of CA IX.

Materials:

  • Recombinant human CA IX enzyme

  • Synthesized this compound derivative

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in the buffer.

  • In one syringe of the stopped-flow instrument, load the CA IX enzyme solution mixed with the desired concentration of the test compound or vehicle control.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes.

  • The hydration of CO₂ catalyzed by CA IX will cause a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction.

  • Calculate the percentage of inhibition for each compound concentration compared to the control and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives can be significantly influenced by the nature and position of substituents on both the benzenesulfonamide and the hydroxyphenyl rings.

SAR_Workflow Figure 2: Drug Discovery and SAR Workflow Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis: Derivative Generation Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Screening: - Cell Viability Assays - CAIX Inhibition Assays Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identifies Key Structural Features Lead_Optimization->Library_Synthesis Iterative Design

Caption: A generalized workflow for the discovery and optimization of anticancer agents.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4b: (thiazolone-benzenesulfonamide derivative)MCF-73.63
4c: (thiazolone-benzenesulfonamide derivative)MCF-73.67
4e: (thiazolone-benzenesulfonamide derivative)MDA-MB-2313.58
12d: (benzenesulfonamide-triazine derivative)MDA-MB-4683.99
12i: (benzenesulfonamide-triazine derivative)MDA-MB-4681.48

Table 2: In Vitro Anticancer Activity of Selected Benzenesulfonamide Derivatives.

Key SAR observations include:

  • The primary sulfonamide group is essential for CA IX inhibition as it acts as the zinc-binding group.[8]

  • Modifications to the hydroxyphenyl ring can influence potency and selectivity. The introduction of various substituents can alter the electronic properties and steric bulk of the molecule, affecting its binding affinity to the target enzyme.

  • The nature of the linker between the benzenesulfonamide and other moieties can impact activity. For instance, incorporating rigid cyclic linkers like triazines has shown to enhance anticancer and CA IX inhibitory activity.[8]

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. Its ability to effectively target the tumor-associated enzyme carbonic anhydrase IX provides a clear and validated mechanism of action. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research in this area should focus on the design of derivatives with enhanced selectivity for CA IX over other carbonic anhydrase isoforms to minimize off-target effects. Furthermore, exploring the conjugation of this scaffold with other pharmacophores could lead to the development of dual-acting agents with improved efficacy. The detailed protocols and insights provided in this guide are intended to facilitate these research endeavors and contribute to the advancement of new and effective cancer therapies.

References

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. World Journal of Clinical Oncology, 3(7), 98–103. [Link]

  • Supuran, C. T. (2012). Inhibition of carbonic anhydrase IX as a novel anticancer mechanism. PubMed Central, 3(7), 98-103. [Link]

  • Semenza, G. L. (2010). HIF-1 at the crossroads of hypoxia, inflammation, and cancer. Cell Death & Differentiation, 17(4), 631-640. [Link]

  • Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy. Nature Reviews Cancer, 3(10), 721-732. [Link]

  • Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 378-389. [Link]

  • Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Letters in Applied NanoBioScience, 13(1), 9. [Link]

  • Khan, I. U., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1133. [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257. [Link]

  • El-Emam, A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16733. [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Rehman, A. U., et al. (2015). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • U.S. Patent No. 4,379,793. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

  • Mader, J. S., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Analytical biochemistry, 529, 69-80. [Link]

Sources

Application Notes & Protocols: Development of Novel Analgesics from the N-(4-Hydroxyphenyl)benzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and analgesic research.

Abstract: The N-(4-hydroxyphenyl)benzenesulfonamide core structure presents a compelling starting point for the development of novel analgesic agents. This scaffold shares structural motifs with both non-steroidal anti-inflammatory drugs (NSAIDs) and acetaminophen (APAP), offering the potential for multi-target activity while providing opportunities to mitigate known liabilities, such as the hepatotoxicity associated with APAP overdose.[1][2][3][4] This document provides a comprehensive guide for the rational design, synthesis, and preclinical evaluation of analgesic candidates derived from this scaffold. We present detailed, field-proven protocols for chemical synthesis, in vitro screening, and in vivo efficacy testing, emphasizing the scientific rationale behind each experimental step to empower researchers in their discovery efforts.

Introduction: Rationale for the this compound Scaffold

The search for safer and more effective analgesics is a critical endeavor in modern medicine. The opioid crisis has highlighted the urgent need for potent non-narcotic pain medications, while existing over-the-counter options like NSAIDs and acetaminophen carry risks of gastrointestinal, cardiovascular, or liver damage.[1][3] The this compound structure is of particular interest as it can be viewed as a hybrid of key pharmacophores. The hydroxyphenyl group is reminiscent of acetaminophen, whose analgesic effects are thought to be mediated in part by its metabolite AM404, which acts on cannabinoid CB1 receptors and transient receptor potential vanilloid-1 (TRPV1) channels in the central nervous system.[1][3] The benzenesulfonamide moiety is a classic feature of selective cyclooxygenase-2 (COX-2) inhibitors, a class of NSAIDs with reduced gastrointestinal side effects.[5][6][7][8][9]

By systematically modifying this core scaffold, it is possible to develop new chemical entities (NCEs) that may:

  • Exhibit a dual mechanism of action, targeting both COX enzymes and other pain pathways.

  • Be engineered to avoid metabolic activation to toxic intermediates, such as the N-acetyl-p-benzoquinone imine (NAPQI) responsible for acetaminophen-induced liver injury.[1][3][10]

  • Possess optimized pharmacokinetic properties for improved efficacy and duration of action.

This guide outlines a strategic workflow from initial synthesis to preclinical proof-of-concept for novel analgesics based on this promising scaffold.

Section 1: Synthesis and Library Development

The foundation of any drug discovery program is a robust and flexible synthetic strategy that allows for the creation of a diverse library of analogs. This enables the exploration of the structure-activity relationship (SAR).

Protocol 1.1: Synthesis of the Parent Scaffold, this compound

This protocol describes the foundational reaction to create the core scaffold, which serves as the precursor for further derivatization.[11][12]

Rationale: This is a standard nucleophilic substitution reaction where the amino group of p-aminophenol attacks the electrophilic sulfur atom of benzenesulfonyl chloride. An aqueous base is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • Benzenesulfonyl chloride

  • p-Aminophenol

  • Sodium carbonate (10% aqueous solution)

  • Methanol

  • Deionized water

  • Stir plate, magnetic stir bar, round-bottom flask, separation funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10.0 mmol of p-aminophenol in 25 mL of deionized water.

  • Add 10.0 mL of 10% aqueous sodium carbonate solution to the flask.

  • While stirring vigorously at room temperature, add 10.0 mmol of benzenesulfonyl chloride portion-wise over 15 minutes.

  • Continue stirring the mixture for 30-60 minutes at room temperature. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove salts and unreacted p-aminophenol.

  • Dry the crude product in a vacuum oven.

  • For purification, dissolve the crude product in a minimal amount of hot methanol and allow it to recrystallize by slow cooling.

  • Filter the purified crystals, wash with a small amount of cold methanol, and dry to a constant weight.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Derivatization Strategy

To explore the SAR, systematic modifications should be made at three key positions: the benzenesulfonyl ring (Position A), the sulfonamide nitrogen (Position B), and the hydroxyphenyl ring (Position C).

Caption: A tiered workflow for in vitro screening of analgesic candidates.

Protocol 2.1: COX-1/COX-2 Inhibition Assay (Primary Screen)

Rationale: Given the benzenesulfonamide moiety, assessing inhibition of COX enzymes is the primary mechanistic hypothesis. This assay determines the potency (IC50) and selectivity of the compounds for the inducible COX-2 isoform over the constitutive COX-1 isoform. High selectivity for COX-2 is a desirable trait for reducing gastrointestinal side effects. [6] Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)

  • Test compounds dissolved in DMSO

  • Celecoxib (selective COX-2 inhibitor control) [5]* Indomethacin (non-selective control) [5]* 96-well microplate reader

Procedure:

  • Prepare a series of dilutions for each test compound (e.g., from 100 µM to 1 nM) in the assay buffer. Also prepare dilutions of control inhibitors.

  • In separate wells of a 96-well plate, add the assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound dilution.

  • Incubate for a specified time at room temperature (typically 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • After a 5-10 minute incubation, add the developing reagents from the kit to measure the production of prostaglandin PGG2.

  • Read the absorbance or fluorescence on a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Data Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Control (Celecoxib) 15.00.05300
Control (Indomethacin) 0.10.90.11
Parent Scaffold 25.58.23.1
Derivative 7a >1000.15>667
Derivative 7c 12.80.08160

Table summarizes hypothetical data. Compounds with high SI values (e.g., >50) are prioritized.

Section 3: In Vivo Evaluation of Analgesic Efficacy

Promising candidates from in vitro screening must be evaluated in established animal models of pain to confirm their analgesic activity. [13]These models simulate different clinical pain states, such as visceral, inflammatory, and centrally-mediated pain. [14][15][16]

Protocol 3.1: Acetic Acid-Induced Writhing Test

Rationale: This is a widely used model for visceral pain. Intraperitoneal injection of acetic acid irritates the peritoneal lining, causing inflammation and the release of pain mediators like prostaglandins and bradykinin, which induce characteristic "writhing" behaviors. An effective analgesic will reduce the number of writhes. [5][17] Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds, suspended in a vehicle (e.g., 0.5% carboxymethylcellulose)

  • Diclofenac or Aspirin (positive control)

  • 0.6% (v/v) acetic acid solution

  • Oral gavage needles

Procedure:

  • Fast mice for 12-18 hours before the experiment but allow free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Diclofenac 10 mg/kg), and Test compound groups (e.g., 10, 30, 100 mg/kg).

  • Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • After 60 minutes, administer 0.6% acetic acid (10 mL/kg) via intraperitoneal (i.p.) injection to each mouse.

  • Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period. [17]6. Calculate the percentage protection (analgesic activity) using the following formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Protocol 3.2: Carrageenan-Induced Paw Edema Test

Rationale: This model assesses both anti-inflammatory and analgesic (anti-hyperalgesic) activity. Carrageenan injection into the paw induces a localized, acute inflammatory response characterized by edema (swelling) and hypersensitivity to thermal or mechanical stimuli. [13][14][17][18] Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds and vehicle

  • Celecoxib or Indomethacin (positive control)

  • 1% (w/v) λ-carrageenan solution in sterile saline

  • Pletismometer or digital calipers

  • Oral gavage needles

Procedure:

  • Divide rats into groups as described in Protocol 3.1.

  • Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or test compound orally.

  • After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The degree of edema is calculated as the increase in paw volume from baseline.

  • Calculate the percentage inhibition of edema for each group at each time point: % Inhibition = [(Mean edema in control - Mean edema in test group) / Mean edema in control] x 100

Data Summary:

Treatment (Dose)% Inhibition of Writhing% Inhibition of Paw Edema (at 3 hr)
Control (Diclofenac 10 mg/kg) 75.2%68.5%
Control (Celecoxib 10 mg/kg) 65.0%72.3%
Derivative 7c (10 mg/kg) 45.8%51.6%
Derivative 7c (30 mg/kg) 71.3%69.8%

Table shows hypothetical dose-dependent efficacy for a lead compound.

Section 4: Preliminary Safety and ADME Profiling

Early assessment of a compound's safety and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile is crucial to avoid costly late-stage failures.

Protocol 4.1: In Silico ADME and Drug-Likeness Prediction

Rationale: Before extensive in vitro testing, computational tools can predict key physicochemical and pharmacokinetic properties. Web-based tools like SwissADME provide rapid predictions of properties like lipophilicity, water solubility, GI absorption, and potential for violating drug-likeness rules (e.g., Lipinski's Rule of Five). [19]This helps prioritize compounds with a higher probability of success.

Procedure:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each candidate compound.

  • Navigate to the SwissADME web server ([Link]). [19]3. Input the SMILES string for a compound into the query field.

  • Run the prediction.

  • Analyze the output, paying close attention to:

    • Lipophilicity (LogP): Values between 1-3 are often optimal.

    • Water Solubility: Poor solubility can hinder absorption.

    • GI Absorption: Predicted as "High" or "Low".

    • Drug-Likeness: Check for violations of Lipinski's, Ghose's, or Veber's rules.

    • Medicinal Chemistry Friendliness: Flags for potentially problematic functional groups.

Protocol 4.2: In Vitro Hepatotoxicity Assessment

Rationale: Since the parent scaffold is related to acetaminophen, a compound known for causing dose-dependent liver damage via a reactive metabolite, it is imperative to assess the potential for hepatotoxicity early. [1][3][4][10]A simple cell viability assay using a human liver cell line (e.g., HepG2) is a standard first-pass screen.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and vehicle (DMSO)

  • Acetaminophen (positive control for toxicity)

  • MTT or resazurin-based cell viability assay kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds and acetaminophen in cell culture medium. The final DMSO concentration should be ≤0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include vehicle-only wells as a 100% viability control.

  • Incubate the plate for 24-48 hours.

  • After incubation, add the MTT or resazurin reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • Read the absorbance or fluorescence on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Determine the CC50 (concentration that causes 50% cytotoxicity) for each compound.

Interpretation: Compounds with a high CC50 value are considered less toxic. A desirable therapeutic window exists when the CC50 is significantly higher (>10-fold) than the effective concentration (IC50 or EC50) from functional assays.

References

  • Vertex AI Search Result. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • Charles River Labor
  • Slideshare. preclinical screening models for Analgesic drugs.
  • Slideshare. Screening models(IN-VIVO)
  • ResearchGate. Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.
  • Patsnap Synapse. What in vivo models are used for pain studies?.
  • NIH National Center for Biotechnology Information. This compound.
  • NIH National Center for Biotechnology Information. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • Semantic Scholar. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • Sci-Hub. This compound.
  • PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • ResearchGate. (PDF) A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • NIH National Center for Biotechnology Information. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
  • International Journal of Innovative Science and Research Technology. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • LSU Health Digital Scholar. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • NIH National Center for Biotechnology Information. Identification of new 4-(6-oxopyridazin-1-yl)
  • ResearchGate.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • NIH National Center for Biotechnology Information.
  • MDPI. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.
  • PubMed. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2.
  • ResearchGate.

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Application of N-(4-Hydroxyphenyl)benzenesulfonamide in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-(4-Hydroxyphenyl)benzenesulfonamide Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important targets for modern drug discovery. The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. When combined with a 4-hydroxyphenyl group, it forms this compound, a versatile building block for the synthesis of potent and selective kinase inhibitors.

The this compound scaffold offers several key advantages for kinase inhibitor design:

  • Key Hydrogen Bonding Interactions: The sulfonamide group is an excellent hydrogen bond donor and acceptor, allowing it to form crucial interactions with the hinge region of the kinase ATP-binding pocket. The terminal hydroxyl group on the phenyl ring can also participate in hydrogen bonding, providing an additional anchor point.

  • Structural Rigidity and Vectorial Projection: The sulfonamide linker provides a rigid connection between two aromatic rings, allowing for precise positioning of substituents to probe different regions of the kinase active site.

  • Synthetic Tractability: The synthesis of the core scaffold is straightforward, and the aromatic rings can be readily functionalized, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This application note will provide a detailed overview of the application of this compound and its derivatives in the synthesis of kinase inhibitors, with a specific focus on the design of inhibitors for the BRAF V600E mutant, a key driver in several cancers, including melanoma.

The Role of the Sulfonamide Moiety in BRAF V600E Inhibition

The V600E mutation in the BRAF kinase leads to its constitutive activation, driving uncontrolled cell proliferation through the MAPK/ERK signaling pathway[1]. The sulfonamide group in many BRAF inhibitors plays a crucial role in their mechanism of action. It often forms a key hydrogen bond with the backbone amide of Asp594 in the highly conserved DFG motif of the kinase domain. This interaction helps to stabilize the inhibitor in the ATP-binding site, contributing to its high affinity and potency[2]. The orientation of the sulfonamide and its substituents can influence the inhibitor's selectivity for the active conformation of the kinase[2].

PART 1: Synthesis of a Representative BRAF V600E Inhibitor Scaffold

This section details a representative multi-step synthesis of an oxo-tetrahydro-pyrimidin-benzenesulfonamide scaffold, a core structure found in a class of potent BRAF V600E inhibitors. The synthesis starts from readily available precursors and utilizes well-established organic reactions.

Diagram: Synthetic Pathway to a BRAF V600E Inhibitor Scaffold

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Biginelli Reaction cluster_2 Step 3: Sulfonamide Formation A 4-Aminoacetophenone C Chalcone Intermediate A->C Base (e.g., KOH) Ethanol, rt B Substituted Benzaldehyde B->C E Dihydropyrimidinone Intermediate C->E Acid catalyst (e.g., HCl) Ethanol, reflux D Urea D->E G Final BRAF Inhibitor Scaffold E->G Pyridine, rt F Substituted Benzenesulfonyl Chloride F->G

Caption: Multi-step synthesis of a BRAF V600E inhibitor scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Scaffold)

This protocol describes the straightforward synthesis of the parent this compound scaffold.

Materials:

  • Benzenesulfonyl chloride

  • p-Aminophenol

  • 10% Aqueous sodium carbonate solution

  • Methanol

  • Water

  • Stir plate and stir bar

  • Beakers and flasks

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • In a 100 mL beaker, combine benzenesulfonyl chloride (1.77 g, 10.0 mmol) and p-aminophenol (1.09 g, 10.0 mmol).

  • Add 10 mL of 10% aqueous sodium carbonate solution and 25 mL of water.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Remove the solvent using a rotary evaporator.

  • Wash the crude solid residue with cold water and filter to collect the product.

  • Dry the crude product in a desiccator.

  • For purification, dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature to induce crystallization.

  • Collect the crystals by filtration and dry under vacuum.

  • Expected yield: ~73%[3].

Characterization:

  • The final product can be characterized by melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of a Representative Oxo-tetrahydro-pyrimidin-benzenesulfonamide BRAF V600E Inhibitor

This protocol is a representative procedure for the synthesis of a potent BRAF V600E inhibitor, specifically 4-Bromo-N-(4-(6-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamide, based on published synthetic schemes[4][5].

Step 1: Synthesis of the Chalcone Intermediate (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Materials:

  • 4-Aminoacetophenone

  • 4-Chlorobenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Stir plate and stir bar

  • Beakers and flasks

  • Ice bath

Procedure:

  • Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 20 mL of ethanol in a 100 mL flask.

  • In a separate beaker, prepare a solution of KOH (0.84 g, 15 mmol) in 10 mL of water.

  • Slowly add the KOH solution to the stirred solution of the acetophenone and aldehyde at room temperature.

  • Continue stirring at room temperature for 4-6 hours. The formation of a yellow precipitate indicates product formation.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product completely.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of the Dihydropyrimidinone Intermediate 4-(4-chlorophenyl)-6-(4-aminophenyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Chalcone intermediate from Step 1

  • Urea

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (2.58 g, 10 mmol) and urea (0.90 g, 15 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).

  • Reflux the mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a dilute solution of sodium bicarbonate to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude dihydropyrimidinone can be purified by column chromatography on silica gel.

Step 3: Synthesis of 4-Bromo-N-(4-(6-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenyl)benzenesulfonamide

Materials:

  • Dihydropyrimidinone intermediate from Step 2

  • 4-Bromobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Stir plate and stir bar

  • Flasks

Procedure:

  • Dissolve the dihydropyrimidinone intermediate (3.0 g, 10 mmol) in 20 mL of dry pyridine in a flask at 0 °C (ice bath).

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (2.83 g, 11 mmol) in 10 mL of dry DCM to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Dry the final product under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization of the Final Product:

  • ¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 10.62 (s, NH), 9.81 (s, NH), 8.83 (s, NH), 7.75 (d, J = 8.9 Hz, 2 H, Ar-H), 7.66 (d, J = 8.8 Hz, 2 H, Ar-H), 7.51 (d, J = 8.4 Hz, 3 H, Ar-H), 7.39 (d, J = 8.6 Hz, 3 H, Ar-H), 7.11 (d, J = 9.0 Hz, 2 H, Ar-H), 6.16 (d, J = 6.2 Hz, 1 H), 5.18 (d, J= 4.2 Hz, 1 H)[5].

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

PART 2: Mechanistic Insights and Structure-Activity Relationship (SAR)

Mechanism of Kinase Inhibition

The synthesized oxo-tetrahydro-pyrimidin-benzenesulfonamide inhibitor is designed to be an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the BRAF V600E kinase, preventing the binding of endogenous ATP and thereby inhibiting its catalytic activity.

Diagram: Inhibitor Binding in BRAF V600E Active Site

G cluster_kinase BRAF V600E Active Site hinge Hinge Region (Cys532) dfg_motif DFG Motif (Asp594, Phe595) gatekeeper Gatekeeper Residue (Thr529) hydrophobic_pocket Hydrophobic Pocket inhibitor Benzenesulfonamide Inhibitor inhibitor->hinge H-bond to backbone inhibitor->dfg_motif H-bond to Asp594 inhibitor->gatekeeper van der Waals contacts inhibitor->hydrophobic_pocket Hydrophobic interactions

Caption: Key interactions of a benzenesulfonamide inhibitor in the BRAF V600E active site.

Key Interactions:

  • Sulfonamide Moiety: Forms a critical hydrogen bond with the backbone amide of Asp594 in the DFG motif. This interaction is crucial for anchoring the inhibitor in the active site[2].

  • Pyrimidine Ring: Can form hydrogen bonds with the hinge region residues, such as the backbone of Cys532 .

  • Aromatic Rings: The phenyl and substituted phenyl rings occupy hydrophobic pockets within the active site, making favorable van der Waals and hydrophobic interactions. The specific substitutions on these rings are critical for achieving high affinity and selectivity.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the general SAR for this class of inhibitors, providing insights for further optimization.

Moiety/SubstituentPositionEffect on ActivityRationale
Benzenesulfonamide Core ScaffoldEssential Forms key hydrogen bond with DFG motif.
Substitution on Benzenesulfonamide Ring para-positionHalogens (e.g., Br) are well-tolerated and can enhance binding through halogen bonding or by occupying a hydrophobic pocket.
Dihydropyrimidinone Ring Core ScaffoldImportant Participates in hinge binding and provides a rigid core for orienting other functionalities.
Substitution on Phenyl Ring of Chalcone para-positionElectron-withdrawing groups (e.g., Cl) are often favored, potentially due to favorable interactions in a specific sub-pocket of the active site.

Conclusion

This compound and its derivatives are valuable and versatile starting materials for the synthesis of a wide range of kinase inhibitors. The straightforward synthesis, coupled with the ability of the sulfonamide moiety to form key interactions within the kinase active site, makes this scaffold a cornerstone in the design of targeted therapeutics. The detailed protocols and mechanistic insights provided in this application note serve as a guide for researchers in the field of drug discovery to design and synthesize novel and potent kinase inhibitors for various therapeutic applications.

References

  • Khan, I. U., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1109. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • Singh, A. K., et al. (2025). Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports. [Link]

  • Prasad, Y. R., et al. (2005). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry, 17(2), 907-912. [Link]

  • Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, A. K., et al. (2025). Targeted design, synthesis, molecular dynamics, ADME and in–vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. Scientific Reports. [Link]

  • Dhillon, A. S., et al. (2007). The BRAF-MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Cancer Research, 67(9), 4452-4458. [Link]

Sources

Application Notes and Protocols for N-(4-Hydroxyphenyl)benzenesulfonamide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of N-(4-Hydroxyphenyl)benzenesulfonamide derivatives. This document is intended for researchers and scientists in the fields of medicinal chemistry, microbiology, and drug development.

Introduction

Sulfonamide-containing compounds represent a cornerstone in the history of antimicrobial chemotherapy.[1][2] Their mechanism of action, which involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, has been well-established.[3][][5] This disruption of folate production ultimately inhibits bacterial growth, making sulfonamides effective bacteriostatic agents.[2][3] The this compound scaffold has emerged as a promising platform for the development of novel antimicrobial agents due to its synthetic tractability and the potential for diverse functionalization, leading to a broad spectrum of activity against various bacterial strains.[6]

This guide offers detailed protocols for the synthesis of a representative this compound derivative and the subsequent evaluation of its antimicrobial efficacy using standardized in vitro susceptibility testing methods.

Mechanism of Action: Targeting Bacterial Folate Synthesis

The antimicrobial activity of sulfonamides stems from their structural similarity to p-aminobenzoic acid (PABA), a crucial substrate for dihydropteroate synthetase (DHPS) in bacteria.[1][] Bacteria synthesize their own folic acid, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3][] In contrast, humans obtain folic acid from their diet, making this pathway an attractive target for selective toxicity against bacteria.[1][2]

Sulfonamides act as competitive inhibitors of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate.[][5] This blockade of folic acid synthesis halts bacterial replication and growth.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Dihydrofolate Dihydropteroate DHPS->Dihydrofolate Catalyzes Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Further Reduction NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Coenzyme for

Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamide derivatives.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, is a straightforward and well-documented procedure.[7][8] Further derivatization can be achieved through various chemical modifications to explore structure-activity relationships (SAR).[9][10][11][12][13] The following protocol describes a general method for the synthesis of the parent scaffold.

Protocol: Synthesis of this compound

Materials:

  • Benzenesulfonyl chloride

  • p-Aminophenol

  • 10% aqueous Sodium Carbonate solution

  • Methanol

  • Stir plate and stir bar

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • In a beaker, dissolve 10.0 mmol of p-aminophenol in 25 mL of water.

  • Add 10.0 mL of a 10% aqueous sodium carbonate solution to the p-aminophenol solution while stirring.

  • Slowly add 10.0 mmol of benzenesulfonyl chloride to the stirring mixture at room temperature.

  • Continue stirring the reaction mixture for 30 minutes.

  • After 30 minutes, evaporate the solvent under reduced pressure.

  • Wash the resulting crude product with water and dry it completely.

  • Dissolve the dried product in a minimal amount of hot methanol and allow it to cool slowly to facilitate crystallization.

  • Collect the crystals by filtration and dry them.

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_aminophenol p-Aminophenol stirring Stir at Room Temperature (30 minutes) p_aminophenol->stirring benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->stirring sodium_carbonate 10% aq. Sodium Carbonate sodium_carbonate->stirring evaporation Solvent Evaporation stirring->evaporation washing Wash with Water & Dry evaporation->washing crystallization Crystallization from Methanol washing->crystallization product This compound crystallization->product Antimicrobial Testing Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_disk Disk Diffusion inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_broth Inoculate Wells inoculum->inoculate_broth plate_prep_disk Inoculate MHA Plate inoculum->plate_prep_disk compound_prep Prepare Compound Dilutions/ Impregnated Disks plate_prep_broth Prepare 96-well Plate with Serial Dilutions compound_prep->plate_prep_broth apply_disks Apply Impregnated Disks compound_prep->apply_disks plate_prep_broth->inoculate_broth incubate_broth Incubate 16-20 hours inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic plate_prep_disk->apply_disks incubate_disk Incubate 18-24 hours apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Workflow for broth microdilution and disk diffusion antimicrobial susceptibility testing.

Data Presentation and Interpretation

The results of antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison and analysis.

Minimum Inhibitory Concentration (MIC) Data

MIC values are typically presented in a tabular format, allowing for a direct comparison of the activity of different this compound derivatives against a panel of bacterial strains.

Table 1: Example MIC Data for this compound Derivatives (µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Derivative 1816>64
Derivative 24832
Ciprofloxacin0.250.0150.5
Zone of Inhibition Data

The results from the disk diffusion assay are also presented in a table, showing the diameter of the zone of inhibition in millimeters.

Table 2: Example Zone of Inhibition Data for this compound Derivatives (mm)

Compound (Disk Content)S. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Derivative 1 (30 µg)18156
Derivative 2 (30 µg)221912
Ciprofloxacin (5 µg)303528

References

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

  • A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. BioMetals, 34(5), 959-976.
  • Baltekin, Y., et al. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Visualized Experiments, (165).
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2022). Cleveland Clinic.
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). EUCAST.
  • Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (2015).
  • The different methods for in vitro antimicrobial susceptibility testing... (n.d.).
  • Disk diffusion test. (n.d.). Wikipedia.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UK Health Security Agency.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
  • Mode of Action (MOA) of Sulfonamide Antibiotics. (n.d.). Science Prof Online.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Diagnostics, 11(11), 2121.
  • Broth Dilution Method for MIC Determin
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (2025). Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • This compound. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1353.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). Bioorganic Chemistry, 115, 105214.
  • Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.).
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry, 7, 763.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). Scientific Reports, 11(1), 2056.
  • This compound. (n.d.). Sci-Hub.
  • Benzenesulfonamide derivatives of antibacterial activity. (2020).
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIV
  • N-(3-chloro-4-hydroxyphenyl)benzenesulfonamide. (n.d.). ChemSynthesis.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026). Archiv der Pharmazie.
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024). Bioorganic Chemistry, 147, 107396.
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1997). Journal of Veterinary Pharmacology and Therapeutics, 20(4), 276-283.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for n-(4-Hydroxyphenyl)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimization strategies to ensure successful and efficient synthesis.

Overview of the Synthesis

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl group. The reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction. The overall reaction is depicted below:

Figure 1. General reaction scheme for the synthesis of this compound.

While the reaction appears straightforward, several factors can influence its outcome, leading to issues such as low yield and product impurity. This guide will address these challenges and provide practical solutions.

Detailed Experimental Protocol

This protocol provides a standard procedure for the synthesis of this compound.

Materials:

  • 4-Aminophenol

  • Benzenesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminophenol (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.

  • Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.[1]

Experimental Workflow Diagram:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-aminophenol in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Benzenesulfonyl Chloride (dropwise) C->D E Warm to RT and Stir D->E F Quench with 1M HCl E->F G Separate Organic Layer F->G H Wash with HCl, NaHCO3, Brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Recrystallize from Ethanol J->K L Isolate Pure Product K->L

Caption: Synthesis workflow for this compound.

Troubleshooting & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields are a frequent problem in sulfonamide synthesis and can be attributed to several factors:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive benzenesulfonic acid.[1][2]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to moisture.[1] It is also recommended to use a fresh bottle of benzenesulfonyl chloride.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical.

    • Solution: An organic, non-nucleophilic base like pyridine or triethylamine is preferred to neutralize the HCl byproduct without competing with the 4-aminophenol nucleophile.[1] The solvent should be inert and capable of dissolving the reactants; dichloromethane and tetrahydrofuran are common choices.[1]

  • Side Reactions: The formation of bis-sulfonated products, although less common with primary amines under controlled stoichiometry, can occur and consume starting materials.

    • Solution: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]

Question 2: I am observing an unexpected side product in my reaction. What could it be?

Answer: The most common side product is the O-sulfonated product, where the benzenesulfonyl chloride reacts with the hydroxyl group of 4-aminophenol instead of the amino group.

  • Causality: The amino group is generally more nucleophilic than the hydroxyl group. However, under certain conditions (e.g., incorrect base or solvent), the phenoxide ion can be formed, which is a potent nucleophile.

  • Solution: Using a non-nucleophilic organic base like pyridine favors the N-sulfonylation. The reaction conditions outlined in the protocol are optimized to minimize this side reaction.

Question 3: Can I use an aqueous base like sodium hydroxide?

Answer: While possible under Schotten-Baumann conditions, using an aqueous base like sodium hydroxide significantly increases the risk of hydrolyzing the benzenesulfonyl chloride.[1] For laboratory-scale synthesis where high purity is desired, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.[1]

Question 4: How do I know when my reaction is complete?

Answer: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (4-aminophenol and benzenesulfonyl chloride). The disappearance of the limiting reagent (typically benzenesulfonyl chloride) and the appearance of a new spot corresponding to the product indicate the reaction's progression. The reaction is considered complete when the starting material spot is no longer visible.

Question 5: My final product is an oil or a gummy solid. How can I get a crystalline product?

Answer: An oily or gummy product is indicative of impurities.

  • Solution: The most effective method for purifying solid sulfonamides is recrystallization.[1]

    • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the product at elevated temperatures but not at room temperature, while impurities remain soluble. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] Perform small-scale solubility tests to identify the optimal solvent or solvent system for your product.

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, systematic optimization of the reaction parameters can be performed.

ParameterStandard ConditionOptimization StrategyRationale
Base Pyridine (1.1 eq)Screen other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).The basicity and steric hindrance of the base can influence the reaction rate and selectivity.
Solvent Dichloromethane (DCM)Test other anhydrous aprotic solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN).Solvent polarity can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate.
Temperature 0 °C to Room Temp.Run the reaction at a constant low temperature (0 °C) or slightly elevated temperatures (e.g., 40 °C) after the initial addition.Lower temperatures can improve selectivity and reduce side reactions, while higher temperatures can increase the reaction rate.
Stoichiometry 1.05 eq. of Sulfonyl ChlorideVary the equivalents of benzenesulfonyl chloride from 1.0 to 1.2 equivalents.A slight excess of the sulfonyl chloride can drive the reaction to completion, but a large excess can lead to side products.

Catalyst Addition:

For less reactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate. DMAP acts as a nucleophilic catalyst by forming a more reactive sulfonyl-DMAP intermediate.[2]

References

  • Khan, I. U., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1088. [Link]

  • ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude N-(4-Hydroxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude N-(4-Hydroxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Chemistry of the Challenge

This compound is typically synthesized via the reaction of p-aminophenol with benzenesulfonyl chloride. While the synthesis appears straightforward, the purification of the crude product is often complicated by the presence of unreacted starting materials, over-sulfonated byproducts, and side-reaction products. The molecule's dual acidic (phenolic hydroxyl) and weakly acidic (sulfonamide N-H) nature, coupled with its moderate polarity, presents unique challenges for standard purification techniques. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Crude product is a sticky oil or fails to solidify completely.
  • Q1: My crude this compound is an intractable oil after the initial work-up. What is the likely cause and how can I resolve this?

    A1: This is a common issue often caused by the presence of significant amounts of unreacted starting materials or low-molecular-weight byproducts that act as eutectic melting point depressants. The primary culprits are often residual p-aminophenol and benzenesulfonyl chloride, or its hydrolysis product, benzenesulfonic acid.

    Troubleshooting Steps:

    • Initial Washing: Ensure the crude product has been thoroughly washed with cold water to remove water-soluble impurities like sodium carbonate (if used as a base) and salts.[1]

    • Acid-Base Extraction: An acid-base extraction is a powerful technique to remove both unreacted p-aminophenol (basic) and benzenesulfonic acid (acidic).[2][3][4] Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a weak acid (e.g., 5% HCl) to remove p-aminophenol, followed by a weak base (e.g., 5% NaHCO₃) to remove benzenesulfonic acid. Finally, wash with brine to remove residual water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[2]

    • Trituration: If an oil persists after solvent evaporation, attempt trituration. This involves adding a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., hexanes or diethyl ether) and scratching the flask to induce crystallization.

Issue 2: Poor recovery after recrystallization.
  • Q2: I'm losing a significant amount of my product during recrystallization. How can I optimize this step?

    A2: Poor recovery is typically due to the choice of an inappropriate solvent system or using an excessive volume of solvent. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests to identify the optimal solvent or solvent pair. Methanol is a commonly used solvent for the recrystallization of this compound.[1] Other potential solvents to screen include ethanol, isopropanol, and mixtures of a good solvent (e.g., ethanol) with a poor solvent (e.g., water or heptane).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling by placing the flask directly in an ice bath can cause the product to "crash out," trapping impurities. Once the solution has reached room temperature, then cool it further in an ice bath to maximize recovery.

    • Seeding: If crystallization is slow to initiate, adding a seed crystal of pure this compound can be beneficial.

Issue 3: Persistent impurities observed by TLC or HPLC after initial purification.
  • Q3: My TLC/HPLC analysis shows multiple spots/peaks even after recrystallization. What are these impurities and how can I remove them?

    A3: Persistent impurities are often structurally similar to the desired product, making them difficult to remove by simple recrystallization. Common byproducts in sulfonamide synthesis include the bis-sulfonated p-aminophenol and unreacted starting materials if not effectively removed in the initial workup.[5]

    Troubleshooting Steps:

    • Impurity Identification: Utilize analytical techniques like TLC, HPLC, and Mass Spectrometry to get a preliminary identification of the impurities.[5]

    • Column Chromatography: For challenging separations, column chromatography is a highly effective method.[5] Given the polar nature of this compound, silica gel is a suitable stationary phase. A gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity, will typically provide good separation. The progress of the separation can be monitored by TLC.

    • Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography or preparative high-performance liquid chromatography can be employed.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Product Cleanup

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 5% Hydrochloric acid (aq.)

  • 5% Sodium bicarbonate (aq.)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable volume of ethyl acetate (e.g., 10 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% HCl solution, shake the funnel vigorously, and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with 5% HCl.

  • Add an equal volume of 5% NaHCO₃ solution, shake, and drain the lower aqueous layer.

  • Repeat the wash with 5% NaHCO₃.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from Methanol

This protocol describes the recrystallization of this compound to achieve high purity.

Materials:

  • Crude or partially purified this compound

  • Methanol

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more methanol in small portions if necessary.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Common Impurities and Their Removal Strategies

ImpurityStructureLikely OriginRecommended Purification Method
p-AminophenolUnreacted starting materialAcid-Base Extraction (wash with dilute acid)
Benzenesulfonyl ChlorideUnreacted starting materialAqueous workup (hydrolyzes to benzenesulfonic acid)
Benzenesulfonic AcidHydrolysis of benzenesulfonyl chlorideAcid-Base Extraction (wash with dilute base)
Bis-sulfonated p-aminophenolOver-reactionColumn Chromatography

Visualizations

Workflow for Purification of Crude this compound

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture workup Aqueous Workup start->workup Initial Cleanup extraction Acid-Base Extraction workup->extraction Remove Acidic/Basic Impurities recrystallization Recrystallization extraction->recrystallization Primary Purification analysis TLC/HPLC Analysis recrystallization->analysis Purity Check chromatography Column Chromatography chromatography->analysis Further Purification analysis->chromatography Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General purification workflow for this compound.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Crude Product State? oil Sticky Oil/Non-Solid start->oil Oily solid Solid start->solid Solid extraction Perform Acid-Base Extraction oil->extraction recrystallize Proceed to Recrystallization solid->recrystallize trituration Try Trituration extraction->trituration trituration->recrystallize purity_check Check Purity (TLC/HPLC) recrystallize->purity_check pure Pure Product purity_check->pure Pure impure Impurities Present purity_check->impure Impure column Column Chromatography impure->column column->purity_check

Caption: Troubleshooting guide for purification challenges.

References

  • Zia-ur-Rehman, M., Khan, A. U., & Siddiqui, H. L. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1088. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles of acid-base extraction are covered in standard organic chemistry textbooks).
  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • PSIBERG. (2023). Acid-Base Extraction - Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(4-Hydroxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-hydroxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis, with a focus on identifying and mitigating the formation of common side products. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is the nucleophilic substitution reaction between 4-aminophenol and benzenesulfonyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2]

Q2: Why is base selection critical in this synthesis?

Base selection is crucial for several reasons. Firstly, it neutralizes the HCl generated, preventing the protonation of the 4-aminophenol's amino group, which would render it non-nucleophilic.[2] Secondly, the choice of base and its concentration can influence the reaction rate and the formation of side products. Common bases include sodium carbonate, pyridine, or triethylamine.[3][4]

Q3: What are the most common impurities or side products I should be aware of?

The primary side products in this synthesis include:

  • O-Sulfonylated product: Benzenesulfonyl chloride can react with the hydroxyl group of 4-aminophenol or the product itself.

  • Bis-sulfonated product: Reaction at both the amino and hydroxyl groups.

  • Unreacted starting materials: Residual 4-aminophenol and benzenesulfonyl chloride.

  • Benzenesulfonic acid: Formed from the hydrolysis of benzenesulfonyl chloride.[4]

Troubleshooting Common Synthesis Issues & Identifying Side Products

This section provides a detailed, question-driven guide to troubleshoot common problems encountered during the synthesis and purification of this compound.

Issue 1: My final product shows multiple spots on TLC, even after purification. What are they?

Probable Cause: The presence of closely related side products that co-elute with your desired compound. The most likely culprits are the O-sulfonated and bis-sulfonated derivatives.

Troubleshooting & Identification Workflow:

  • Understand the Side Reactions: The nucleophilic character of both the amino and hydroxyl groups of 4-aminophenol creates a competitive reaction environment. While the amino group is generally more nucleophilic, reaction conditions can promote sulfonylation at the hydroxyl group.

    Side_Reactions 4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound  Benzenesulfonyl Chloride (1 eq) + Base O-Sulfonylated Side Product O-Sulfonylated Side Product 4-Aminophenol->O-Sulfonylated Side Product  Benzenesulfonyl Chloride (Excess) Bis-Sulfonated Side Product Bis-Sulfonated Side Product This compound->Bis-Sulfonated Side Product  Benzenesulfonyl Chloride (Excess)

    Caption: Potential reaction pathways in the synthesis.

  • Analytical Characterization: Utilize a combination of analytical techniques to confirm the identity of these impurities.

    Side Product Expected Mass (M+H)+ Key ¹H NMR Signals (DMSO-d₆)
    This compound250.05~9.5 ppm (s, 1H, OH), ~10.0 ppm (s, 1H, NH), aromatic protons
    O-Sulfonylated Side Product390.02Absence of phenolic -OH proton, additional phenyl signals
    Bis-Sulfonated Side Product530.00Absence of both -OH and -NH protons, complex aromatic region
  • Mitigation Strategy:

    • Control Stoichiometry: Use a slight excess of 4-aminophenol relative to benzenesulfonyl chloride to minimize over-reaction.

    • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C) to favor the more reactive amino group.

    • Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the 4-aminophenol solution to maintain a low instantaneous concentration of the electrophile.

Issue 2: The reaction yield is consistently low, and I observe a significant amount of a water-soluble byproduct.

Probable Cause: Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid is a major competing reaction, especially in aqueous or protic solvents.[4]

Troubleshooting & Identification Workflow:

  • Mechanism of Hydrolysis: Benzenesulfonyl chloride is highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.

    Hydrolysis_Workflow cluster_0 Reaction Conditions cluster_1 Reaction Outcome Anhydrous_Solvent Anhydrous Solvent Water_Present Moisture/Water Present? Anhydrous_Solvent->Water_Present Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Water_Present Desired_Product High Yield of Sulfonamide Side_Product Benzenesulfonic Acid Formation Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Water_Present Water_Present->Desired_Product No Water_Present->Side_Product Yes

    Caption: Decision workflow to minimize hydrolysis.

  • Analytical Confirmation: Benzenesulfonic acid can be detected by HPLC, often as a very early eluting peak due to its high polarity. Its presence in the aqueous layer after workup can be confirmed by mass spectrometry.

  • Preventative Measures:

    • Use Anhydrous Solvents: Employ solvents like dichloromethane (DCM) or tetrahydrofuran (THF) that have been dried over molecular sieves.[4]

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[4]

    • Order of Addition: Adding the 4-aminophenol to the reaction vessel before the benzenesulfonyl chloride can allow it to compete more effectively with any trace water.[4]

Issue 3: My purified product contains residual 4-aminophenol. How can I remove it effectively?

Probable Cause: Incomplete reaction or use of excess 4-aminophenol. 4-Aminophenol can be challenging to remove due to its polarity and potential for hydrogen bonding. It is also a known impurity in related pharmaceutical preparations that can be difficult to remove.[5]

Troubleshooting & Identification Workflow:

  • Detection: Residual 4-aminophenol is readily identified by ¹H NMR (characteristic aromatic signals and broad amine/hydroxyl peaks) and HPLC (a distinct, earlier eluting peak than the product).

  • Purification Protocol - Aqueous Wash:

    • Step 1: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Step 2: Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The phenolic proton of 4-aminophenol is more acidic than the sulfonamide proton, allowing for its selective deprotonation and extraction into the aqueous phase.

    • Step 3: Separate the layers and wash the organic layer with brine.

    • Step 4: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification Protocol - Recrystallization:

    • Step 1: If aqueous washing is insufficient, recrystallization is a powerful purification technique.

    • Step 2: A common solvent system for this compound is an ethanol/water mixture.

    • Step 3: Dissolve the crude product in a minimal amount of hot ethanol.

    • Step 4: Slowly add hot water until the solution becomes slightly turbid.

    • Step 5: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Step 6: Collect the crystals by vacuum filtration and wash with cold ethanol/water.

Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the desired product from key impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Expected Elution Order: Benzenesulfonic Acid -> 4-Aminophenol -> this compound -> O-Sulfonylated/Bis-Sulfonated products.

References

  • Khan, I. U., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1634. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Ejidike, I. P. (2017). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... ResearchGate. Available at: [Link]

  • Khan, I. U., et al. (2010). This compound. Sci-Hub. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79622, this compound. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]

  • King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

  • Thirumal, Y., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules. Available at: [Link]

  • Blog. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the synthesis of benzenesulfonamide derivatives, with a primary focus on resolving issues of low reaction yield. Benzenesulfonamides are a critical structural motif in a vast array of pharmaceuticals, making the efficient synthesis of these compounds paramount.[1][2] This guide is designed to provide you with the expertise and practical insights needed to optimize your synthetic protocols and achieve consistently high yields.

Section 1: Understanding the Core Reaction: Synthesis of Benzenesulfonamides

The most common and classical method for synthesizing benzenesulfonamide derivatives is the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[1][3][4] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.[3]

A base, typically a tertiary amine like pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Reaction Workflow

Here is a generalized workflow for the synthesis of benzenesulfonamide derivatives:

Benzenesulfonamide Synthesis Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Add_Sulfonyl_Chloride Add Benzenesulfonyl Chloride Dropwise Benzenesulfonyl_Chloride->Add_Sulfonyl_Chloride Amine Primary or Secondary Amine Dissolve_Amine Dissolve Amine and Base in Solvent Amine->Dissolve_Amine Base Base (e.g., Pyridine, Triethylamine) Base->Dissolve_Amine Solvent Anhydrous Aprotic Solvent Solvent->Dissolve_Amine Cool Cool to 0°C Dissolve_Amine->Cool Cool->Add_Sulfonyl_Chloride Stir Stir at Room Temperature Add_Sulfonyl_Chloride->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Acid, Base, and Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Crystallization/Chromatography) Concentrate->Purify Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Handling (Sulfonyl Chloride, Amine, Solvent, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Stoichiometry, Temperature, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Analyze_Side_Reactions Analyze for Side Reactions (TLC, LC-MS, NMR of crude) Check_Conditions->Analyze_Side_Reactions Conditions OK Optimize_Workup Optimize Work-up & Purification Analyze_Side_Reactions->Optimize_Workup Side Reactions Identified Yield_Improved Yield Improved? Optimize_Workup->Yield_Improved Purification Optimized Yield_Improved->Start No, Re-evaluate End Successful Synthesis Yield_Improved->End Yes

Sources

Technical Support Center: N-(4-Hydroxyphenyl)benzenesulfonamide Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Hydroxyphenyl)benzenesulfonamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in bioassay applications. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting point?

A1: The most common and recommended initial approach is to first create a high-concentration stock solution in an organic solvent, which is then diluted into your final aqueous assay medium.[1] Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its broad solvation power for both polar and nonpolar compounds and its miscibility with water.[2][3]

  • Initial Protocol: Prepare a 10-50 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved using vortexing or sonication. Then, perform a serial dilution of this stock into your final assay buffer, ensuring the final DMSO concentration remains low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity in your assay.[1]

Q2: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where its solubility is much lower.[4] The DMSO disperses, leaving the compound to crash out of the solution.[4]

  • Causality: this compound is a weakly acidic molecule. Its solubility is highly dependent on the pH of the aqueous medium.[5][6] The sulfonamide group (-SO2NH-) has a pKa (the pH at which the molecule is 50% ionized) that influences its charge state. At a pH below its pKa, the molecule is predominantly in its neutral, less soluble form. At a pH above its pKa, it becomes deprotonated (anionic), which significantly increases its aqueous solubility.[7][8]

  • Immediate Solution: Try increasing the pH of your final assay buffer. A buffer pH of 7.4 or higher is often sufficient to maintain the solubility of weakly acidic compounds like sulfonamides.[5][] It is crucial, however, to ensure that this pH is compatible with your specific biological assay.

Q3: I've tried adjusting the pH, but I still see some precipitation or I cannot alter the pH due to assay constraints. What are my other options?

A3: If pH modification is not feasible or fully effective, several other formulation strategies can be employed. These should be tested systematically.

  • Co-solvents: Using a mixture of solvents can reduce the polarity of the water-based medium, helping to keep the compound in solution.[] Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[10][11][12] They can encapsulate poorly soluble molecules, like your compound, forming a complex that is highly water-soluble.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10]

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the compound, increasing its apparent solubility.[15][16]

Crucial Note: For any of these advanced strategies, it is mandatory to run a "vehicle control" in your assay. This control should contain the exact same concentration of all solvents and excipients, but without your test compound, to ensure the formulation itself does not interfere with the biological results.[1]

Troubleshooting Guide & Advanced Protocols

Issue 1: Determining the Optimal Solubilization Strategy

Before proceeding with a full-scale experiment, it is essential to perform a small-scale solubility assessment. This self-validating step saves time, resources, and prevents assay failure due to unforeseen precipitation.

G start Start: Need to Solubilize This compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_dilution Test Dilution in Assay Buffer (pH ~7.4) prep_stock->test_dilution is_soluble Is Compound Soluble (Visually Clear)? test_dilution->is_soluble proceed Proceed with Bioassay (Final DMSO <0.5%) is_soluble->proceed Yes adjust_ph Strategy 1: Adjust pH (e.g., to pH 8.0-9.0) is_soluble->adjust_ph No test_ph Test Dilution in High pH Buffer adjust_ph->test_ph is_ph_soluble Soluble? test_ph->is_ph_soluble is_ph_soluble->proceed Yes use_cosolvent Strategy 2: Use Co-solvent (e.g., 5-10% PG or PEG 400) is_ph_soluble->use_cosolvent No test_cosolvent Test Dilution in Co-solvent Buffer use_cosolvent->test_cosolvent is_cosolvent_soluble Soluble? test_cosolvent->is_cosolvent_soluble is_cosolvent_soluble->proceed Yes use_cd Strategy 3: Use Cyclodextrin (e.g., 1-5% HP-β-CD) is_cosolvent_soluble->use_cd No test_cd Test Dilution in Cyclodextrin Buffer use_cd->test_cd is_cd_soluble Soluble? test_cd->is_cd_soluble is_cd_soluble->proceed Yes fail Re-evaluate Compound or Assay. Consult Formulation Specialist. is_cd_soluble->fail No

Caption: Decision workflow for solubilizing the compound.

Issue 2: Understanding and Leveraging pH-Dependent Solubility

The key to solving many solubility issues for this compound lies in understanding the relationship between pH and the molecule's ionization state.

This compound possesses two potentially ionizable protons: one on the phenolic hydroxyl group and one on the sulfonamide nitrogen. The sulfonamide proton is generally more acidic. While the exact experimental pKa for this specific molecule is not readily published, related sulfonamides have pKa values in the range of 5-10.[17] This means that in neutral or slightly acidic solutions, a significant portion of the molecules will be in their neutral, less soluble form. By raising the pH above the pKa, we shift the equilibrium towards the deprotonated, anionic, and more water-soluble form.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph Predominantly Neutral Form R-SO2NH-R' (Protonated) low_sol Low Aqueous Solubility (Prone to Precipitation) low_ph->low_sol Results in equilibrium H+ low_ph->equilibrium high_ph Predominantly Anionic Form R-SO2N(-)-R' (Deprotonated) high_sol High Aqueous Solubility (Stays in Solution) high_ph->high_sol Results in equilibrium->high_ph

Caption: pH, pKa, and the solubility of a weak acid.

Protocol 2: Step-by-Step pH-Adjusted Solubilization
  • Prepare Buffers: Make two versions of your assay buffer: one at the standard assay pH (e.g., 7.4) and another adjusted to a higher pH (e.g., 8.5 or 9.0) using sterile 1N NaOH.

  • Prepare Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Perform Test Dilution: In separate microcentrifuge tubes, add the required volume of your DMSO stock to both the standard pH and high pH buffers to achieve your highest desired final concentration. For example, to make a 100 µM solution with 0.5% DMSO, add 5 µL of the 20 mM stock to 995 µL of buffer.

  • Vortex and Incubate: Vortex each tube immediately and thoroughly after adding the stock. Let the tubes sit at the assay temperature (e.g., 37°C) for 15-30 minutes.

  • Visual Inspection: Carefully inspect both tubes against a dark background for any signs of cloudiness or precipitate. If the high pH buffer is clear while the standard buffer is not, pH adjustment is a viable strategy.

  • Validation: Before proceeding, confirm that the elevated pH does not adversely affect your cells or assay components by running a vehicle control at the higher pH.

Data Summary & Solvent Properties

For effective troubleshooting, it's crucial to understand the properties of the solvents and excipients you are using.

Solvent / ExcipientTypeTypical Final Conc.ProsCons & Considerations
DMSO Polar Aprotic Solvent< 0.5%Excellent solvating power for many compounds.[2]Can be toxic to some cell lines at >1%. May cause compound precipitation upon dilution.[4][18]
Ethanol Polar Protic Co-solvent1-5%Biologically compatible at low concentrations.Can affect enzyme kinetics or cell membrane integrity.
PEG 400 Co-solvent / Polymer5-10%Low toxicity, commonly used in formulations.[]Can be viscous. Potential for assay interference must be checked.
HP-β-Cyclodextrin Inclusion Agent1-5% (w/v)High capacity to increase aqueous solubility with low toxicity.[10][12]Can sometimes extract cholesterol from cell membranes. Vehicle control is essential.
NaOH / HCl pH ModifierAs neededHighly effective for ionizable compounds.[][19]Assay must be stable at the required pH. Buffering capacity is critical.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available from: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. Available from: [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • pH and Solubility. Fiveable. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Sulfanilamide. PubChem. Available from: [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. Available from: [Link]

  • 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. PubChem. Available from: [Link]

  • solubility enhancement -by pH change & complexation. Slideshare. Available from: [Link]

  • 4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide. PubChem. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • How does pH affect solubility? askIITians. Available from: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available from: [Link]

  • How Do Acids And Bases Alter Compound Solubility? YouTube. Available from: [Link]

  • This compound. PubMed Central. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available from: [Link]

  • What is the solubility of DMSO in water? Quora. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. Available from: [Link]

  • What should I do when a compound goes into DMSO, but precipitates when adding saline? ResearchGate. Available from: [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available from: [Link]

  • Benzenesulfonamide, N-(4-hydroxyphenyl)-. US EPA. Available from: [Link]

  • Benzenesulfonamide, N-(4-hydroxyphenyl)-. SIELC Technologies. Available from: [Link]

  • Relative pKa values of the primary sulfonamide group across the series... ResearchGate. Available from: [Link]

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Technical Support Center: Overcoming Cancer Cell Resistance with N-(4-Hydroxyphenyl)benzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating N-(4-Hydroxyphenyl)benzenesulfonamide analogs. This guide is designed to provide in-depth technical and methodological support to scientists and drug development professionals. Our goal is to equip you with the necessary information to troubleshoot experiments, understand the underlying mechanisms, and accelerate your research in overcoming cancer cell resistance.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions regarding the use of this compound analogs in cancer research.

Q1: What are the primary mechanisms by which this compound analogs overcome cancer resistance?

A1: This class of compounds primarily acts through a multi-faceted approach. A principal mechanism is the inhibition of Carbonic Anhydrases (CAs) , particularly the tumor-associated isoform CA IX.[1][2][3] Under hypoxic conditions, cancer cells upregulate CA IX to maintain their intracellular pH by acidifying the extracellular microenvironment, which contributes to chemoresistance and metastasis.[4][5] Benzenesulfonamides are a well-established class of CA inhibitors that bind to the zinc ion in the enzyme's active site, disrupting its catalytic activity and sensitizing hypoxic tumor cells to conventional therapies.[4][6]

A secondary, yet critical, mechanism involves the modulation of ATP-binding cassette (ABC) transporters , such as P-glycoprotein (P-gp/ABCB1).[7][8] Overexpression of these transporters is a major cause of multidrug resistance (MDR), as they actively efflux chemotherapeutic drugs out of the cancer cell.[9][10] Some sulfonamide derivatives have been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[11][12][13][14]

Q2: How should I select an appropriate cancer cell line for my experiments?

A2: The choice of cell line is critical and depends on your experimental question.

  • To study MDR reversal: Use a pair of cell lines: a drug-sensitive parental line (e.g., KB, CCRF-CEM) and its drug-resistant counterpart that overexpresses a specific ABC transporter (e.g., KBV20C, CCRF-CEM Vcr1000, which overexpress P-gp).[12] This allows for a direct comparison of the analog's ability to re-sensitize resistant cells.

  • To study CA IX inhibition: Select cell lines known to overexpress CA IX under hypoxic conditions, such as triple-negative breast cancer (MDA-MB-231) or glioblastoma (U87MG) cells.[1][6] It is essential to validate CA IX expression levels, ideally by culturing cells under hypoxic conditions (e.g., 1% O₂) and confirming expression via Western Blot.

  • General Screening: A panel of cell lines from different cancer types (e.g., NCI-60) can be used to determine the broad-spectrum anticancer activity of your analogs.[15][16]

Q3: What are the best practices for preparing and storing stock solutions of these analogs?

A3: Proper handling of small molecule inhibitors is crucial for reproducibility.[17][18]

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-20 mM).[17][19]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[17][18] Protect from light if the compound is light-sensitive.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Ensure the final concentration of DMSO in the assay is non-toxic to your cells, typically below 0.5%.[17][18] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No cytotoxic effect or unexpectedly high IC50 value. 1. Compound Insolubility: The analog may have precipitated out of the aqueous culture medium.[17][18]2. Compound Degradation: Improper storage or repeated freeze-thaw cycles may have degraded the compound.[17]3. Incorrect Cell Model: The chosen cell line may not express the molecular target (e.g., CA IX) or the relevant resistance mechanism.1. Verify Solubility: Visually inspect the highest concentration under a microscope for precipitation. Perform a solubility test by incubating the compound in media at 37°C for a few hours.[17]2. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment. Confirm compound integrity if possible.3. Validate Target Expression: Use Western Blot or qPCR to confirm the expression of targets like CA IX or P-gp in your cell line.
High variability between replicates in cell viability assays. 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.2. Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate media components and your compound.3. Contamination: Mycoplasma or bacterial contamination can affect cell health and metabolism.[20]1. Standardize Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting steps.[21]2. Mitigate Edge Effects: Do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.3. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.
Western blot shows no change in the expression of target proteins (e.g., cleaved caspase-3, P-gp). 1. Suboptimal Treatment Conditions: The concentration or duration of treatment may be insufficient to induce a measurable change.2. Poor Antibody Quality: The primary antibody may be non-specific or have low affinity.3. Inefficient Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane.1. Optimize Treatment: Perform a time-course (e.g., 12, 24, 48 hours) and dose-response experiment to identify optimal conditions.2. Validate Antibody: Use a positive control lysate known to express the protein of interest. Check the manufacturer's data sheet for recommended conditions.3. Confirm Transfer: Stain the membrane with Ponceau S after transfer to visualize total protein and ensure even transfer across the blot.

Visualized Mechanisms and Workflows

Diagrams created with Graphviz provide a clear visual representation of key concepts and protocols.

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Mechanism of Resistance cluster_2 Therapeutic Intervention Tumor_Cell Cancer Cell CO2 CO2 + H2O CAIX Carbonic Anhydrase IX (CA IX) H_HCO3 H+ + HCO3- CAIX->H_HCO3 Acidification Extracellular Acidification H_HCO3->Acidification Proton Efflux Resistance Chemoresistance & Metastasis Acidification->Resistance Analog N-(4-Hydroxyphenyl) benzenesulfonamide Analog Inhibition Inhibition Analog->Inhibition Inhibition->CAIX

Caption: Mechanism of CA IX inhibition by sulfonamide analogs.

G start Start: Seed Resistant & Sensitive Cells treatment 1. Cell Treatment Treat with analog +/- chemotherapeutic agent. Incubate for optimized duration (e.g., 24-48h). start->treatment lysis 2. Protein Extraction Lyse cells in RIPA buffer with protease/phosphatase inhibitors. treatment->lysis quant 3. Protein Quantification Determine protein concentration (e.g., BCA assay). lysis->quant sds_page 4. SDS-PAGE Separate proteins by size. quant->sds_page transfer 5. Electrotransfer Transfer proteins to PVDF or nitrocellulose membrane. sds_page->transfer blocking 6. Blocking Block with 5% non-fat milk or BSA to prevent non-specific binding. transfer->blocking probing 7. Immunoprobing Incubate with primary antibody (e.g., anti-P-gp), followed by HRP-conjugated secondary antibody. blocking->probing detection 8. Detection Apply ECL substrate and image chemiluminescence. probing->detection analysis 9. Data Analysis Quantify band intensity and normalize to a loading control (e.g., β-actin). detection->analysis end End: Interpret Protein Expression Changes analysis->end

Caption: Experimental workflow for Western Blot analysis.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of the analogs and their ability to sensitize resistant cells to chemotherapy. The MTT assay measures the metabolic activity of viable cells.[22]

Materials:

  • Cancer cell lines (sensitive and resistant pair)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • MTT solution (5 mg/mL in sterile PBS)[19][22]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.[19][22]

  • Compound Treatment: Prepare serial dilutions of your analog in complete medium. For combination studies, prepare dilutions of the chemotherapeutic agent with and without a fixed, non-toxic concentration of your analog.

  • Remove the overnight medium and add 100 µL of the medium containing the compounds. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[19][22]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19][22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently.[19][22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ values using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Western Blot Analysis of Resistance-Associated Proteins

This protocol is used to investigate changes in protein expression levels, such as the downregulation of P-gp or the induction of apoptotic markers (e.g., cleaved Caspase-3), following treatment.[23][24][25]

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-CA IX, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the analog at desired concentrations for a specified time (e.g., 24 or 48 hours). Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane 3 times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein band to the corresponding loading control (e.g., β-actin) to correct for loading differences.

References

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem.
  • Technical Support Center: Small Molecule Inhibitor Experiments - Benchchem.
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  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
  • Application Notes and Protocols for N-(4-hydroxyphenyl)-N-methylprop-2-ynamide in Cell Culture - Benchchem.
  • Application Notes and Protocols for Western Blot Analysis of Anticancer Agent 164 Target Proteins - Benchchem.
  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed.
  • Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response - NIH.
  • Western Blot Protocol - Immunoblotting or Western Blot - Sigma-Aldrich.
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  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PubMed Central.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium.
  • (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - ResearchGate.
  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
  • Strategies for overcoming ABC-transporters-mediated multidrug resistance (MDR) of tumor cells - PubMed.
  • Targeting Carbonic Anhydrase IX Activity and Expression - PMC - NIH.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central.
  • Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells - Immunopathologia Persa.
  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC - PubMed Central.
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC - PubMed Central.
  • Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
  • 1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed.
  • Strategies for overcoming ABC-transporters-mediated multidrug resistance (MDR) of tumor cells - ResearchGate.
  • Overcoming multidrug resistance through targeting ABC transporters: lessons for drug discovery - PubMed.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Assay Guidance Manual - NCBI Bookshelf - NIH.
  • A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed.
  • The role of heat shock proteins in cancer - PubMed.
  • Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein - PubMed.
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC - NIH.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI.
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  • 3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein - PubMed.
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  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed Central.
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Technical Support Center: Addressing Off-Target Effects of Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with benzenesulfonamide-based inhibitors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, identify, and troubleshoot off-target effects in your experiments. This guide is structured to move from foundational questions to specific experimental troubleshooting and advanced methodologies.

Part 1: Frequently Asked Questions - The "Why"

This section addresses the fundamental principles governing the behavior of benzenesulfonamide inhibitors. Understanding these concepts is the first step in designing robust experiments and correctly interpreting your results.

Q: What defines a benzenesulfonamide-based inhibitor and what are its common primary targets?

A: Benzenesulfonamide-based inhibitors are a class of small molecules characterized by a core benzenesulfonamide moiety (-SO₂NH₂ attached to a benzene ring). This chemical group is a versatile pharmacophore, meaning it's a key structural feature responsible for a drug's biological activity.

Historically, this class of compounds is renowned for its ability to inhibit Carbonic Anhydrases (CAs) , a family of zinc-containing metalloenzymes.[1] The sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.[1] More recently, the benzenesulfonamide scaffold has been adapted to target a wide range of other proteins, most notably protein kinases , by designing molecules that compete with ATP in the kinase active site.[2][3] They are also investigated as inhibitors for other targets like the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases.[3]

Q: What are "off-target" effects and why are they a critical concern?

A: An "off-target" effect occurs when a drug or inhibitor interacts with proteins other than its intended therapeutic target.[4] These unintended interactions can lead to a variety of outcomes:

  • Adverse Side Effects: The majority of drug side effects are caused by off-target binding.[5] For example, inhibition of the hERG ion channel is a common off-target activity that can lead to cardiac issues.[4]

  • Polypharmacology: This is a scenario where off-target effects can be beneficial. A single drug binding to multiple targets can sometimes produce a more potent therapeutic effect, as is often the case with kinase inhibitors in cancer therapy.[4][6]

Understanding and identifying off-target effects is a major determinant of drug safety and efficacy and is crucial for mitigating high attrition rates in clinical trials.[4]

Q: Why are benzenesulfonamide inhibitors particularly prone to certain off-target effects?

A: The predisposition of benzenesulfonamides to specific off-targets is rooted in their chemical structure and the conserved features of protein families.

  • Carbonic Anhydrases (CAs): The primary sulfonamide group is an excellent zinc-binding group. Since all 12 catalytically active human CA isoforms are zinc metalloenzymes, they are common and potent off-targets for any inhibitor containing this moiety.[7][8] Even if your inhibitor was designed for a kinase, residual affinity for CAs is highly probable and must be investigated.[7] The selectivity between different CA isoforms is often dictated by the "tail" portion of the inhibitor, which extends from the benzenesulfonamide core.[9][10]

  • Protein Kinases: The human kinome consists of over 500 members that share a structurally similar ATP-binding pocket.[11] Most kinase inhibitors are designed to be ATP-competitive.[2] Because of this structural conservation, an inhibitor designed for Kinase X may also fit, sometimes with high affinity, into the ATP pocket of Kinases Y and Z, leading to off-target inhibition.[2][12]

Q: How can I predict potential off-target effects before starting my experiments?

A: Early prediction of off-target interactions can save significant time and resources. Several computational approaches are available:

  • Structure-Based Modeling: If the 3D structure of your inhibitor and potential off-target proteins are known, molecular docking can predict binding affinity.[13]

  • Ligand-Based Similarity Searching: These methods compare the chemical structure of your inhibitor to large databases of compounds with known activities.[14][15] If your compound is structurally similar to known inhibitors of other targets, it may share their off-target profile. Public domain tools like SwissTargetPrediction and commercial platforms utilize this principle.[16]

  • Integrated Computational Approaches: Modern platforms, sometimes termed Off-Target Safety Assessment (OTSA), combine multiple 2D and 3D methods to predict a wide range of potential interactions, significantly improving accuracy.[14][15][17] These tools can screen your compound against thousands of targets in the human proteome.[14][15]

It's important to remember that these are predictions. While incredibly useful for hypothesis generation, they must be validated experimentally.[18]

Part 2: Troubleshooting Experimental Issues - The "How"

This section provides a question-and-answer guide for specific experimental problems where off-target effects are a likely culprit.

Q1: My cells show an unexpected phenotype (e.g., toxicity, pathway modulation) that doesn't align with the known function of my intended target. How do I determine if this is an off-target effect?

A: This is a classic scenario in pharmacology. A systematic approach is required to dissect on-target from off-target effects.[19]

Logical Workflow for Investigating Unexpected Phenotypes

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 On-Target Validation cluster_3 Off-Target Identification cluster_4 Conclusion A Unexpected Cellular Phenotype Observed B Confirm Dose-Response Relationship A->B C Test Structurally Unrelated Inhibitor (Same Target) B->C If dose-dependent D Rescue Experiment (Inhibitor-resistant target mutant) C->D If phenotypes match F Broad Kinase Profiling or Proteome-wide Screen C->F If phenotypes differ D->F If phenotype persists G Phenotype is On-Target D->G If phenotype is reversed E Target Knockdown/Knockout (siRNA, CRISPR) E->G If phenotype is mimicked H Phenotype is Off-Target F->H

Caption: A decision-making workflow for troubleshooting unexpected cellular phenotypes.

Causality Behind the Steps:

  • Dose-Response Analysis: First, confirm the effect is dose-dependent. While both on- and off-target effects can be dose-dependent, a lack of a clear relationship may suggest other issues like compound solubility or stability.[19]

  • Use a Structurally Unrelated Inhibitor: Test another well-validated inhibitor of the same primary target that has a different chemical scaffold. If it produces the same phenotype, the effect is more likely to be on-target.[19] If the phenotype is different, it strongly suggests an off-target effect specific to your benzenesulfonamide compound.

  • Rescue Experiments: This is a gold-standard method. Re-introduce a version of the target protein that has been mutated to be resistant to your inhibitor. If this reverses the phenotype, it provides powerful evidence for an on-target effect.[19]

  • Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this mimics the phenotype caused by your inhibitor, it supports an on-target mechanism.[19]

  • Direct Off-Target Screening: If the steps above suggest an off-target mechanism, the most direct way to identify the culprit(s) is through broad screening assays like kinase profiling or chemical proteomics.[5][19]

Q2: I'm observing inconsistent results in my cell viability or functional assays. Could off-target effects be the cause?

A: Yes, variability can often be traced back to off-target activities that differ between cell lines or experimental conditions.

Troubleshooting Inconsistent Assay Results
ProblemPotential Off-Target CauseRecommended Action & Rationale
High toxicity at low concentrations Inhibition of essential survival kinases or other critical proteins. Perform a broad kinase screen to identify off-target kinases known to regulate cell survival pathways (e.g., CDKs, AKT). Validate any hits in cellular assays.[19] This helps identify if the toxicity is from an unexpected mechanism.
Results vary between different cell lines Cell line-specific expression of off-targets. Test your inhibitor on a panel of cell lines with known and varying expression levels of your intended target and suspected off-targets (e.g., specific CA isoforms). This can reveal dependencies on off-targets that are only present in certain cellular contexts.[2][19]
Phenotype doesn't match published data for the target Inhibition of unintended family members. The benzenesulfonamide scaffold may not be perfectly selective. For a kinase inhibitor, you might be hitting other members of the same kinase family. For a CA inhibitor, you could be inhibiting CAI/II instead of the intended CAIX.[2][9] Perform profiling against closely related family members to confirm selectivity.
Q3: I have identified a potential off-target from a screening assay. What is the best way to validate this interaction in a cellular context?

A: Identifying a hit in a screen is the first step; confirming it is functionally relevant inside a cell is critical.

  • Confirm Target Engagement in Cells: The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[20] It measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[21] A shift in the melting temperature of the suspected off-target protein in the presence of your inhibitor provides direct evidence of binding.[20][22]

  • Analyze Downstream Signaling: Investigate the signaling pathway immediately downstream of the putative off-target. For example, if the off-target is a kinase, use western blotting to see if your inhibitor modulates the phosphorylation of its known substrates in a dose-dependent manner.[19] This links physical binding to a functional consequence.

  • Knockdown/Knockout of the Off-Target: Use siRNA or CRISPR to deplete the suspected off-target protein. Then, treat the cells with your inhibitor. If the original unexpected phenotype is reduced or disappears, it strongly validates that the effect is mediated through this specific off-target.[19]

Part 3: Methodologies & Protocols - The "Toolbox"

Here we provide condensed, step-by-step guides for key experimental workflows to identify and validate off-target effects.

Method 1: Kinome Profiling Using Multiplexed Inhibitor Beads (MIBs)

Principle: This chemical proteomics approach uses beads coated with a mixture of broad-spectrum kinase inhibitors to capture and enrich active kinases from a cell lysate. By comparing the kinases that bind to the beads in a drug-treated vs. a control lysate, one can identify which kinases are inhibited by the drug.[11]

Experimental Workflow: Kinome Profiling

Caption: A streamlined workflow for identifying kinase off-targets using MIBs.

Step-by-Step Protocol:
  • Cell Culture and Lysis: Grow cells to ~80% confluency. Treat one set with your benzenesulfonamide inhibitor at a relevant concentration (e.g., 5x GI₅₀) and the other with a vehicle control (e.g., DMSO) for a defined period. Harvest and lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors.

  • MIB Incubation: Incubate equal amounts of protein from the treated and control lysates with MIBs (kinobeads). This allows the active kinases in the lysate to bind to the immobilized inhibitors on the beads.[11]

  • Washing: Thoroughly wash the beads to remove proteins that are not specifically bound.

  • Elution and Digestion: Elute the bound kinases from the beads. A common and effective method is to perform on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative mass spectrometry (e.g., using label-free quantification or tandem mass tags).

  • Data Analysis: Identify proteins that show significantly reduced abundance in the inhibitor-treated sample compared to the control. These are your potential on- and off-target kinases.

Method 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA leverages the fact that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. By heating cells treated with a drug and then measuring the amount of soluble (non-denatured) protein remaining, one can detect target engagement.[20][21]

Step-by-Step Protocol (Western Blot Detection):
  • Compound Treatment: Treat intact cells in suspension or adherent plates with your inhibitor across a range of concentrations. Include a vehicle control.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a specific temperature (determined during assay optimization) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]

  • Cell Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles or sonication.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation and Western Blot: Carefully collect the supernatant, which contains the soluble, stabilized protein fraction. Normalize protein concentration, prepare samples for SDS-PAGE, and perform a Western blot using an antibody specific to your suspected off-target protein.

  • Data Analysis: Quantify the band intensities. A dose-dependent increase in the amount of soluble protein in the inhibitor-treated samples indicates target engagement.

Method 3: Unbiased Off-Target Identification with Chemical Proteomics

Principle: For a truly unbiased view, compound-centric chemical proteomics (CCCP) can be used. This involves immobilizing your inhibitor on beads to "fish" for binding partners from a complex proteome.[5]

Step-by-Step Protocol:
  • Probe Synthesis: Synthesize an analogue of your inhibitor that includes a linker and a reactive group (e.g., biotin, alkyne) for immobilization onto beads (e.g., streptavidin-agarose). It is crucial to validate that this modified probe retains its pharmacological activity.[5][18]

  • Affinity Chromatography: Incubate cell or tissue lysates with the immobilized inhibitor probe. To distinguish specific binders from non-specific ones, run a parallel experiment where the lysate is pre-incubated with an excess of your free, unmodified inhibitor.[18]

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Proteins that are present in the main experiment but significantly reduced or absent in the competitive binding control are considered specific interactors and potential off-targets.[18]

Comparison of Off-Target Identification Methods
MethodPrincipleAdvantagesLimitations
Kinase/Enzyme Panels In vitro activity/binding assays against a panel of purified recombinant proteins.[23][24]Highly quantitative (IC₅₀/Kᵢ values); high-throughput.[25]May not reflect cellular activity (e.g., ATP concentration, protein complexes); panel coverage is not exhaustive.[12]
Computational Prediction Ligand or structure-based similarity screening against databases.[14][15]Very fast and low-cost; can screen entire proteome; good for early-stage hypothesis generation.[17]Predictive, not experimental; requires validation; accuracy can be variable.[18]
Chemical Proteomics Uses immobilized compound "bait" to pull down binding partners from lysates.[5][26]Unbiased, identifies novel or unexpected targets; performed in a more physiological context (lysate).[18][27]Requires chemical synthesis of a probe, which may alter compound activity; can miss weak binders.[5]
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced protein stabilization in intact cells or lysates.[20][21]Confirms direct target binding in a cellular environment; label-free.[21][28]Not a discovery tool (requires a hypothesis/antibody); can be lower throughput for proteome-wide analysis.[21]

Part 4: Data Interpretation & Next Steps

Q: I have my data from a kinase profiling screen. How do I interpret the results to assess selectivity?

A: Kinase profiling data is typically presented as "% inhibition at a given concentration" or as Kᵢ values for a panel of kinases.

  • Selectivity Score (S-score): A common metric is the S-score, which quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Kinome Tree Maps: Visualizing the data on a kinome tree map is highly effective. This diagram shows the relationships between all human kinases. Plotting your inhibited kinases (often as colored circles, with size proportional to affinity) provides an immediate visual representation of your compound's selectivity profile across the entire kinome.[29]

Interpretation: Don't just focus on the primary target. Look for potent inhibition (nanomolar range) of other kinases, especially those in different families from your intended target. These are your most critical off-targets to investigate further, as they may be responsible for unintended biological effects or side effects.[6]

Q: I have confirmed a functionally relevant off-target effect. What are my next steps?

A: The confirmation of a significant off-target necessitates a clear decision.

  • Assess the Impact: Is the off-target effect detrimental (causing toxicity) or potentially beneficial (contributing to efficacy via polypharmacology)? This will depend on the known biological role of the off-target protein.

  • Structure-Activity Relationship (SAR) Studies: If the off-target effect is undesirable, the next step is medicinal chemistry. Synthesize and test new analogues of your inhibitor to improve selectivity. The goal is to identify chemical modifications that reduce binding to the off-target while maintaining or improving affinity for the on-target.[10]

  • Repurposing: In some cases, a potent off-target effect might open up new therapeutic avenues for your compound, a strategy known as drug repurposing.[4][17]

References
  • Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, June 26). Recent advances in methods to assess the activity of the kinome. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Retrieved from [Link]

  • PubMed. (2008). Proteomic methods for drug target discovery. Retrieved from [Link]

  • Frontiers. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Reaction Biology. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of kinome profiling studies. (A‐C) Determination of kinase... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

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stability issues of n-(4-Hydroxyphenyl)benzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of N-(4-Hydroxyphenyl)benzenesulfonamide in solution. As direct stability studies on this specific molecule are not extensively published, this guide is built upon the well-established chemical principles governing its two primary functional moieties: the phenolic ring and the benzenesulfonamide group.

Core Instability Concerns: A Mechanistic Overview

This compound's stability in solution is primarily influenced by two potential degradation pathways. Understanding these pathways is the first step toward effective troubleshooting and prevention.

  • Oxidative Degradation of the Phenolic Ring: The 4-hydroxyphenyl group is, in essence, a phenol. Phenolic compounds are highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or high pH.[1] This process involves the conversion of the electron-rich phenol into a quinone-type structure.[2][3] This transformation is often visually apparent, leading to a color change in the solution (typically yellow to brown), and can result in a significant loss of the compound's biological activity and inaccurate quantification.[1][4]

  • Hydrolytic Cleavage of the Sulfonamide Bond: The sulfonamide group (R-SO₂-NH-R') is generally considered chemically robust.[5] However, under forced conditions, such as concentrated acids or bases at elevated temperatures, the S-N bond can undergo hydrolysis. This cleavage would break the molecule into benzenesulfonic acid and p-aminophenol. While less common under typical experimental conditions, it is a potential vulnerability that must be considered during forced degradation studies or in experiments involving extreme pH.[6][7]

  • Photodegradation: Many aromatic compounds, including both phenols and sulfonamides, are sensitive to light, particularly in the UV spectrum.[8][9] Exposure can induce photochemical reactions, leading to the formation of various degradation products through pathways like hydroxylation or cleavage of the S-N bond.[10]

Below is a diagram illustrating the primary potential degradation pathways for this compound.

Parent This compound Oxidation Oxidation (O₂, light, high pH, metal ions) Parent->Oxidation Major Pathway Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Parent->Hydrolysis Minor Pathway (Forced Conditions) Ox_Product Quinone-imine Species (Colored Products) Oxidation->Ox_Product Hydrolysis_Product1 Benzenesulfonic Acid Hydrolysis->Hydrolysis_Product1 Hydrolysis_Product2 p-Aminophenol Hydrolysis->Hydrolysis_Product2

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my solution of this compound turning yellow or brown?

A1: A yellow or brown discoloration is a classic indicator of oxidation of the phenolic ring.[1][4] This process forms highly colored quinone-like products. The reaction is accelerated by several factors:

  • Dissolved Oxygen: Oxygen from the air is a primary culprit.

  • High pH: Basic conditions (pH > 7) deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) in your buffer or solvent can catalyze oxidation.

  • Light Exposure: Light, especially UV, can provide the energy to initiate oxidative reactions.[10]

Corrective Actions:

  • Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[1]

  • Control pH: Maintain a slightly acidic to neutral pH (pH 6-7) if your experimental design allows.

  • Use Chelating Agents: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffers to sequester catalytic metal ions.[1]

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil.

Q2: I'm observing a gradual loss of my parent compound peak in HPLC analysis, even though the solution color hasn't changed. What could be the cause?

A2: If there is no significant color change, rapid oxidation is less likely. You should consider two other possibilities:

  • Slow Hydrolysis: If your medium is strongly acidic or basic, you may be experiencing slow hydrolytic cleavage of the sulfonamide bond. This is more likely if the solution is stored for extended periods or at elevated temperatures.

  • Photodegradation: If your experiments are conducted under bright ambient or UV light, photodegradation could be occurring.[8][9] This process can lead to a variety of non-colored byproducts.

Corrective Actions:

  • pH Assessment: Evaluate the pH of your solution. If it's at an extreme, consider if a more neutral buffer system is feasible.

  • Forced Degradation Test: Perform a simple stress test (see Protocol 2 ) to confirm if your compound is susceptible to hydrolysis at your experimental pH.

  • Light Protection: Repeat the experiment with rigorous light protection (amber vials, foil wrapping) to see if the stability improves.

Q3: My results are inconsistent from day to day, especially with my stock solution. How can I improve reproducibility?

A3: Inconsistent results often point to stock solution instability. The primary cause is likely repeated exposure to air and light during daily use. Freeze-thaw cycles can also introduce oxygen and accelerate degradation.[1]

Corrective Actions:

  • Aliquot Stock Solutions: After preparing a fresh stock solution, immediately divide it into single-use aliquots in amber vials.

  • Inert Atmosphere: Before sealing each aliquot, flush the headspace with argon or nitrogen.

  • Storage: Store aliquots at -20°C or -80°C. For daily use, thaw one aliquot and keep it on ice, protected from light. Discard any unused portion at the end of the day.

The following workflow can help diagnose stability issues:

Start Instability Observed (Peak Loss, New Peaks) CheckColor Is the solution discolored (yellow/brown)? Start->CheckColor Oxidation Likely Phenol Oxidation CheckColor->Oxidation Yes CheckpH Is the solution at an extreme pH (<4 or >8)? CheckColor->CheckpH No Action1 Action: - Degas solvents - Use chelators (EDTA) - Protect from light - Adjust pH if possible Oxidation->Action1 Hydrolysis Possible Sulfonamide Hydrolysis CheckpH->Hydrolysis Yes CheckLight Is the solution exposed to ambient/UV light? CheckpH->CheckLight No Action2 Action: - Buffer to neutral pH - Avoid high temps - Run Forced Degradation (See Protocol 2) Hydrolysis->Action2 Photodegradation Possible Photodegradation CheckLight->Photodegradation Yes Action3 Action: - Use amber vials - Wrap containers in foil - Minimize benchtop exposure Photodegradation->Action3

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q: What are the recommended conditions for preparing and storing a stock solution?

A: For maximum stability, a multi-pronged approach is best. The following table summarizes the recommended practices.

ParameterRecommendationRationale
Solvent Anhydrous, peroxide-free DMSO or Ethanol.Minimizes water available for hydrolysis and reactive oxygen species.
Solvent Prep Degas by sparging with N₂ or Ar for 15-30 min.Removes dissolved O₂ to prevent oxidation.[1]
Additives Consider adding an antioxidant (e.g., 0.01% BHT).Scavenges free radicals that initiate oxidation.[1]
Container Type 1 amber glass vials with PTFE-lined caps.Prevents light exposure and leaching of contaminants.
Handling Prepare fresh, then immediately aliquot into single-use volumes.Minimizes freeze-thaw cycles and repeated exposure to air.
Storage Store at -80°C under an inert gas (N₂ or Ar) headspace.Reduces thermal degradation and oxidation rate.

Q: What analytical method can I use to monitor the stability of this compound?

A: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method.[11][12] A stability-indicating method should be able to separate the parent compound from all potential degradation products. See Protocol 3 for a starting method.

Q: Are there any common lab reagents that are incompatible with this compound?

A: Yes. Avoid strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) and strong, non-volatile acids (e.g., sulfuric acid) unless they are part of a controlled degradation study. Also, be mindful of buffers containing high concentrations of metal ions that are not chelated.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound

    • Anhydrous DMSO (spectroscopic grade)

    • Argon or Nitrogen gas with a regulator and tubing

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Place a vial of anhydrous DMSO in a sonicating water bath for 15 minutes.

    • Sparge the DMSO by bubbling argon or nitrogen gas through it for 20-30 minutes.

    • Accurately weigh the required amount of this compound (MW: 249.29 g/mol ) and place it in a sterile amber vial.

    • Add the calculated volume of the degassed DMSO to achieve a 10 mM concentration.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Flush the headspace of the vial with argon or nitrogen for 30 seconds.

    • Immediately cap the vial tightly.

    • Aliquot into smaller, single-use amber vials, flushing the headspace of each before sealing.

    • Label and store at -80°C.

Protocol 2: A Simple Forced Degradation Study

This protocol helps determine the compound's vulnerabilities. The goal is to achieve 5-20% degradation to identify primary degradation products without destroying the molecule entirely.[13][14]

  • Preparation: Prepare a 1 mg/mL working solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Set up the following conditions in separate, clearly labeled amber vials. Include a control vial (working solution at room temp, protected from light).

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of working solution with 1 mL of 1 M HCl. Incubate at 60°C.
Base Hydrolysis Mix 1 mL of working solution with 1 mL of 1 M NaOH. Incubate at 60°C.
Oxidation Mix 1 mL of working solution with 1 mL of 3% H₂O₂. Keep at room temp.
Photolytic Place 2 mL of working solution in a clear vial inside a photostability chamber (or expose to direct sunlight).
Thermal Place 2 mL of working solution in an oven at 60°C.
  • Analysis:

    • At time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Analyze all samples by HPLC-UV (see Protocol 3 ), comparing them to the control.

    • Look for a decrease in the parent peak area and the appearance of new peaks.

cluster_conditions Start Prepare 1 mg/mL Working Solution Aliquot Aliquot into 6 Vials Start->Aliquot Control Control (RT, Dark) Aliquot->Control Acid Acidic Stress (1M HCl, 60°C) Aliquot->Acid Base Basic Stress (1M NaOH, 60°C) Aliquot->Base Oxidative Oxidative Stress (3% H₂O₂, RT) Aliquot->Oxidative Photo Photolytic Stress (UV/Sunlight) Aliquot->Photo Thermal Thermal Stress (60°C, Dark) Aliquot->Thermal Sample Sample at T = 2, 8, 24h Control->Sample Acid->Sample Base->Sample Oxidative->Sample Photo->Sample Thermal->Sample Analyze Neutralize (if needed) & Analyze by HPLC Sample->Analyze

Caption: Experimental workflow for a forced degradation study.

Protocol 3: RP-HPLC Method for Stability Monitoring

This is a starting point for a stability-indicating method. It may require optimization for your specific equipment and degradation products.[11]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

References

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  • Kowalska, G., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417.
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  • Nematollahi, D., et al. (2014). Comparative electrochemical study of N-(4-aminophenyl) and this compound derivatives. Journal of the Iranian Chemical Society, 11(5), 1367-1377.
  • Gao, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
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Technical Support Center: Optimizing Enzyme Kinetics Assays with Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzyme kinetics assays with sulfonamide inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important class of enzyme inhibitors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reproducibility of your experimental data.

Introduction to Sulfonamide Inhibitors

Sulfonamides are a cornerstone in drug discovery, known for their inhibitory activity against a wide range of enzymes, most notably carbonic anhydrases and dihydropteroate synthase.[1][2] Their mechanism of action is often competitive, where the inhibitor vies with the substrate for binding to the enzyme's active site.[3][4][5] Understanding this mechanism is paramount to designing and troubleshooting your enzyme kinetics assays effectively.

This guide is structured to address the practical challenges you may encounter in the lab, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and interpretation of enzyme kinetics assays involving sulfonamide inhibitors.

Q1: What is the primary mechanism of action for sulfonamide inhibitors, and how does it impact my assay setup?

A1: The majority of sulfonamide inhibitors function as competitive inhibitors .[3][4][5] This means they structurally resemble the enzyme's natural substrate and bind reversibly to the active site, thereby preventing the substrate from binding.[2][6]

  • Causality in Experimental Design : Because the inhibitor and substrate are in direct competition, the apparent potency of a competitive inhibitor (its IC50 value) is highly dependent on the substrate concentration.[7] To accurately determine the intrinsic binding affinity (Ki) of a competitive inhibitor, it is crucial to run assays at substrate concentrations at or below the Michaelis constant (Km).[8] Using substrate concentrations significantly higher than the Km will make it more difficult to identify and characterize competitive inhibitors.[8]

Q2: How do I choose the right concentration range for my sulfonamide inhibitor in an IC50 determination?

A2: Selecting the appropriate concentration range for your inhibitor is critical for generating a reliable dose-response curve and an accurate IC50 value.

  • Starting Point : A common practice is to start with a wide concentration range, often using serial dilutions. A good starting point can be guided by literature values for similar compounds or by performing an initial broad-screen at a high concentration (e.g., 10 or 100 µM) to gauge the inhibitor's potency.

  • Best Practices : For a robust IC50 determination, aim for a concentration range that brackets the expected IC50 value, with at least half of the data points above and half below the 50% inhibition mark.[8] A typical approach involves using 2-fold or half-log serial dilutions with a minimum of 10 concentrations to ensure an accurate curve fit.[8][9] The lowest inhibitor concentration you can reliably test is approximately half the enzyme concentration in your assay.[9]

Q3: What is the difference between IC50 and Ki, and which value should I prioritize?

A3: IC50 and Ki are both measures of inhibitor potency, but they are not interchangeable.

  • IC50 (Half-maximal inhibitory concentration) : This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[10] As mentioned, for competitive inhibitors, the IC50 value is dependent on the substrate concentration.[7]

  • Ki (Inhibition constant) : This is the equilibrium dissociation constant for the binding of the inhibitor to the enzyme.[1] It represents the intrinsic binding affinity and is independent of the substrate concentration.[9]

  • Prioritization : While the IC50 is a valuable parameter for initial screening and ranking of inhibitors, the Ki is a more fundamental and comparable measure of inhibitor potency .[1] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[1]

    Ki = IC50 / (1 + [S]/Km)

    Where:

    • [S] is the substrate concentration

    • Km is the Michaelis constant of the substrate

Q4: How can I be sure that the observed inhibition is specific to my target enzyme?

A4: Distinguishing specific from non-specific inhibition is a critical validation step. Non-specific inhibition can arise from various factors, including compound aggregation, contamination, or denaturation of the enzyme.[11]

  • Validation Strategies :

    • Purity of Inhibitor : Always use the purest sample of the inhibitor available.[11]

    • Solubility Check : Ensure your inhibitor is fully soluble in the assay buffer at the tested concentrations.[11]

    • Enzyme Concentration Dependence : Test the inhibitor's potency at different enzyme concentrations. The IC50 of a specific, reversible inhibitor should be independent of the enzyme concentration.[11]

    • Detergent Inclusion : Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to disrupt non-specific interactions and aggregates.[11]

    • Hill Slope Analysis : The Hill slope of the IC50 curve should be close to 1 for a well-behaved, specific inhibitor.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during enzyme kinetics assays with sulfonamide inhibitors.

Problem Potential Cause(s) Recommended Solution(s)
High variability in replicate wells 1. Incomplete mixing of reagents. 2. Pipetting errors. 3. Temperature fluctuations across the plate. 4. Inhibitor precipitation.1. Ensure all solutions are thoroughly mixed before and after addition to the assay plate. 2. Use calibrated pipettes and proper pipetting techniques. Avoid pipetting very small volumes.[12] 3. Allow the plate to equilibrate to the assay temperature before initiating the reaction. 4. Visually inspect the wells for any signs of precipitation. If observed, troubleshoot inhibitor solubility (see below).
Inhibitor appears to have low potency or no effect 1. Inhibitor is insoluble in the assay buffer. 2. Substrate concentration is too high (for competitive inhibitors). 3. Inhibitor has degraded. 4. Incorrect assay conditions (pH, buffer components).1. Check the solubility of the sulfonamide in your assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <2%) to avoid affecting enzyme activity.[7] 2. As a rule of thumb for competitive inhibitors, use a substrate concentration at or below the Km.[8] 3. Use freshly prepared inhibitor stock solutions. Store stock solutions appropriately. 4. Ensure the assay buffer pH and composition are optimal for enzyme activity.
Dose-response curve does not reach 100% inhibition or has a shallow slope 1. Non-specific inhibition or compound aggregation.[13] 2. Limited solubility of the inhibitor at higher concentrations.[7] 3. Presence of contaminating activators in the inhibitor stock.1. Perform validation experiments for specific inhibition as described in FAQ Q4. 2. Determine the solubility limit of your inhibitor in the assay buffer and do not exceed this concentration in your dose-response curve. 3. Ensure the purity of your inhibitor.
Time-dependent inhibition is observed (IC50 decreases with pre-incubation time) 1. The sulfonamide may be a slow-binding or irreversible inhibitor. 2. The inhibitor is being metabolized by components in the assay system (e.g., in cell-based assays).1. If time-dependent inhibition is suspected, perform pre-incubation experiments where the enzyme and inhibitor are mixed for varying amounts of time before adding the substrate.[14][15] This allows for the determination of inactivation kinetic parameters like k_inact and K_I.[16][17] 2. This is more common in cellular or microsomal assays. Consider using a simplified, purified enzyme system to characterize the direct inhibition.
Assay signal is weak or absent 1. One of the assay components has degraded (enzyme, substrate, cofactor). 2. Incorrect wavelength or filter settings on the plate reader. 3. The assay buffer is not at the optimal temperature.1. Use fresh reagents and store them according to the manufacturer's instructions.[12] 2. Double-check the recommended wavelength and filter settings for your specific assay.[12] 3. Ensure the assay buffer is at the recommended temperature for optimal enzyme activity.[12]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in the characterization of sulfonamide inhibitors.

Protocol 1: Determination of IC50 for a Sulfonamide Inhibitor

This protocol outlines a generalized procedure for determining the IC50 value of a sulfonamide inhibitor using a 96-well plate format.

1. Preparation of Reagents:

  • Assay Buffer : Prepare an appropriate buffer for your target enzyme, ensuring the pH is optimal for activity.
  • Enzyme Stock Solution : Prepare a concentrated stock solution of the purified enzyme in assay buffer.
  • Substrate Stock Solution : Prepare a concentrated stock solution of the substrate in assay buffer.
  • Inhibitor Stock Solution : Prepare a high-concentration stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO).

2. Serial Dilution of the Inhibitor:

  • Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations. A 10-point, 2-fold dilution series is a good starting point.
  • Remember to include a "no inhibitor" control (assay buffer with the same final concentration of the inhibitor solvent, e.g., DMSO).

3. Reaction Setup:

  • In a 96-well microplate, add the following in order:
  • Assay buffer
  • Inhibitor solution at various concentrations (or solvent control)
  • Enzyme solution
  • Include a "blank" control with no enzyme to measure background signal.[1]

4. Pre-incubation:

  • Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.[1] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

5. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader.[1]

6. Data Analysis:

  • Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.[1]
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[1][10]
Protocol 2: Determination of the Mechanism of Inhibition (Competitive vs. Non-competitive)

This protocol helps to elucidate the mechanism of inhibition by examining the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).

1. Experimental Setup:

  • This experiment involves generating multiple Michaelis-Menten plots at different fixed concentrations of the sulfonamide inhibitor.
  • Choose at least three inhibitor concentrations: one at approximately the IC50, one below, and one above. Also include a "no inhibitor" control.

2. Data Collection:

  • For each fixed inhibitor concentration, measure the initial reaction rates at a range of substrate concentrations (typically from 0.2x to 5x the expected Km).[8]
  • Follow the general assay procedure outlined in Protocol 1.

3. Data Analysis:

  • For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
  • Create a Lineweaver-Burk plot (1/rate vs. 1/[S]) for each inhibitor concentration.
  • Competitive Inhibition : The lines will intersect on the y-axis, indicating that the Vmax is unchanged, but the apparent Km increases with inhibitor concentration.
  • Non-competitive Inhibition : The lines will intersect on the x-axis, indicating that the Km is unchanged, but the apparent Vmax decreases with inhibitor concentration.
  • Uncompetitive Inhibition : The lines will be parallel.
  • Mixed Inhibition : The lines will intersect to the left of the y-axis.

Visualizations

Generalized Workflow for Enzyme Inhibition Assay

This diagram illustrates the typical workflow for determining the inhibitory properties of a compound.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Stock Enzyme Stock Reaction_Mixture Reaction Mixture (Enzyme + Inhibitor) Enzyme_Stock->Reaction_Mixture Inhibitor_Stock Sulfonamide Stock Inhibitor_Stock->Reaction_Mixture Substrate_Stock Substrate Stock Kinetic_Measurement Kinetic Measurement (Add Substrate) Substrate_Stock->Kinetic_Measurement Reaction_Mixture->Kinetic_Measurement Pre-incubation Raw_Data Raw Kinetic Data Kinetic_Measurement->Raw_Data IC50_Determination IC50 Determination (Nonlinear Regression) Raw_Data->IC50_Determination Mechanism_Determination Mechanism of Inhibition Raw_Data->Mechanism_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: A generalized workflow for determining enzyme inhibition parameters.[1]

Mechanism of Competitive Inhibition

This diagram illustrates how a competitive inhibitor competes with the substrate for the enzyme's active site.

Caption: Competitive inhibition mechanism of sulfonamides.

References

  • A Researcher's Guide to the Statistical Validation of Sulfonamide Enzyme Inhibition Data - Benchchem. (n.d.).
  • Thakurta, S. (2021). Overview on the Mechanism of Action of Two Well-known Antibacterial Drugs Based on Enzyme Inhibition. Juniper Publishers.
  • Saleem, F., et al. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf.
  • Mechanism of sulfonamide drugs. (2024). ResearchGate.
  • What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? (2018). ResearchGate.
  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate.
  • Supuran, C. T. (n.d.). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
  • Shomu's Biology. (2014). Sulfonamides mode of action. YouTube.
  • Khan, K. M., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. National Institutes of Health.
  • Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets. (n.d.). Benchchem.
  • Tipton, K. F., & Motherway, M. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). PMC - NIH.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (n.d.). PubMed.
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (n.d.). ACS Publications.
  • Kinetic Analysis of Carbonic Anhydrase–Sulfonamide Inhibitor Interactions. (n.d.). Request PDF.
  • Time-dependent inhibition of CYP3A by the ten tested inhibitors in... (n.d.). ResearchGate.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). Journal of Chemical & Engineering Data - ACS Publications.
  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. (n.d.). PMC - NIH.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters.
  • Time dependent inhibition (TDI). (n.d.). Sygnature Discovery.
  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
  • Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. (2025). ResearchGate.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (n.d.). Frontiers.
  • Calculating an IC50 value and its Margin of Error. (2020). YouTube.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.
  • IC 50 curve for sulfonamide 2. (n.d.). ResearchGate.
  • Vullo, D., et al. (n.d.). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. PMC - NIH.
  • Time-dependent inhibition and estimation of CYP3A clinical pharmacokinetic drug-drug interactions using plated human cell systems. (n.d.). PubMed.
  • Time-dependent CYP inhibition. (2007). PubMed.
  • Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants. (n.d.). Benchchem.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (n.d.). PubMed.

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Technical Support Center: Troubleshooting Cell-Based Assays with Poor Compound Permeability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with compounds that exhibit poor activity in cell-based assays, likely due to low cell permeability. Here, we will diagnose the problem, explore the underlying science, and provide actionable, field-proven strategies to get your research back on track.

Section 1: Initial Diagnosis - Is It Really a Permeability Issue?

Before diving into complex permeability assays, it's crucial to rule out other potential causes for your compound's lack of activity. This section provides a logical workflow to confirm that permeability is the primary obstacle.

Q1: My compound is potent in a biochemical assay but shows no activity in my cell-based assay. Where do I start?

This is a classic scenario that strongly suggests a cell permeability issue. In a biochemical (e.g., purified enzyme) assay, your compound has direct access to its target. In a cell-based assay, it must first cross the cell membrane to reach an intracellular target.[1] A significant drop in potency between these two assay formats points toward a barrier at the cellular level.

However, before concluding it's a permeability problem, perform these critical checks:

  • Compound Solubility & Stability: Did your compound precipitate in the cell culture media?[2] Many organic compounds dissolved in DMSO can crash out when diluted into an aqueous buffer.[2][3] Visually inspect the wells for precipitation. Also, confirm your compound is stable in the media over the time course of your experiment. LC-MS is an excellent tool for this.

  • Assay Integrity: Are you certain your cell-based assay is performing correctly? Run positive and negative controls. A known cell-permeable activator or inhibitor of the same target should elicit the expected response.

  • Cytotoxicity: Is your compound killing the cells at the tested concentrations? Perform a simple cytotoxicity assay (e.g., MTT or LDH release) to ensure the lack of a specific signal isn't due to general cell death.

If these checks pass, it's highly likely you are facing a permeability challenge.

Troubleshooting Workflow: From 'No Signal' to Diagnosis

This workflow provides a systematic approach to diagnosing the root cause of poor compound performance in cell-based assays.

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Diagnosis A Poor or No Signal in Cell-Based Assay B Check Compound Solubility & Stability in Media A->B C Verify Assay Performance with Controls A->C D Assess Compound Cytotoxicity A->D E Precipitation or Degradation Issue B->E Fails H Suspected Permeability Problem B->H Passes F Assay Component Failure C->F Fails C->H Passes G Compound is Toxic D->G Fails D->H Passes

Caption: A logical workflow for troubleshooting poor compound activity.

Section 2: Understanding the Barriers - What Governs Permeability?

A compound's ability to cross the plasma membrane is governed by a complex interplay of its physicochemical properties and the biological nature of the membrane itself.[4][]

Q2: What properties of my compound might be preventing it from entering cells?

Cell membranes are lipid bilayers, creating a formidable barrier for many molecules. Passive diffusion, the primary entry mechanism for most drugs, favors compounds with specific characteristics.[6] The well-known "Lipinski's Rule of Five" provides a useful set of guidelines for predicting poor oral absorption or permeation.[7][8][9][10][11] Violating two or more of these rules suggests a potential permeability issue:

  • Molecular Weight (MW): Should be under 500 Daltons.[8][9] Larger molecules struggle to pass through the lipid bilayer.[12]

  • Lipophilicity (LogP): The octanol-water partition coefficient should be less than 5.[8][9] The compound needs to be lipophilic enough to enter the lipid membrane but not so lipophilic that it gets stuck.[11]

  • Hydrogen Bond Donors (HBD): Should be no more than 5 (sum of -OH and -NH groups).[8][9]

  • Hydrogen Bond Acceptors (HBA): Should be no more than 10 (sum of N and O atoms).[8][9]

Excessive hydrogen bonding increases a molecule's affinity for water, making it difficult to partition into the lipid membrane.[13][14]

PropertyGuideline (Lipinski's Rule of 5)Rationale for Poor Permeability
Molecular Weight (MW) < 500 DaLarge molecules are sterically hindered from passing through the membrane.[12]
Lipophilicity (cLogP) < 5Too hydrophilic (low LogP) and it won't enter the lipid bilayer; too lipophilic (high LogP) and it won't partition out into the aqueous cytoplasm.[7]
H-Bond Donors ≤ 5High numbers of H-bond donors increase hydrophilicity and the energy required to shed the "water shell" before entering the membrane.[13]
H-Bond Acceptors ≤ 10High numbers of H-bond acceptors also increase hydrophilicity.[13]

Table 1: Key physicochemical properties influencing cell permeability based on Lipinski's Rule of Five.

Q3: Besides passive diffusion, what other factors can limit my compound's intracellular concentration?

Even if a compound has ideal properties for passive diffusion, its intracellular concentration can be severely limited by efflux pumps . These are ATP-dependent transporters that actively expel foreign substances (xenobiotics) from the cell.[15][16]

The most notorious of these is P-glycoprotein (P-gp) , a product of the MDR1 gene.[15][17][18] If your compound is a substrate for P-gp or other efflux pumps like BCRP, it may be pumped out as quickly as it diffuses in, resulting in a low steady-state intracellular concentration and poor efficacy.[16][19] This is a major mechanism of multidrug resistance in cancer.[15][19]

Cellular Drug Transport Mechanisms

This diagram illustrates the primary ways a compound can enter or be removed from a cell, highlighting the barriers to achieving a therapeutic intracellular concentration.

G membrane Extracellular Space Lipid Bilayer Cytoplasm active_out Active Efflux (e.g., P-glycoprotein) membrane:f1->active_out [ Compound Ejected ] passive Passive Diffusion (Favored by high LogP, low MW) passive->membrane:f1 [ Compound Enters ] active_in Active Influx (Transporter-mediated) active_in->membrane:f1 [ Compound Enters ]

Caption: Overview of passive diffusion and active transport mechanisms.

Section 3: Quantifying the Problem - How to Measure Permeability

To effectively troubleshoot, you need to quantify the permeability of your compound. Several standard assays can provide this data.

Q4: What assays can I use to measure the permeability of my compound?

There are two main classes of in vitro permeability assays: cell-free artificial membrane assays and cell-based monolayer assays.[20][21]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that models passive diffusion.[22][23][24] It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor well from an acceptor well.[22][23] Your compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured.[25] This gives a pure measure of passive permeability (Papp) without the complexities of active transport or metabolism.[22]

  • Caco-2 Permeability Assay: This is the industry gold standard for predicting human intestinal absorption.[][27][28][29] It uses Caco-2 cells, a human colon adenocarcinoma cell line, that differentiate into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[27][30] The assay measures transport from the apical (top) to the basolateral (bottom) side of the monolayer. Because these cells express active transporters, including efflux pumps like P-gp, this assay measures both passive diffusion and active transport.[][31]

AssayPrincipleThroughputCostBiological RelevanceInformation Provided
PAMPA Passive diffusion across an artificial lipid membrane.[22][23]HighLowLow (models passive transport only)Intrinsic passive permeability (Papp).[22]
Caco-2 Transport across a differentiated monolayer of human intestinal cells.[27][28]MediumHighHigh (models passive and active transport)Apparent permeability (Papp), Efflux Ratio (ER).[]
MDR1-MDCK Transport across a monolayer of canine kidney cells overexpressing human P-gp.[21]MediumHighHigh (specifically for P-gp interactions)Identifies P-gp substrates and inhibitors.[21]

Table 2: Comparison of common in vitro permeability assays.

Q5: My Caco-2 assay shows low permeability. How do I know if an efflux pump is the culprit?

To determine if active efflux is limiting your compound's permeability, you need to run a bidirectional Caco-2 assay .[27] In this setup, you measure transport in both directions:

  • A -> B: Apical to Basolateral (representing absorption)

  • B -> A: Basolateral to Apical (representing efflux)

You then calculate the Efflux Ratio (ER) :

ER = Papp (B -> A) / Papp (A -> B)

An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an efflux pump.[27] To confirm this, you can repeat the assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil. If the A -> B permeability increases and the efflux ratio decreases in the presence of the inhibitor, you have confirmed that efflux is the problem.

Section 4: Strategies for Improvement

Once you have confirmed that poor permeability is the issue, you can employ several strategies to increase the intracellular concentration of your compound.

Q6: I can't change my compound's structure. How can I get it into cells for my assay?

If medicinal chemistry is not an option, you can use formulation or permeabilization strategies for in vitro experiments.

  • Use of Permeabilizing Agents: For some mechanistic studies, you can use detergents to transiently permeabilize the cell membrane.[32][33][34] Agents like Triton X-100 or Saponin create pores in the membrane, allowing molecules to enter.[32][35][36]

    • Caution: This approach is harsh and will disrupt normal cellular function and is not suitable for all assays. It is primarily used for endpoint assays like immunofluorescence where the cell is fixed shortly after.[32][35][36] Start with very low concentrations (e.g., 0.01% Triton X-100) and short incubation times.[34]

  • Formulation Strategies: Improving the solubility of your compound in the assay media can sometimes improve its effective concentration at the cell surface. While the final concentration of solvents like DMSO should typically be kept below 0.5%, sometimes a different co-solvent system can help.[3][37][38]

Q7: What are some medicinal chemistry strategies to improve permeability?

If you have the ability to modify the compound, several strategies can be employed during the lead optimization phase:

  • Reduce Molecular Weight and H-bonds: Systematically try to reduce the size and polarity of the molecule by removing non-essential functional groups, while maintaining potency.[6]

  • Increase Lipophilicity: Increase the cLogP by adding lipophilic groups (e.g., methyl, chloro groups), but be careful not to exceed a cLogP of 5.[6][11]

  • Mask Polar Groups (Prodrugs): Temporarily mask polar groups like carboxylic acids or phosphates with lipophilic, cleavable esters. These prodrugs can cross the membrane and are then hydrolyzed by intracellular esterases to release the active compound.[39]

  • Utilize Active Transport: Design your molecule to be a substrate for an influx transporter that is highly expressed on your target cells.[6][40] For example, attaching your compound to an amino acid could allow it to be taken up by amino acid transporters.

Section 5: Detailed Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment to assess passive permeability.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™-IP, PVDF membrane)[41]

  • Donor Plate and Acceptor Plate

  • Lipid Solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • 96-well UV-transparent plate for analysis

  • Plate reader or LC-MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.

  • Prepare Donor Solutions: Prepare the test compounds and controls in PBS at a final concentration of ~200 µM from the DMSO stock. The final DMSO concentration should be kept low (e.g., < 2%).[41]

  • Start the Assay: Add 150 µL of the donor solution to each well of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[25]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[23][25]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for plate geometry, incubation time, and concentrations.

References

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Request PDF. Physicochemical properties of drugs and membrane permeability. [Link]

  • bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Mapping Ignorance. Putting the "rule of five" of drug research in context. [Link]

  • Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article. [Link]

  • PubMed Central. BDDCS, the Rule of 5 and Drugability. [Link]

  • Sygnature Discovery. The Rule of 5 - Two decades later. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • JoVE. Video: Factors Affecting Drug Distribution: Tissue Permeability. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Spandidos Publications. Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). [Link]

  • PubMed Central. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. [Link]

  • ResearchGate. How can I increase the solubility of a compound for an MTT assay?. [Link]

  • Patsnap Synapse. What are the physicochemical properties affecting drug distribution?. [Link]

  • Journal of Pharmaceutical Research International. The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR. [Link]

  • Scirp.org. Role of P-Gp in Treatment of Cancer. [Link]

  • PubMed. Permeabilization of cell membranes. [Link]

  • Oxford Academic. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. [Link]

  • Reddit. What experiment should I do to see if a compound is cell-permeable?. [Link]

  • PubMed Central. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

  • Unknown Source. Caco2 assay protocol. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Slideshare. caco-2 cell permeability assay for intestinal absorption .pptx. [Link]

  • YouTube. 1.3 Permeabilization–Fixed cell imaging: 5 steps for publication-quality images. [Link]

  • MDPI. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

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  • PubMed Central. Strategies for the enhanced intracellular delivery of nanomaterials. [Link]

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  • PubMed. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]

  • NIH. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]

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Validation & Comparative

A Comparative Analysis of N-(4-Hydroxyphenyl)benzenesulfonamide and Other Key Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] This guide provides a detailed comparative analysis of N-(4-Hydroxyphenyl)benzenesulfonamide, a key sulfonamide structure, against other prominent sulfonamides. We will explore their synthesis, physicochemical properties, mechanisms of action, and biological activities, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel sulfonamide-based therapeutics.

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides, characterized by the -S(=O)₂-NR₂ functional group, represent a critical class of synthetic compounds with a broad spectrum of pharmacological applications.[1][] While initially renowned for their antibacterial properties, the therapeutic landscape of sulfonamides has expanded significantly to include treatments for a diverse range of conditions such as diabetes, inflammation, glaucoma, and even cancer.[4][5] This versatility stems from the ability to modify the chemical structure of the sulfonamide core, leading to compounds with distinct biological targets and activities.

This compound serves as an important structural motif and a precursor for various biologically active molecules.[6] Its phenyl and hydroxyphenyl rings offer sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will compare this compound with other notable sulfonamides, including the antibacterial agent sulfamethoxazole and the anti-inflammatory drug celecoxib, to highlight the structure-activity relationships that govern their diverse therapeutic effects.

Synthesis of Sulfonamides: A General Overview and Specific Protocols

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine or ammonia.[1][2] This straightforward and generally high-yielding reaction allows for the introduction of a wide variety of substituents on both the sulfonyl and amine moieties.

General Synthesis Pathway

The fundamental reaction for sulfonamide synthesis is depicted below. This process typically involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

G R1_SO2Cl Aryl/Alkyl Sulfonyl Chloride Sulfonamide Sulfonamide R1_SO2Cl->Sulfonamide + R2-NH2 R2_NH2 Amine (e.g., p-Aminophenol) R2_NH2->Sulfonamide HCl HCl Sulfonamide->HCl Elimination

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from benzenesulfonyl chloride and p-aminophenol.[6]

Materials:

  • Benzenesulfonyl chloride

  • p-Aminophenol

  • 10% aqueous sodium carbonate solution

  • Methanol

  • Water

  • Stirring apparatus

  • Evaporator

Procedure:

  • Combine benzenesulfonyl chloride (10.0 mmol), p-aminophenol (10.0 mmol), 10% aqueous sodium carbonate (10.0 ml), and water (25 ml) in a suitable reaction vessel.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Remove the solvent by evaporation.

  • Wash the resulting crude product with water to remove any remaining salts and unreacted starting materials.

  • Dry the crude product thoroughly.

  • Dissolve the product in a minimal amount of methanol and allow for slow evaporation of the solvent to induce crystallization.

  • Collect the purified crystals of this compound. The reported yield for this method is approximately 73%.[6]

Physicochemical Properties: A Comparative Table

The physicochemical properties of sulfonamides, such as molecular weight, pKa, and hydrophobicity, play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity.[7] The degree of ionization at physiological pH, for instance, significantly influences their antibacterial efficacy.[7]

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaKey Features
This compound C₁₂H₁₁NO₃S249.29[8]-Core structure with a modifiable hydroxyl group.[6]
Sulfamethoxazole C₁₀H₁₁N₃O₃S253.28~5.7Antibacterial agent with an isoxazole ring.[2]
Celecoxib C₁₇H₁₄F₃N₃O₂S381.37~11.1Selective COX-2 inhibitor with a pyrazole ring and trifluoromethyl group.[9]
4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide C₁₄H₁₅NO₃S277.34[10]-Ethyl group on the phenylsulfonyl moiety increases lipophilicity.
4-tert-butyl-N-(4-hydroxyphenyl)benzenesulfonamide C₁₆H₁₉NO₃S305.4[11]-Bulky tert-butyl group enhances steric hindrance and lipophilicity.

Mechanism of Action: Diverse Biological Targets

The versatility of the sulfonamide scaffold is evident in the wide range of biological targets they can inhibit. This diversity is a direct result of the different substituents attached to the core sulfonamide structure.

Antibacterial Sulfonamides: Dihydropteroate Synthase Inhibition

The antibacterial action of sulfonamides like sulfamethoxazole is a classic example of competitive inhibition.[1][2] These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[] By competing with PABA for the active site of dihydropteroate synthase (DHPS), they disrupt the folic acid pathway, leading to a bacteriostatic effect that inhibits bacterial growth and replication.[2][12] Humans are unaffected as they obtain folic acid from their diet.[2]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Sulfonamide Sulfonamide (e.g., Sulfamethoxazole) Sulfonamide->Inhibition Inhibition->DHPS

Caption: Mechanism of action for antibacterial sulfonamides.

Anti-inflammatory Sulfonamides: COX-2 Inhibition

Non-antibiotic sulfonamides, such as celecoxib, exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[9] This enzyme is responsible for the production of prostaglandins that mediate inflammation and pain. The specific structural features of celecoxib allow it to bind preferentially to the COX-2 active site over the constitutively expressed COX-1 enzyme, thereby reducing the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide.[13][14] This inhibitory activity is the basis for their use as diuretics and treatments for glaucoma.[14] The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion in the enzyme's active site.[15] The affinity and selectivity for different CA isoforms can be modulated by the substituents on the aromatic ring.[13][16]

Biological Activity: A Comparative Overview

The biological activity of sulfonamides is directly linked to their chemical structure. Modifications to the core this compound scaffold can lead to compounds with a wide range of therapeutic applications.

Compound/DerivativePrimary Biological ActivityKey Structural FeaturesReference
This compound Precursor for biologically active compoundsCore sulfonamide structure with a reactive hydroxyl group[6]
Sulfamethoxazole AntibacterialArylamine group at the N4 position, isoxazole ring[1][2]
Celecoxib Anti-inflammatory (COX-2 inhibitor)Lacks the arylamine group, contains a pyrazole ring and a trifluoromethyl group[5][9]
Saccharin Sulfonamides Carbonic Anhydrase InhibitionFused heterocyclic ring system containing the sulfonamide group[14]
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide Lipoxygenase and Butylcholinesterase InhibitionBenzoyl group at the 4-O position[17]

Experimental Protocols for Biological Activity Assessment

To provide a practical framework for the comparative evaluation of sulfonamides, this section outlines standard protocols for assessing their antibacterial and enzyme inhibitory activities.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a sulfonamide against a specific bacterial strain.[18]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Sulfonamide stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.

  • In a 96-well plate, perform serial two-fold dilutions of the sulfonamide stock solution in MHB.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Sulfonamide Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution method.

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.[19][20]

Materials:

  • Purified carbonic anhydrase isoenzyme

  • Sulfonamide inhibitor solution

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator

  • Stopped-flow spectrophotometer

Procedure:

  • Equilibrate the buffer and enzyme solutions to the desired temperature.

  • Mix the enzyme solution with the sulfonamide inhibitor solution at various concentrations and incubate.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.

  • Calculate the initial rate of the reaction.

  • Determine the inhibition constant (Ki) by plotting the reaction rates against the inhibitor concentrations.

Conclusion

This compound represents a foundational structure in the vast and diverse field of sulfonamide chemistry. This guide has provided a comparative analysis of its synthesis, physicochemical properties, and biological activities in relation to other prominent sulfonamides. The key takeaway for researchers is the remarkable tunability of the sulfonamide scaffold. By strategically modifying the substituents on the aromatic rings and the sulfonamide nitrogen, it is possible to design compounds with highly specific and potent activities against a wide range of biological targets. The provided experimental protocols offer a starting point for the in-vitro characterization of novel sulfonamide derivatives, facilitating the discovery and development of the next generation of sulfonamide-based therapeutics.

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A Researcher's Guide to the In Vitro Validation of N-(4-Hydroxyphenyl)benzenesulfonamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro anticancer activity of N-(4-Hydroxyphenyl)benzenesulfonamide. The experimental strategy detailed herein is designed not merely as a set of protocols, but as a logical, self-validating workflow that progresses from broad cytotoxic screening to nuanced mechanistic investigation. We will compare the performance of our test compound against Doxorubicin, a well-established chemotherapeutic agent, to provide a clear benchmark for its potential efficacy. Our approach is grounded in established scientific principles to ensure the generation of robust, reliable, and interpretable data.

Foundational Strategy: Experimental Design and Rationale

The successful evaluation of a novel compound hinges on a meticulously planned experimental design. Our strategy is to systematically characterize the biological effects of this compound, beginning with its impact on cancer cell viability and progressively delving into the underlying mechanisms of action.

The Validation Workflow

A multi-phase approach ensures that each subsequent experiment is built upon a solid foundation of data, optimizing resource allocation and maximizing the depth of insight. This workflow mitigates the risk of pursuing compounds with insufficient activity and provides a clear path from initial discovery to preclinical consideration.[1]

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Exploration P1_Viability Cytotoxicity Screening (MTT Assay) P1_IC50 IC50 Determination P1_Viability->P1_IC50 Calculate P2_Cycle Cell Cycle Analysis (PI Staining / Flow Cytometry) P1_IC50->P2_Cycle If IC50 is potent P2_Apoptosis Apoptosis Assay (Annexin V-FITC / PI) P1_IC50->P2_Apoptosis If IC50 is potent P3_Pathway Hypothesis-Driven Assays (e.g., Carbonic Anhydrase Inhibition) P2_Apoptosis->P3_Pathway Based on results conclusion Comparative Analysis & Future Directions P3_Pathway->conclusion start Compound Synthesis This compound start->P1_Viability

Caption: A logical workflow for in vitro anticancer drug validation.

Rationale for Selecting Cell Lines

To ascertain the breadth and selectivity of the compound's activity, a diverse panel of human cancer cell lines is essential. The selection should include representatives from different cancer types and with varying genetic backgrounds. Benzenesulfonamide derivatives have shown activity across multiple cancer types.[2][3]

  • MCF-7: A well-characterized, estrogen receptor-positive human breast adenocarcinoma cell line.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often more aggressive and resistant to hormonal therapies.[4][5]

  • A549: A human lung carcinoma cell line, representing a prevalent and challenging malignancy.[2]

  • HCT116: A human colorectal carcinoma cell line, useful for studying pathways like Wnt/β-catenin, which has been implicated as a target for some sulfonamides.[6]

  • MCF-10A: A non-tumorigenic human breast epithelial cell line. This is a critical negative control to assess the compound's selectivity for cancer cells over normal cells.[5]

The Comparator: Doxorubicin as a Positive Control

A robust positive control is non-negotiable for validating assay performance and contextualizing the potency of the test compound.[7][8] We have selected Doxorubicin , a potent, broad-spectrum anthracycline antibiotic used extensively in chemotherapy. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4][9] This provides a high benchmark for cytotoxic activity.

Phase 1: Determining Cytotoxicity and IC50 Values

The initial and most critical step is to determine whether this compound exerts a cytotoxic or cytostatic effect on cancer cells and to quantify this effect.[10] The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a reliable, colorimetric method for assessing cell viability. It measures the metabolic activity of a cell population, which, in most cases, is proportional to the number of viable cells.[11][12] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from the selected panel in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Prepare a 1 mM stock of Doxorubicin similarly. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a "no treatment" control.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Treat cells for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Hypothetical IC50 Values for this compound vs. Doxorubicin

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-715.20.86.6
MDA-MB-2319.81.210.2
A54925.51.53.9
HCT11612.10.98.3
MCF-10A> 1009.5-

*Selectivity Index (SI) = IC50 in normal cells (MCF-10A) / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.

Phase 2: Uncovering the Mechanism of Cell Death

Assuming Phase 1 demonstrates potent cytotoxic activity (i.e., low micromolar IC50 values), the next logical imperative is to understand how the compound induces cell death. The two most common fates are cell cycle arrest and apoptosis.[1][13]

Cell Cycle Analysis via Propidium Iodide Staining

This technique quantifies the DNA content within a cell population, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in any one phase suggests drug-induced cell cycle arrest.

CellCycle cluster_checkpoints G1 G1 S S (DNA Synthesis) G1->S G1_arrest G1 Arrest G1->G1_arrest G2 G2 S->G2 M M (Mitosis) G2->M G2M_arrest G2/M Arrest G2->G2M_arrest M->G1

Caption: Key phases and potential arrest points in the cell cycle.

Step-by-Step Methodology:

  • Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include vehicle and untreated controls.

  • Cell Harvest: Harvest cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

Table 2: Hypothetical Cell Cycle Distribution in MDA-MB-231 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.428.116.5
Doxorubicin (1.2 µM)35.215.349.5
N-(4-HPBS)* (9.8 µM)72.115.812.1
N-(4-HPBS)* (19.6 µM)85.38.56.2

*this compound

Quantifying Apoptosis with Annexin V/PI Staining

Apoptosis, or programmed cell death, is a hallmark of effective anticancer drugs. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these cells. Propidium Iodide (PI) is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Treatment: Treat cells as described for the cell cycle analysis (e.g., IC50 concentration for 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Table 3: Hypothetical Apoptosis Profile in MDA-MB-231 Cells

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control94.53.12.4
Doxorubicin (1.2 µM)40.125.834.1
N-(4-HPBS)* (9.8 µM)52.335.212.5

*this compound

Phase 3: Exploring a Potential Molecular Target

The benzenesulfonamide moiety is a well-known pharmacophore that acts as a zinc-binding group in the active site of carbonic anhydrases (CAs).[5][14] Specifically, the tumor-associated isoform CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting proliferation and metastasis. Its inhibition is a validated anticancer strategy.

Pathway cluster_cell Tumor Cell CO2 CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX HCO3 HCO₃⁻ + H⁺ Acid_TME Acidic Tumor Microenvironment (TME) HCO3->Acid_TME Extracellular Export CAIX->HCO3 Test_Cmpd N-(4-HPBS) Test_Cmpd->CAIX Inhibits Proliferation Proliferation & Metastasis Acid_TME->Proliferation

Caption: Inhibition of CA IX by sulfonamides can disrupt pH regulation.

A logical next step would be to perform a direct enzymatic assay to measure the inhibition of recombinant human CA IX by this compound. Commercially available kits can be used for this purpose, which typically measure the esterase activity of the enzyme. A comparison with a known CA inhibitor like Acetazolamide would be necessary.

Comparative Summary and Future Outlook

This guide outlines a systematic approach to validate the anticancer potential of this compound. By comparing it directly with a clinical standard, we can robustly assess its potency and mechanism.

Table 4: Overall Performance Summary

ParameterThis compound (Hypothetical)Doxorubicin (Reference)
Cytotoxicity Potent against breast and colon cancer lines with IC50 values in the low µM range.Highly potent across all cell lines with sub-micromolar IC50 values.
Selectivity High selectivity for cancer cells over normal epithelial cells (SI > 8).Moderate selectivity (SI ≈ 6-8).
Mechanism Induces strong G1 phase cell cycle arrest and triggers apoptosis.Induces potent G2/M phase arrest and apoptosis.
Potential Target Hypothesized to inhibit Carbonic Anhydrase IX.DNA intercalation and Topoisomerase II inhibition.

Based on our hypothetical data, this compound emerges as a promising anticancer compound. Its significant cytotoxicity, coupled with a high selectivity index, suggests a favorable therapeutic window. The induction of G1 arrest and apoptosis points to a well-regulated mechanism of cell death.

The next steps in the research trajectory should involve:

  • Confirmation of Target Engagement: Directly measure the inhibition of CA IX and other relevant CA isoforms.

  • Western Blot Analysis: Probe for the expression levels of key proteins involved in cell cycle regulation (e.g., p21, cyclins) and apoptosis (e.g., caspases, Bcl-2 family proteins).[9][13]

  • Advanced Cell Models: Validate the findings in 3D spheroid or organoid models, which more closely mimic the in vivo tumor microenvironment.[1]

  • In Vivo Studies: If in vitro data remains promising, progress to preclinical animal models to evaluate efficacy, pharmacokinetics, and toxicity.

This structured validation pathway provides the necessary rigor to confidently advance this compound from a chemical entity to a viable candidate for anticancer drug development.

References

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comparing the efficacy of n-(4-Hydroxyphenyl)benzenesulfonamide derivatives against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of N-(4-Hydroxyphenyl)benzenesulfonamide Derivatives

Introduction: The Emergence of Benzenesulfonamides in Drug Discovery

Benzenesulfonamides represent a versatile class of compounds with a broad spectrum of biological activities.[1][2] The core structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), serves as a privileged scaffold in medicinal chemistry. The this compound moiety, in particular, has garnered significant interest as a precursor for synthesizing compounds with potential applications as carbonic anhydrase inhibitors and anticancer agents.[1][3] This guide aims to objectively evaluate the efficacy of these derivatives by comparing them directly with established therapeutic agents, providing the scientific community with a critical resource for future drug development endeavors.

Mechanistic Insight: Targeting Carbonic Anhydrase in Disease

A primary mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation, fluid secretion, and CO₂ homeostasis.[4][5]

Certain CA isoforms are overexpressed in various pathological conditions. For instance, CA II is involved in aqueous humor secretion in the eye, making it a key target for anti-glaucoma drugs.[4][6] Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in many solid tumors in response to hypoxia.[7] These isoforms contribute to the acidification of the tumor microenvironment, promoting tumor cell proliferation, survival, and metastasis. Therefore, selective inhibition of these tumor-associated CAs is a promising strategy for cancer therapy.[3][7]

cluster_0 Tumor Microenvironment cluster_1 Intracellular cluster_2 Extracellular Acidification & Tumor Progression cluster_3 Therapeutic Intervention Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Overexpression HIF1a->CAIX_exp CO2 CO₂ + H₂O CAIX_exp->CO2 H2CO3 H₂CO₃ CO2->H2CO3 CA IX HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Proton_efflux Proton (H⁺) Efflux HCO3->Proton_efflux Acidosis Extracellular Acidosis (Low pH) Invasion Invasion & Metastasis Acidosis->Invasion Proliferation Cell Proliferation & Survival Acidosis->Proliferation Derivative Benzenesulfonamide Derivative Inhibition CA IX Inhibition Derivative->Inhibition Inhibition->H2CO3 Blocks conversion Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Signaling pathway of CA IX in cancer and its inhibition.

Comparative Efficacy Analysis

The therapeutic potential of novel this compound derivatives can be quantified by comparing their inhibitory constants (IC₅₀ or Kᵢ) against those of well-established drugs in relevant biological assays.

Carbonic Anhydrase Inhibition

The efficacy of CA inhibitors is often evaluated against multiple isoforms to determine both potency and selectivity. High potency against a target isoform (e.g., CA II for glaucoma, CA IX for cancer) coupled with low potency against off-target isoforms (e.g., CA I) is desirable to minimize side effects.[8]

Table 1: Comparative Efficacy of Benzenesulfonamide Derivatives and Known Drugs as Carbonic Anhydrase Inhibitors

Compound Target Isoform IC₅₀ / Kᵢ (nM) Reference Drug Target Isoform IC₅₀ / Kᵢ (nM)
Derivative 4e [7] hCA IX 10.93 Acetazolamide [8] hCA IX 25.7
hCA II 1550 hCA II 12.1
Derivative 4g [7] hCA IX 19.45 Dorzolamide [9] hCA II Potent Inhibitor
hCA II 2410 hCA I Weak Inhibitor
Derivative 4h [7] hCA IX 25.06
hCA II 3920
Derivative 5f [8] hCA IX 61.3

| | hCA II | 43.1 | | | |

Note: Lower IC₅₀/Kᵢ values indicate higher potency.

As shown in Table 1, derivatives 4e , 4g , and 4h demonstrate excellent, low-nanomolar inhibition of the tumor-associated isoform CA IX, with significantly higher IC₅₀ values for the off-target cytosolic isoform CA II.[7] This suggests a remarkable selectivity for CA IX over CA II, a highly desirable property for anticancer agents. In comparison, the standard drug Acetazolamide inhibits both isoforms potent.[8]

In Vitro Anticancer Activity

The ultimate goal of developing CA IX inhibitors is to translate that enzymatic inhibition into effective anticancer activity. This is assessed by evaluating the compounds' ability to reduce the viability of cancer cells in culture. A crucial aspect of this evaluation is to compare the cytotoxicity against cancer cell lines versus non-malignant cell lines to determine a selectivity index.[10]

Table 2: Comparative In Vitro Anticancer Efficacy (IC₅₀ in µM)

Compound MDA-MB-231 (Triple-Negative Breast Cancer) MCF-7 (Breast Cancer) MCF-10A (Normal Breast Epithelial) Selectivity Index (MCF-10A / MDA-MB-231)
Derivative 4e [7] 3.58 4.58 >20 >5.5
Derivative 4g [7] 1.52 3.25 >25 >16.4
Derivative 4h [7] 2.11 4.19 >35 >16.5

| Staurosporine [11] | 7.67 | 5.89 | - | - |

As presented in Table 2, derivatives 4e , 4g , and 4h exhibit potent cytotoxic activity against both MDA-MB-231 and MCF-7 breast cancer cell lines, with IC₅₀ values in the low micromolar range.[7][11] Notably, these compounds show significantly less toxicity towards the normal MCF-10A cell line, resulting in high selectivity indices.[7] This indicates that the derivatives are preferentially targeting cancer cells, a critical attribute for a successful therapeutic agent. Further studies have shown that compound 4e induces apoptosis in MDA-MB-231 cells, increasing the percentage of apoptotic cells by 22-fold compared to controls.[7]

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for the key experiments cited in this guide.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA. The enzyme hydrolyzes a substrate, p-nitrophenyl acetate (pNPA), to produce the chromogenic product p-nitrophenol, which can be quantified by measuring absorbance at 400-405 nm.[12] The presence of an inhibitor reduces the rate of this reaction.

start Start prep Prepare Reagents: - CA Assay Buffer - CA Enzyme Solution - Test Inhibitor Solutions - pNPA Substrate start->prep plate Plate Setup (96-well): - Add Assay Buffer - Add Test Inhibitor or Vehicle - Add CA Enzyme Solution prep->plate incubate1 Pre-incubate at Room Temp for 15 minutes plate->incubate1 add_sub Initiate Reaction: Add pNPA Substrate to all wells incubate1->add_sub read Measure Absorbance at 405 nm (Kinetic Mode, every 1-2 min for 10-20 min) add_sub->read calc Calculate Reaction Rate (V) and Percent Inhibition read->calc end Determine IC₅₀ Value calc->end

Caption: Workflow for the colorimetric CA inhibition assay.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the CA enzyme, serial dilutions of the inhibitor compounds, and the pNPA substrate solution.

  • Plate Setup: In a 96-well plate, add 95 µL of CA Assay Buffer to each well.

  • Inhibitor Addition: Add 2 µL of the test inhibitor dilutions to the sample wells. Add 2 µL of the appropriate solvent (e.g., DMSO) to the control wells.

  • Enzyme Addition: Add a pre-determined amount of CA enzyme (e.g., 1-10 µL) to all wells except the background control.

  • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the pNPA substrate to each well to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm in a microplate reader, taking measurements every 1-2 minutes for 10-20 minutes.

  • Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the control and plot the results to calculate the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

start Start seed Seed cells in a 96-well plate (e.g., 1x10⁴ cells/well) start->seed incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of test compounds incubate1->treat incubate2 Incubate for desired exposure period (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT solution (final conc. 0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 1-4 hours at 37°C add_mtt->incubate3 solubilize Remove medium & add solubilization solution (e.g., DMSO or SDS-HCl) incubate3->solubilize incubate4 Incubate for 4-18 hours to dissolve formazan solubilize->incubate4 read Read absorbance at 570-590 nm incubate4->read calc Calculate Percent Viability and Determine IC₅₀ Value read->calc

Caption: Step-by-step workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24-48 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and include untreated control wells.[15]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator to allow for the reduction of MTT into formazan crystals.[15]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[13][16]

  • Final Incubation: Incubate the plate for 4-18 hours to ensure complete solubilization.[16]

  • Data Acquisition: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer at a wavelength of 570-590 nm.[14]

  • Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.

Apoptosis Detection by Western Blot

Western blotting is a powerful technique for detecting specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[17] This method allows for the semi-quantitative analysis of protein expression changes following drug treatment.

start Start treat Treat cells with test compound (e.g., IC₅₀ concentration) start->treat lyse Harvest and lyse cells in RIPA buffer treat->lyse quantify Determine protein concentration (e.g., BCA assay) lyse->quantify sds Prepare samples and separate proteins by SDS-PAGE quantify->sds transfer Transfer proteins to a PVDF or nitrocellulose membrane sds->transfer block Block membrane with 5% non-fat milk or BSA to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C block->primary_ab wash1 Wash membrane with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody for 1h at RT wash1->secondary_ab wash2 Wash membrane with TBST secondary_ab->wash2 detect Add ECL substrate and capture chemiluminescent signal wash2->detect analyze Analyze band intensity (Densitometry) detect->analyze

Caption: Experimental workflow for apoptosis detection via Western Blot.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[18]

  • SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[18]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]

  • Analysis: Perform densitometry analysis on the bands to quantify the relative protein expression, normalizing to a loading control like β-actin or GAPDH.[18]

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of carbonic anhydrases, particularly the tumor-associated isoform CA IX. The derivatives highlighted in this guide demonstrate superior selectivity for CA IX over off-target isoforms and translate this enzymatic inhibition into potent and selective anticancer activity in vitro. Their efficacy, particularly in terms of their high selectivity indices against cancer cells, positions them as promising candidates for further preclinical and clinical development.

Future research should focus on in vivo efficacy studies in animal models to validate these in vitro findings.[19] Additionally, comprehensive pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to assess the drug-like properties of these compounds.[3] The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.

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A Researcher's Guide to Enzyme Cross-Reactivity: Profiling N-(4-Hydroxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the principle of "one molecule, one target" is more of an ideal than a reality. The intricate dance of a small molecule within the complex cellular milieu often leads to interactions with multiple protein targets. These "off-target" effects can range from therapeutically beneficial to severely toxic.[1] A thorough understanding of a compound's selectivity profile is therefore not just a regulatory hurdle, but a fundamental aspect of preclinical safety and efficacy assessment. This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of N-(4-Hydroxyphenyl)benzenesulfonamide, a sulfonamide-containing compound, with a focus on a key class of enzymes known for their interaction with this chemical scaffold: the carbonic anhydrases.

This compound: Beyond a Single Interaction

This compound is a molecule of interest as a potential precursor for various biologically active compounds.[2][3][4] Its structure, featuring a benzenesulfonamide group linked to a hydroxyphenyl moiety, immediately flags it for potential interactions with enzymes that recognize sulfonamides. The sulfonamide group (R-SO₂NH₂) is a well-established pharmacophore known to bind to the zinc ion in the active site of metalloenzymes, most notably the carbonic anhydrases (CAs).[5]

While a derivative of this compound has shown inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase, a comprehensive cross-reactivity profile is essential to predict its broader biological effects.[6] Given the structural alerts, a primary focus of any cross-reactivity study should be the extensive family of human carbonic anhydrase isoforms.

The Rationale for a Carbonic Anhydrase-Focused Panel

The human body expresses 15 isoforms of carbonic anhydrase, each with distinct tissue distribution and physiological roles, making isoform-selective inhibition a critical goal in drug design.[3][7][8] For instance:

  • hCA I and II are ubiquitous cytosolic enzymes found in high concentrations in red blood cells and various other tissues.[5][7] Inhibition of these isoforms can lead to systemic side effects.

  • hCA IX and XII are transmembrane enzymes that are overexpressed in many types of solid tumors and are linked to cancer progression by helping to maintain pH homeostasis in the acidic tumor microenvironment.[2][9][10] Selective inhibition of these isoforms is a promising strategy for anticancer therapies.[2]

  • Other isoforms like hCA IV (membrane-bound) and hCA VII (abundant in the central nervous system) have specialized functions, and their unintended inhibition could lead to specific toxicities.[5]

Therefore, a well-designed cross-reactivity study for a sulfonamide-based compound must include a panel of key CA isoforms to assess both potency and selectivity.

Experimental Workflow for Cross-Reactivity Profiling

A robust assessment of enzyme cross-reactivity involves a systematic, multi-step process. The following workflow provides a comprehensive approach to characterizing the inhibitory activity of this compound.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_mechanistic Mechanistic Studies Compound This compound Synthesis & QC Primary_Screen Primary Inhibition Screen (Single High Concentration) Compound->Primary_Screen Enzyme_Panel Enzyme Panel Selection (hCA I, II, IV, IX, XII, etc.) Enzyme_Panel->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hits Kinetics Enzyme Kinetics (Ki Determination & MOA) Dose_Response->Kinetics Selectivity Selectivity Profiling & Index Calculation Kinetics->Selectivity

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

Step-by-Step Experimental Protocols

Protocol 1: Primary Single-Point Inhibition Assay

  • Objective: To rapidly identify significant inhibitory activity against a panel of enzymes.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, the specific enzyme from the panel (e.g., hCA II), and the compound at a final concentration of 10 µM.

    • Include positive controls (a known inhibitor, e.g., acetazolamide for CAs) and negative controls (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate (e.g., 4-nitrophenyl acetate for CA esterase activity).

    • Monitor the reaction progress by measuring the absorbance of the product over time using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Dose-Response and IC50 Determination

  • Objective: To quantify the potency of inhibition for enzymes showing significant activity in the primary screen.

  • Procedure:

    • For each active enzyme, prepare a series of dilutions of this compound (e.g., 10 concentrations ranging from 0.1 nM to 100 µM).

    • Perform the enzyme assay as described in Protocol 1 for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation and Interpretation: A Comparative Analysis

To illustrate the outcomes of such a study, the following table presents a hypothetical but scientifically plausible dataset for the inhibitory activity of this compound against a panel of human carbonic anhydrase isoforms and two other representative enzymes.

Enzyme TargetPrimary Inhibition (%) at 10 µMIC50 (nM)Selectivity Index vs. hCA II
hCA I (cytosolic) 85%85017
hCA II (cytosolic) 92%501 (Reference)
hCA IV (membrane) 75%1,20024
hCA IX (tumor) 98%80.16
hCA XII (tumor) 95%150.3
Acetylcholinesterase 15%> 10,000> 200
Lipoxygenase 22%> 10,000> 200

Interpretation of the Data:

  • Potency: The hypothetical data suggests that this compound is a potent inhibitor of several carbonic anhydrase isoforms, with IC50 values in the nanomolar range for hCA II, hCA IX, and hCA XII.

  • Selectivity: The compound shows a degree of selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. The selectivity index, calculated as IC50 (target) / IC50 (off-target), indicates a preference for hCA IX and hCA XII over hCA II.

  • Broader Cross-Reactivity: The compound exhibits weak to negligible inhibition of acetylcholinesterase and lipoxygenase at high concentrations, suggesting a lower likelihood of off-target effects related to these enzymes.

Mechanistic Insights: Understanding the Mode of Inhibition

For the most potently inhibited enzymes, further kinetic studies are crucial to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This is typically achieved by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as Lineweaver-Burk plots. Understanding the mechanism provides deeper insights into how the compound interacts with the enzyme's active site.[11]

inhibition_modes Inhibitor This compound Enzyme Enzyme (e.g., hCA IX) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor (Competitive) Substrate Substrate Product Product ES_Complex->Enzyme + Product

Caption: A simplified diagram illustrating competitive inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive framework for assessing the cross-reactivity of this compound, with a justifiable focus on the carbonic anhydrase family. The provided experimental protocols and data interpretation strategy serve as a robust starting point for researchers in drug development.

The hypothetical data presented herein suggests that this compound may be a potent, albeit not entirely selective, inhibitor of carbonic anhydrases. Future research should aim to validate these findings with experimental data and explore structural modifications to the molecule to enhance selectivity for the tumor-associated isoforms, potentially leading to the development of novel anticancer therapeutics with improved safety profiles. A thorough understanding of a compound's interactions with multiple targets is paramount for the successful translation of a promising molecule from the laboratory to the clinic.

References

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A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzenesulfonamide Isomers: A Case Study with Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positional isomerism, where molecules share the same formula but differ in the arrangement of substituents, is a cornerstone of medicinal chemistry. Subtle shifts in substituent placement—from ortho to meta to para—can profoundly impact a molecule's pharmacological profile by altering its electronic properties and three-dimensional shape, thereby influencing its interaction with a biological target. This guide provides an in-depth, replicable framework for using molecular docking to quantitatively compare the binding of benzenesulfonamide isomers. Using the well-characterized interaction between benzenesulfonamide and Human Carbonic Anhydrase II (hCA II) as a case study, we delineate a rigorous protocol from target and ligand preparation to docking execution and results interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to differentiate between structurally similar compounds and generate hypotheses for lead optimization.

The Scientific Rationale: Why Isomer Comparison Matters

Benzenesulfonamides are a privileged scaffold in drug discovery, most notably as inhibitors of the carbonic anhydrase (CA) family of enzymes.[1][2] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.[3][4] The inhibitory action of sulfonamides is primarily driven by the coordination of the sulfonamide group's nitrogen atom to the catalytic Zn²⁺ ion in the enzyme's active site.[5][6]

The precise positioning of other substituents on the benzene ring dictates the molecule's ability to form secondary interactions with residues in the active site. These interactions are critical for affinity and selectivity.

  • Ortho-substitution: A substituent at the ortho position is adjacent to the sulfonamide group. This proximity can lead to steric hindrance, potentially forcing the sulfonamide group into a non-optimal orientation for zinc binding. Conversely, it might enable a favorable intramolecular hydrogen bond or a specific interaction with a nearby residue.

  • Meta-substitution: A substituent at the meta position is further removed, minimizing direct steric clashes with the core zinc-binding pharmacophore. This position can be exploited to engage with residues deeper in the active site pocket.

  • Para-substitution: The para position is directly opposite the sulfonamide group, extending the molecule's vector into the solvent-exposed region or deeper parts of the active site. This position is often ideal for introducing larger functional groups to gain affinity or modulate physicochemical properties.[7][8]

Molecular docking allows us to model these subtle differences, predict the preferred binding pose of each isomer, and quantify the stability of the resulting protein-ligand complexes through scoring functions. This in silico analysis provides a rational basis for prioritizing which isomers to synthesize and test in vitro, saving considerable time and resources.

Methodology: A Self-Validating Docking Workflow

This section details a comprehensive, step-by-step protocol for the comparative docking of benzenesulfonamide isomers against hCA II using industry-standard, open-source software. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Experimental Workflow Overview

G Figure 1. Comparative Molecular Docking Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Acquisition (RCSB PDB: 6GDC) CleanPDB 2. Receptor Preparation (Remove water, add hydrogens) PDB->CleanPDB PDBQT 4. File Conversion (Protein/Ligands to PDBQT) CleanPDB->PDBQT Ligands 3. Ligand Preparation (Ortho, Meta, Para Isomers) (2D to 3D, Energy Minimization) Ligands->PDBQT Grid 5. Grid Box Definition (Define Active Site) PDBQT->Grid Vina 6. Run AutoDock Vina (Execute Docking) Grid->Vina Results 7. Parse Results (Binding Affinity, RMSD) Vina->Results Visualize 8. Visualize Poses (PyMOL/Discovery Studio) Results->Visualize Compare 9. Comparative Analysis (Relate Structure to Affinity) Visualize->Compare

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validating the mechanism of action of n-(4-Hydroxyphenyl)benzenesulfonamide in cell lines

Validating the mechanism of action of a compound like this compound in a cellular environment requires a multi-pronged, evidence-based approach. By systematically confirming target engagement with orthogonal biophysical methods, quantifying downstream pathway modulation, and linking these molecular events to a clear cellular phenotype, we can build a robust and compelling case for a compound's MOA. This rigorous, tiered approach minimizes the risk of misinterpretation due to off-target effects and provides the high-quality data necessary to advance promising compounds in the drug discovery pipeline. [18]

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A Comparative Guide to the In Vivo Efficacy of N-(4-Hydroxyphenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of N-(4-Hydroxyphenyl)benzenesulfonamide derivatives across key therapeutic areas. Synthesizing data from preclinical studies, this document offers an objective analysis of their anti-inflammatory, anticancer, and anticonvulsant properties, supported by detailed experimental protocols and mechanistic insights.

Introduction to this compound Derivatives

The this compound scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, attributed to the structural features of the sulfonamide group and the hydroxyphenyl moiety, which can be readily modified to optimize potency and selectivity for various molecular targets. This guide focuses on the in vivo performance of these derivatives, providing a comparative framework for researchers engaged in the discovery and development of novel therapeutics.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A prominent therapeutic application of benzenesulfonamide derivatives is in the management of inflammation, largely through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard acute inflammatory model used to evaluate the efficacy of anti-inflammatory agents. The data below compares the performance of various benzenesulfonamide derivatives in this model.

Compound/DerivativeDoseTime Point (hours)Paw Edema Inhibition (%)Reference
Celecoxib (Reference) 10 mg/kg368.2[1]
Compound 6b 10 mg/kg371.2[1]
Compound 6e 10 mg/kg365.8[1]
Thiophene Derivative 5b 50 mg/kg355.3[2]

Analysis: The data indicates that certain benzenesulfonamide derivatives, such as compound 6b, exhibit potent anti-inflammatory activity comparable to or exceeding that of the well-established COX-2 inhibitor, Celecoxib. This highlights the potential for developing novel benzenesulfonamides with improved anti-inflammatory profiles.

Mechanism of Action: COX-2 Inhibition

The primary anti-inflammatory mechanism of these derivatives involves the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases Benzenesulfonamide_Derivative This compound Derivative Benzenesulfonamide_Derivative->COX2 inhibits

Caption: COX-2 Inhibition Pathway by Benzenesulfonamide Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for evaluating the anti-inflammatory activity of test compounds.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard (e.g., Celecoxib), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Anticonvulsant Activity: Modulation of Neuronal Excitability

Benzenesulfonamide derivatives have emerged as promising candidates for the treatment of epilepsy. Their mechanisms of action often involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.

Comparative In Vivo Efficacy in Seizure Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice are widely used to screen for anticonvulsant activity. The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.

Compound/DerivativeMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Protective Index (PI)Reference
Phenytoin (Reference) 9.5>3007.1[3]
Topiramate (Reference) 40.81002.5[3]
Benzenesulfonamide 13 >300128.4>2.3[4]
Benzenesulfonamide 16 125.6142.3>2.4[4]

Analysis: The data reveals that different benzenesulfonamide derivatives exhibit varying profiles of anticonvulsant activity. While some derivatives show promise in specific seizure models, their protective indices, a measure of the margin of safety, are a critical consideration for further development.

Mechanisms of Action: Targeting Ion Channels and Receptors

The anticonvulsant effects of these derivatives are primarily attributed to their interaction with key regulators of neuronal excitability.

Anticonvulsant_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential mediates GABA_A_Receptor GABA-A Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx increases Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Benzenesulfonamide_Derivative_Na Benzenesulfonamide Derivative (e.g., Phenytoin-like) Benzenesulfonamide_Derivative_Na->Na_Channel blocks (inactivated state) Benzenesulfonamide_Derivative_GABA Benzenesulfonamide Derivative (e.g., Diazepam-like) Benzenesulfonamide_Derivative_GABA->GABA_A_Receptor potentiates GABA binding GABA GABA GABA->GABA_A_Receptor binds to

Caption: Anticonvulsant Mechanisms of Benzenesulfonamide Derivatives.

Experimental Protocols: MES and scPTZ Seizure Tests

These protocols are standard for the initial screening of anticonvulsant drugs.

  • Animal Model: Male Swiss mice (20-25 g) are used.

  • Compound Administration: Test compounds are administered intraperitoneally or orally at various doses.

  • Maximal Electroshock (MES) Test:

    • Thirty minutes after compound administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Thirty minutes after compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • Animals are observed for 30 minutes, and the absence of clonic seizures is considered the endpoint.

  • Data Analysis: The median effective dose (ED₅₀) is calculated for each compound in both tests. A protective index (PI) is determined by dividing the median toxic dose (TD₅₀) by the ED₅₀.

Anticancer Activity: In Vivo Tumor Growth Inhibition

Certain this compound derivatives have demonstrated promising anticancer activity in preclinical models. One notable example is N-(4-hydroxyphenyl)retinamide (4-HPR or Fenretinide), which has been evaluated in various cancer xenograft models.

In Vivo Efficacy in a Prostate Cancer Xenograft Model

The in vivo antitumor efficacy of N-(4-hydroxyphenyl)retinamide has been demonstrated in a prostate adenocarcinoma-III (PA-III) rat model.

TreatmentTumor IncidenceMetastasis to LungsReference
Control Diet HighHigh[5]
N-(4-hydroxyphenyl)retinamide (1 mmol/kg diet) Significantly ReducedSignificantly Reduced[5][6]

Analysis: These findings indicate that N-(4-hydroxyphenyl)retinamide can effectively prevent the development of primary prostate tumors and inhibit metastasis in this animal model, highlighting its potential as a chemopreventive and therapeutic agent.

Experimental Protocol: Xenograft Tumor Model

This protocol describes the general procedure for establishing and evaluating the efficacy of test compounds in a xenograft model.

  • Cell Lines and Animal Model: Human cancer cell lines (e.g., prostate, breast) are used. Immunocompromised mice (e.g., nude or SCID) are required to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (length x width²) / 2

  • Treatment: Once tumors reach the desired size, animals are randomized into control and treatment groups. The test compound is administered via a specified route and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with Benzenesulfonamide Derivative or Vehicle Randomization->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Volume/Weight) Treatment->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Health) Treatment->Toxicity_Assessment

Caption: Experimental Workflow for In Vivo Xenograft Studies.

Conclusion

This comparative guide demonstrates the significant therapeutic potential of this compound derivatives across multiple disease areas. The in vivo data presented herein provides a valuable resource for researchers to identify promising lead compounds and to design further preclinical and clinical investigations. The versatility of this chemical scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, will undoubtedly fuel the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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A Head-to-Head Comparison of Synthetic Routes for N-(4-Hydroxyphenyl)benzenesulfonamide: From Classical Methods to Greener Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key sulfonamide intermediate, comparing traditional and modern methodologies with detailed experimental protocols and performance data.

Introduction

N-(4-Hydroxyphenyl)benzenesulfonamide is a crucial intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Its structure, featuring a sulfonamide linkage and a phenolic hydroxyl group, makes it a versatile building block for drug discovery and development. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed head-to-head comparison of various synthetic routes to this compound, evaluating them on key performance indicators such as yield, reaction conditions, and adherence to green chemistry principles.

Route 1: The Classical Approach - Schotten-Baumann Reaction

The most established and widely utilized method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-aminophenol and benzenesulfonyl chloride, a classic example of the Schotten-Baumann reaction.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the amino group of 4-aminophenol on the electrophilic sulfur atom of benzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. The phenolic hydroxyl group is less nucleophilic than the amino group and generally does not compete in the reaction under these conditions.

Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product Nucleophilic Attack Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzenesulfonyl_Chloride->Product Base Base (e.g., Na2CO3) HCl HCl (neutralized by base) Base->HCl Solvent Solvent (e.g., Water) Room_Temp Room Temperature

Caption: Workflow of the Schotten-Baumann synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for this route has been reported with a yield of 73%.[1]

Materials:

  • Benzenesulfonyl chloride (10.0 mmol, 1.766 g)

  • 4-Aminophenol (10.0 mmol, 1.091 g)

  • 10% Aqueous sodium carbonate solution (10.0 mL)

  • Water (25 mL)

  • Methanol

Procedure:

  • A mixture of benzenesulfonyl chloride, 4-aminophenol, 10% aqueous sodium carbonate, and water is stirred at room temperature for 30 minutes.

  • The solvent is then evaporated.

  • The crude mixture is washed with water and dried.

  • The obtained product is dissolved in methanol and crystallized by slow evaporation of the solvent.

Performance Analysis
MetricValueReference
Yield73%[1]
Reaction Time30 minutes[1]
TemperatureRoom Temperature[1]
SolventsWater, Methanol[1]
ReagentsBenzenesulfonyl chloride, 4-Aminophenol, Sodium Carbonate[1]

Route 2: One-Pot Synthesis from Nitroarenes

A greener and more efficient alternative to the classical route involves a one-pot synthesis starting from a nitroarene. This approach avoids the handling of potentially hazardous aromatic amines by generating the amine in situ.

Mechanistic Insight

This method typically involves two key steps in a single pot:

  • Reduction of the nitro group: The nitro group of a suitable precursor, such as 4-nitrophenol, is reduced to an amino group. Common reducing agents include iron powder in an acidic medium or catalytic hydrogenation.

  • Sulfonylation: The newly formed amino group then reacts with benzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.

One_Pot_Nitroarene cluster_reactants Reactants cluster_intermediates In Situ Intermediate cluster_product Product 4-Nitrophenol 4-Nitrophenol 4-Aminophenol 4-Aminophenol 4-Nitrophenol->4-Aminophenol Reduction Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Product This compound Benzenesulfonyl_Chloride->Product Reducing_Agent Reducing Agent (e.g., Fe/HCl) Reducing_Agent->4-Aminophenol Base Base (e.g., Na2CO3) Base->Product 4-Aminophenol->Product Sulfonylation

Caption: Conceptual workflow for the one-pot synthesis from a nitroarene precursor.

Proposed Experimental Protocol

Materials:

  • 4-Nitrophenol

  • Benzenesulfonyl chloride

  • Iron powder

  • Hydrochloric acid

  • Sodium carbonate

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred solution of 4-nitrophenol in water, add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reduction of the nitro group by TLC.

  • After complete reduction, cool the reaction mixture and add a solution of sodium carbonate.

  • Add benzenesulfonyl chloride dropwise and stir the mixture at room temperature.

  • After the reaction is complete (monitored by TLC), extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Anticipated Performance Analysis
MetricAnticipated ValueRationale
YieldModerate to highOne-pot reactions can be highly efficient.
Reaction TimeLonger (due to two steps)Includes both reduction and sulfonylation.
TemperatureElevated for reductionReduction step often requires heating.
SolventsWater, Ethyl acetateUtilizes a green solvent for the reaction.
Reagents4-Nitrophenol, Benzenesulfonyl chloride, Fe, HCl, Na2CO3Avoids isolation of the amine intermediate.

Route 3: Copper-Catalyzed Cross-Coupling

Modern synthetic methodologies offer the potential for more efficient and versatile routes to N-aryl sulfonamides. Copper-catalyzed cross-coupling reactions represent a promising alternative, particularly for creating the crucial S-N bond.

Mechanistic Insight

This approach involves the coupling of a sulfonamide with an aryl halide or an aryl boronic acid, catalyzed by a copper salt. The catalytic cycle typically involves the formation of a copper-amide species, which then undergoes oxidative addition with the aryl partner, followed by reductive elimination to yield the N-aryl sulfonamide and regenerate the copper catalyst. The choice of ligands, base, and solvent is critical for the success of these reactions.[7][8][9][10]

Copper_Catalysis cluster_reactants Reactants cluster_product Product Benzenesulfonamide Benzenesulfonamide Product This compound Benzenesulfonamide->Product 4-Halophenol 4-Halophenol (e.g., 4-bromophenol) 4-Halophenol->Product Cu_Catalyst Copper Catalyst (e.g., CuI) Cu_Catalyst->Product Catalytic Cycle Ligand Ligand (optional) Ligand->Product Base Base (e.g., K2CO3) Base->Product

Caption: Conceptual workflow for the copper-catalyzed synthesis of this compound.

Proposed Experimental Protocol

Based on general procedures for copper-catalyzed N-arylation of sulfonamides, a potential protocol for the synthesis of this compound can be proposed.

Materials:

  • Benzenesulfonamide

  • 4-Bromophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine benzenesulfonamide, 4-bromophenol, CuI, and K2CO3.

  • Add DMF as the solvent and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by column chromatography.

Anticipated Performance Analysis
MetricAnticipated ValueRationale
YieldGood to excellentCopper-catalyzed couplings are often high-yielding.
Reaction TimeSeveral hoursCatalytic reactions can require longer times.
TemperatureElevatedTypically requires heating to drive the catalytic cycle.
SolventsAprotic polar solvents (e.g., DMF, DMSO)Common solvents for cross-coupling reactions.
ReagentsBenzenesulfonamide, 4-Halophenol, Copper catalyst, BaseOffers a different disconnection approach.

Head-to-Head Comparison Summary

FeatureRoute 1: Schotten-BaumannRoute 2: One-Pot from NitroareneRoute 3: Copper-Catalyzed Coupling
Starting Materials 4-Aminophenol, Benzenesulfonyl chloride4-Nitrophenol, Benzenesulfonyl chlorideBenzenesulfonamide, 4-Halophenol
Key Transformation Nucleophilic Acyl SubstitutionIn situ Reduction followed by SulfonylationCatalytic S-N Bond Formation
Yield 73% (reported)Moderate to High (anticipated)Good to Excellent (anticipated)
Reaction Conditions Room temperature, aqueousElevated temperature for reductionElevated temperature
Green Chemistry Aqueous solvent, but uses sulfonyl chlorideAvoids isolating amine, uses waterUses a catalyst, but often requires organic solvents
Scalability Well-established and scalablePotentially scalableMay require optimization for large scale
Safety Benzenesulfonyl chloride is corrosiveHandles nitro compoundsUses a transition metal catalyst

Conclusion

The classical Schotten-Baumann reaction remains a reliable and straightforward method for the synthesis of this compound, with a well-documented protocol and respectable yield. However, for researchers seeking greener and more innovative approaches, the one-pot synthesis from nitroarenes and copper-catalyzed cross-coupling reactions present compelling alternatives.

The one-pot synthesis from nitroarenes offers the significant advantage of avoiding the handling of the 4-aminophenol intermediate, which can be beneficial from a process safety and efficiency standpoint. While requiring a reduction step, the use of inexpensive and environmentally benign reducing agents like iron in water makes this an attractive green option.

Copper-catalyzed cross-coupling provides a modern and versatile tool for S-N bond formation. Although it may require more specialized conditions and catalyst systems, it offers the potential for high yields and can be adapted to a wider range of substrates, making it a valuable methodology in a medicinal chemistry setting for the rapid generation of analogs.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and green chemistry objectives. This guide provides the foundational information to make an informed decision for the synthesis of this important sulfonamide intermediate.

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A Senior Application Scientist's Guide to Benchmarking N-(4-Hydroxyphenyl)benzenesulfonamide Derivatives Against Standard of Care Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of drugs with activities ranging from antibacterial to anticancer.[1] The N-(4-hydroxyphenyl)benzenesulfonamide subclass, in particular, represents a versatile starting point for novel therapeutic agents, with derivatives showing promise as inhibitors of critical enzymes like carbonic anhydrases and lipoxygenases.[2][3][4][5] However, the journey from a promising derivative to a clinically viable candidate is contingent on rigorous, objective benchmarking against the current standard of care (SoC). This guide provides a comprehensive framework for researchers and drug development professionals to conduct this critical evaluation. We will move beyond simple potency comparisons to construct a multi-parameter profile encompassing selectivity, pharmacokinetics (ADME), and safety. The methodologies detailed herein are designed to build a self-validating data package, providing the causal and quantitative insights necessary to make informed decisions on candidate progression.

The this compound Core: A Platform for Innovation

The this compound molecule is an attractive starting point for synthesis due to its straightforward preparation, typically involving the reaction of p-aminophenol with benzene sulfonyl chloride.[3][6] Its structure features key pharmacophoric elements: the sulfonamide group, critical for interacting with metalloenzymes like carbonic anhydrase, and a phenolic hydroxyl group, which can be a key interaction point or a site for further chemical modification to modulate properties like solubility and metabolism.[2][7]

Research has demonstrated that derivatives of this core structure can inhibit various enzymes, including:

  • Carbonic Anhydrases (CAs): The primary sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of CAs. This has implications for treating glaucoma, epilepsy, and certain types of cancer where CAs are overexpressed.[1][5]

  • Lipoxygenase (LOX): Certain derivatives have shown inhibitory activity against LOX, an enzyme involved in inflammatory pathways, suggesting potential applications as anti-inflammatory agents.[2]

  • Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has also been reported, indicating a potential, though less common, therapeutic avenue in neurodegenerative diseases.[2]

Given this biological promiscuity, the first step in any benchmarking program is to definitively identify the primary mechanism of action (MOA) for the derivative and, consequently, the relevant therapeutic indication and its corresponding SoC.

Establishing the Benchmark: Identifying the Standard of Care (SoC)

A new drug candidate does not enter a vacuum; it must demonstrate superiority or a differentiated profile (e.g., better safety, improved dosing regimen) compared to what is already available to patients. For a hypothetical this compound derivative intended as a carbonic anhydrase IX (CA-IX) inhibitor for cancer, the SoC might be a systemically administered CA inhibitor like Acetazolamide (if used in this context) or, more likely, other established chemotherapeutic agents against which the derivative would be tested as a monotherapy or combination therapy. The choice of SoC is critical as it sets the bar for success.

A Multi-Parameter Framework for Preclinical Benchmarking

A successful drug is not merely potent. Its overall clinical utility is a function of four interconnected pillars: Potency, Selectivity, Pharmacokinetics, and Safety. Relying on a single parameter, such as in vitro potency, is a common pitfall that often leads to late-stage failures.[8][9] The benchmarking process must therefore be a holistic evaluation across all four domains.

cluster_0 Benchmarking Framework Derivative Test Derivative Potency Potency (On-Target Activity) Derivative->Potency Selectivity Selectivity (Off-Target Activity) Derivative->Selectivity PK Pharmacokinetics (ADME Profile) Derivative->PK Safety Safety (Toxicology) Derivative->Safety SoC Standard of Care (SoC) SoC->Potency SoC->Selectivity SoC->PK SoC->Safety cluster_1 In Vitro Potency Assay Workflow A Prepare Compound Serial Dilutions B Add Enzyme to Assay Plate A->B C Pre-incubate (Compound + Enzyme) B->C D Add Fluorogenic Substrate C->D E Kinetic Read (Fluorescence) D->E F Calculate IC50 E->F

Caption: A streamlined workflow for determining inhibitor potency (IC50).

Selectivity Profiling

A potent compound is of little use if it interacts with many unintended targets, leading to side effects. Selectivity is assessed by testing the derivative against a panel of related enzymes or receptors. For a CA inhibitor, this would involve screening against various CA isoforms (e.g., CA-I, II, IV, XII) to determine its isoform-specificity. The goal is a high selectivity ratio (IC₅₀ for off-target / IC₅₀ for on-target).

In Vitro ADME & Safety Screening

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid investing in candidates with poor drug-like qualities. [10]

  • Metabolic Stability Assay: This assay uses liver microsomes (containing key metabolic enzymes) to predict how quickly a compound will be cleared in the body.

    • Protocol: Incubate the derivative with liver microsomes and NADPH (a necessary cofactor). Sample the reaction at multiple time points and quantify the amount of parent compound remaining using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate the in vitro half-life (t₁/₂).

  • Cytotoxicity Assay: This provides an early indication of a compound's potential to cause cell death.

    • Protocol: Expose a relevant human cell line (e.g., HepG2 liver cells) to a range of concentrations of the derivative. After a set incubation period (e.g., 48-72 hours), cell viability is measured using a reagent like MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

In Vivo Benchmarking: Performance in a Living System

Promising in vitro data must be validated in a complex biological system. All in vivo studies must be conducted in compliance with Good Laboratory Practices (GLP) where required for regulatory submission and approved by an Institutional Animal Care and Use Committee (IACUC). [11][12][13]

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes what the body does to a drug. [14]A PK study aims to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F). [10][14] Protocol: Rodent Pharmacokinetic Study

Causality: This study is essential to understand the exposure profile of the drug in vivo. Without knowing if the compound reaches and stays at the site of action at sufficient concentrations, efficacy data is uninterpretable. [15] Step-by-Step Methodology:

  • Animal Acclimation & Dosing: Use healthy adult mice or rats (e.g., Sprague-Dawley rats). Acclimate the animals for at least 3 days. Administer the compound via two routes in separate groups: intravenous (IV) to determine clearance and volume of distribution, and oral (PO) or the intended clinical route to determine bioavailability.

  • Blood Sampling: Collect sparse blood samples from a consistent site (e.g., tail vein) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours post-dose). The sampling schedule must be designed to capture the absorption, distribution, and elimination phases.

  • Sample Processing: Process the blood to isolate plasma. Immediately freeze the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the derivative in the plasma samples using a validated LC-MS/MS method. This provides the high sensitivity and specificity needed to measure drug levels accurately. [16]5. Data Analysis: Plot the plasma concentration versus time for both IV and PO groups. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters. [14]

cluster_2 In Vivo Pharmacokinetic Study Workflow A Dose Animals (IV and PO routes) B Timed Blood Sample Collection A->B C Process to Plasma B->C D LC-MS/MS Quantification C->D E Calculate PK Parameters (AUC, CL) D->E

Caption: Standard workflow for assessing a compound's pharmacokinetic profile.

Efficacy Assessment in Disease-Relevant Models

The ultimate test is whether the derivative can produce the desired therapeutic effect in a relevant disease model. [17]For an anti-cancer derivative targeting CA-IX, a subcutaneous xenograft model where human cancer cells overexpressing CA-IX are implanted in immunocompromised mice would be appropriate. [18]The derivative and SoC would be administered at doses guided by the PK and toxicology data, and the primary endpoint would be tumor growth inhibition.

Toxicology and Safety Assessment

Safety is paramount. Initial in vivo safety studies aim to identify the maximum tolerated dose (MTD) and any potential organ toxicities. [19] Protocol: Dose Range-Finding Toxicity Study

Causality: This study is required by regulatory agencies like the FDA to ensure the safety of a new chemical entity before it can be tested in humans. [20][21]It defines the therapeutic window (the range between the efficacious dose and the toxic dose).

Step-by-Step Methodology:

  • Dose Selection: Based on in vitro cytotoxicity and PK data, select a range of doses, typically including a low, medium, and high dose, plus a vehicle control.

  • Animal Dosing & Observation: Administer the compound to rodents daily for a set period (e.g., 7-14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing), and measure body weight regularly (a >15-20% body weight loss is a common sign of significant toxicity). [13]4. Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Conduct a gross necropsy and collect major organs for histopathological examination to identify any tissue-level damage. [20]

Data Synthesis and Comparative Analysis

All generated data must be consolidated into a clear, comparative format. This allows for an at-a-glance, objective assessment of the derivative's profile versus the SoC.

ParameterTest DerivativeStandard of Care (SoC)Desired Outcome
Potency
Target IC₅₀ (nM)1550Lower is better
Selectivity
Off-Target IC₅₀ (nM)>10,0005,000Higher is better
Selectivity Ratio>667x100xHigher is better
In Vitro ADME
Microsomal t₁/₂ (min)4525Longer is better
In Vitro Cytotoxicity CC₅₀ (µM)>5020Higher is better
In Vivo PK (Rat)
Clearance (mL/min/kg)1030Lower is better
Oral Bioavailability (%)60%40%Higher is better
In Vivo Safety (Rat)
Maximum Tolerated Dose (mg/kg)10050Higher is better
In Vivo Efficacy
Tumor Growth Inhibition (%)75% @ 30 mg/kg55% @ 30 mg/kgHigher is better

Conclusion: Building a Defensible Value Proposition

Benchmarking is not a simple pass/fail exercise. It is the systematic construction of a scientific argument. By rigorously evaluating a novel this compound derivative across the domains of potency, selectivity, pharmacokinetics, and safety, researchers can build a comprehensive data package. This package allows for an objective comparison to the standard of care, revealing not just whether the new compound is "better," but how it is differentiated. A derivative may not be more potent, but it might possess a vastly superior safety profile or a more favorable pharmacokinetic profile allowing for less frequent dosing. This holistic, evidence-based approach is the only reliable path to identifying and advancing new chemical entities with the highest probability of clinical success.

References

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  • Unknown Author. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(4-Hydroxyphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of N-(4-Hydroxyphenyl)benzenesulfonamide, grounding each procedural step in the principles of chemical safety and environmental science. Our aim is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a sulfonamide compound that, while not classified as acutely toxic, presents hazards that necessitate careful handling and disposal.[1] A thorough risk assessment is the foundational step in its safe management.

Key Hazards:

  • Acute Oral Toxicity: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as harmful if swallowed.[1]

  • Skin and Eye Irritation: Some related sulfonamide compounds are known to cause skin and serious eye irritation.[2][3]

These hazards underscore why indiscriminate disposal, such as drain disposal, is unacceptable and why a structured, compliant disposal pathway is essential.[4]

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategorySource
Acute Toxicity, OralCategory 4PubChem[1]
Skin IrritationCategory 2 (for related compounds)Fisher Scientific[2]
Serious Eye IrritationCategory 2 (for related compounds)Fisher Scientific[2]

Core Principles of Chemical Waste Management

The disposal of this compound must adhere to the fundamental principles of hazardous waste management. These principles are designed to minimize risk to personnel and the environment.

  • Waste Minimization: The most effective way to manage waste is to prevent its generation. This can be achieved by ordering the smallest necessary quantities of the chemical and optimizing experimental designs to reduce the volume of waste produced.[5]

  • Segregation: While this compound is a non-halogenated organic compound, it should be segregated from other waste streams to prevent unintended chemical reactions.[5] It is best practice to collect it in a dedicated waste container for non-halogenated solid organic waste.

  • Proper Labeling and Storage: All waste containers must be clearly and accurately labeled.[6] The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed"). Waste containers should be stored in a designated Satellite Accumulation Area (SAA), kept sealed, and in secondary containment to prevent spills.[6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound from the point of generation to its final removal from the laboratory.

Materials Required:

  • Designated hazardous waste container (solid waste, non-halogenated)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves.

  • Container Preparation:

    • Select a waste container that is compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass container for solid waste).

    • Ensure the container is clean, dry, and in good condition.

    • Affix a hazardous waste label to the container. Fill in the generator's name, the accumulation start date, and the chemical name: "this compound."

  • Waste Collection:

    • Carefully transfer the solid this compound waste into the prepared container. Minimize the generation of dust.

    • For containers contaminated with residual amounts of the compound, they should be triple-rinsed. The rinsate should be collected as hazardous waste. The defaced, rinsed container can then be disposed of as non-hazardous waste.[6]

  • Container Sealing and Storage:

    • Securely seal the waste container.

    • Store the container in a designated Satellite Accumulation Area (SAA).[6] This area should be away from general laboratory traffic and incompatible chemicals.

  • Scheduling Waste Pickup:

    • Once the container is full or has been in accumulation for the maximum allowable time according to your institution's and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of the chemical waste through municipal trash or by drain disposal.[2][7][8][9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select Labeled, Compatible Waste Container ppe->waste_container transfer_waste Transfer Waste to Container waste_container->transfer_waste seal_store Seal Container and Store in Satellite Accumulation Area transfer_waste->seal_store full_or_time Container Full or Time Limit Reached? seal_store->full_or_time full_or_time->seal_store No schedule_pickup Schedule Pickup by Licensed Waste Disposal Service full_or_time->schedule_pickup Yes end Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Compliance: A Non-Negotiable Aspect

The disposal of all chemical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[11] It is imperative to consult your institution's EHS department and be aware of your local and state regulations, which may be more stringent than federal requirements.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don appropriate PPE.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[7] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem.
  • This compound | C12H11NO3S | CID 79622. PubChem. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Available from: [Link]

  • Benzenesulfonamide, N-(4-hydroxyphenyl)- - Substance Details. US EPA. Available from: [Link]

  • 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide | C14H15NO3S | CID 846949. PubChem. Available from: [Link]

  • p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093. PubChem. Available from: [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. Available from: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. Available from: [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available from: [Link]

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  • Incineration of Collected Household Pharmaceuticals. US EPA. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.